Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Description
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Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFRTNUONNUBH-ISUQUUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596398 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70832-36-9 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside synthesis and properties
An In-Depth Technical Guide to Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl β-D-GlcNAc), a key N-acetylglucosamine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, and its critical role in modern glycobiology and therapeutic research.
Introduction: The Significance of Propyl β-D-GlcNAc
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic monosaccharide derivative that holds significant value in biochemical and biomedical research.[1] As an analogue of N-acetylglucosamine (GlcNAc), one of the most abundant monosaccharides in nature, it serves as an essential tool for probing the complex world of carbohydrates. The propyl aglycone provides a simple, hydrophobic handle that makes it distinct from its endogenous counterparts, allowing it to be used as a chemical probe, a building block for more complex molecules, or a substrate for enzymatic studies.[2][3] Its applications range from the synthesis of oligosaccharides to the investigation of protein-carbohydrate interactions and the development of novel therapeutic agents.[4]
Physicochemical Properties
The fundamental properties of Propyl β-D-GlcNAc are critical for its application in experimental settings. These characteristics dictate its handling, solubility in various solvent systems, and its behavior in analytical procedures.
| Property | Value | Reference(s) |
| CAS Number | 70832-36-9 | [2][3][5] |
| Molecular Formula | C₁₁H₂₁NO₆ | [2][5] |
| Molecular Weight | 263.29 g/mol | [2][3][5] |
| Appearance | White Crystalline Solid | [5] |
| Melting Point | 186-189 °C (decomposes) | [5] |
| Solubility | Soluble in Water, Methanol, DMSO | [5][6] |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | [5] |
Chemical Synthesis: A Guided Protocol
The synthesis of Propyl β-D-GlcNAc is a classic example of stereoselective glycosylation. The methodology leverages the unique properties of the N-acetyl group at the C-2 position to ensure the formation of the desired β-anomer. This phenomenon, known as neighboring group participation, is a cornerstone of carbohydrate chemistry.
The following protocol describes a reliable, multi-step synthesis starting from commercially available N-acetyl-D-glucosamine.
Synthesis Workflow Diagram
Caption: Multi-step chemical synthesis of Propyl β-D-GlcNAc.
Step-by-Step Experimental Protocol
Step 1: Per-O-acetylation of N-Acetyl-D-glucosamine
-
Objective: To protect all hydroxyl groups as acetate esters. This prevents them from reacting in subsequent steps and enhances solubility in organic solvents.
-
Procedure:
-
Suspend N-acetyl-D-glucosamine (1.0 eq) in a flask containing pyridine (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (5.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane (DCM), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated product.
-
Step 2: Formation of the Glycosyl Chloride
-
Objective: To activate the anomeric carbon by converting the C-1 acetate into a more reactive leaving group (chloride). This creates the glycosyl donor.
-
Procedure:
-
Dissolve the dried per-O-acetylated GlcNAc from Step 1 in a minimal amount of acetyl chloride or a saturated solution of HCl gas in acetic anhydride.
-
Stir the reaction at room temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Co-evaporate the solvent with toluene under reduced pressure to remove excess acid, yielding the crude glycosyl chloride. This intermediate is typically used immediately without further purification.
-
Step 3: Stereoselective β-Glycosylation
-
Objective: To couple the glycosyl donor with propanol. The N-acetyl group at C-2 participates to form an oxazolinium ion intermediate, which blocks the α-face of the sugar ring. Nucleophilic attack by propanol can then only occur from the β-face, resulting in the desired 1,2-trans-glycoside (β-anomer).[7]
-
Procedure:
-
Dissolve the crude glycosyl chloride (1.0 eq) and propanol (1.5 eq) in anhydrous DCM or toluene.
-
Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (1.2 eq), to the mixture.
-
Stir the reaction in the dark at room temperature until TLC analysis indicates the formation of the product.
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected propyl glycoside.[8]
-
Step 4: Zemplén Deacetylation
-
Objective: To remove the acetate protecting groups to yield the final target compound.
-
Procedure:
-
Dissolve the purified, protected glycoside from Step 3 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 M in methanol).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter the resin, and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized (e.g., from ethanol/ether) to yield pure Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton (H-1) is a key diagnostic signal, expected to appear as a doublet around δ 4.3-4.5 ppm with a large coupling constant (³J(H1,H2) ≈ 8-9 Hz), confirming the β-configuration. Signals for the propyl group (triplet, sextet, triplet) will be present in the upfield region.
-
¹³C NMR: The anomeric carbon (C-1) signal will appear around δ 100-102 ppm. Signals for the propyl group carbons and the six pyranose ring carbons will also be present in their characteristic regions.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected mass for the sodium adduct [C₁₁H₂₁NO₆+Na]⁺ is approximately 286.1261 m/z.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic broad absorption for O-H stretching (~3300-3400 cm⁻¹), N-H stretching (~3280 cm⁻¹), and strong C=O stretching for the amide group (~1640 cm⁻¹).
Applications in Research and Drug Development
The utility of Propyl β-D-GlcNAc is broad, reflecting the central role of its parent molecule, GlcNAc, in biology.
Workflow for Application in Glycobiology
Caption: Key applications of Propyl β-D-GlcNAc in research.
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Synthetic Intermediate: Propyl β-D-GlcNAc serves as a valuable glycosyl acceptor.[3] Its free hydroxyl groups at the C-3, C-4, and C-6 positions can be selectively protected and then used for the enzymatic or chemical synthesis of more complex oligosaccharides and glycoconjugates. It has been specifically identified as a substrate for enzymes like the Mesorhizobium loti chitin oligosaccharide synthase NodC.[3]
-
Enzyme Inhibition and Substrate Specificity: The compound and its derivatives are used to study the activity and specificity of glycoside hydrolases (e.g., N-acetyl-β-D-glucosaminidases) and glycosyltransferases.[4] By modifying the propyl aglycone or the sugar moiety, researchers can map the active site of these enzymes, leading to the design of potent and selective inhibitors for therapeutic use, such as in lysosomal storage diseases or cancer.[9]
-
Probing Protein-Carbohydrate Interactions: As a stable, non-hydrolyzable mimic of terminal GlcNAc residues, it is used in biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR to study the binding affinity and specificity of lectins and other carbohydrate-binding proteins.[10] These studies are fundamental to understanding cell recognition, signaling, and pathogen adhesion.
-
Drug Development: N-acetylglucosamine derivatives are precursors for a wide range of therapeutically relevant molecules.[11] Propyl β-D-GlcNAc can act as a foundational scaffold for creating glycoconjugates, glycomimetics, or glycodendrimers with potential applications in anti-inflammatory, anti-cancer, or anti-infective therapies.[4][12]
Conclusion
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is more than just a simple sugar derivative; it is a versatile and indispensable tool for the scientific community. Its synthesis, grounded in fundamental principles of carbohydrate chemistry, provides reliable access to a molecule that unlocks deeper insights into the biological roles of glycans. From elucidating enzymatic mechanisms to serving as a starting point for novel drug discovery campaigns, Propyl β-D-GlcNAc will continue to be a compound of high interest and utility for researchers dedicated to advancing the frontiers of glycobiology and medicine.
References
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Zhang, Q., Wang, C., Zhang, Z., & Wang, F. (2021). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 16(3), 578-587. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of α- and β-C-glycosides of N-acetylglucosamine. Retrieved from [Link]
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Lee, J., & Lee, K. (2014). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Bulletin of the Korean Chemical Society, 35(5), 1441-1446. Retrieved from [Link]
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Zhang, Q., Wang, C., Zhang, Z., & Wang, F. (2021). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry, 19(22), 4937-4944. Retrieved from [Link]
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Demkó, A., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 391, 49-57. Retrieved from [Link]
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Kaifu, R., Iiji, T., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-117. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Retrieved from [Link]
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Singh, S., Crout, D. H., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. Carbohydrate Research, 279, 321-325. Retrieved from [Link]
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Plou, F. J., et al. (1998). Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of primeverose. Carbohydrate Research, 311(1-2), 79-83. Retrieved from [Link]
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MP Biomedicals. (n.d.). Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside. Retrieved from [Link]
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NebuChem. (n.d.). NebuChem™ Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Retrieved from [Link]
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Kiss, M., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(11), 3295. Retrieved from [Link]
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PubChem. (n.d.). 2-acetamido-2-deoxy-beta-D-glucopyranose(beta1-4). Retrieved from [Link]
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Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184-190. Retrieved from [Link]
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Pukl, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4584. Retrieved from [Link]
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O'Keefe, B. R., et al. (2017). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Journal of Virology, 91(23), e01138-17. Retrieved from [Link]
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Pinter, K., & Kishi, Y. (1984). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. Carbohydrate Research, 126(1), 27-43. Retrieved from [Link]
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Piens, N., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152, 481-487. Retrieved from [Link]
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Raboni, S., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. Retrieved from [Link]
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Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide to its Biological Significance and Applications
Abstract
This technical guide provides a comprehensive overview of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a key synthetic building block and research tool in the field of glycobiology. While its primary utility lies in the synthesis of complex N-acetylglucosamine-containing structures, this document explores its known biological activities and extrapolates its potential roles based on the behavior of structurally related compounds. We delve into its function as a glycosyl acceptor for specific enzymes, its potential as a substrate for glycosidases, and its broader applications in the development of glycosylation inhibitors and probes for studying cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Versatile Role of N-Acetylglucosamine Glycosides
N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide integral to a vast array of biological structures and processes. From forming the backbone of bacterial cell walls to its presence in complex glycans that mediate cell-cell recognition and signaling in mammals, the functional diversity of GlcNAc is profound. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl-β-GlcNAc) is a synthetic derivative of GlcNAc that serves as a valuable tool for glycobiologists. Its propyl aglycone provides a hydrophobic handle that can influence its solubility and interactions with enzymes, while the core GlcNAc moiety retains the essential features for recognition by various carbohydrate-active enzymes.
This guide will elucidate the established and potential biological activities of Propyl-β-GlcNAc, providing a framework for its application in research and development.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Propyl-β-GlcNAc is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 70832-36-9 | [1] |
| Molecular Formula | C₁₁H₂₁NO₆ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| IUPAC Name | Propyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Melting Point | 186-189 °C (decomposes) | [2] |
| Solubility | Soluble in water and polar organic solvents. |
Established Biological Activity: A Glycosyl Acceptor for Chitin Oligosaccharide Synthase
The most clearly defined biological activity of Propyl-β-GlcNAc is its role as a glycosyl acceptor for the chitin oligosaccharide synthase NodC from the nitrogen-fixing bacterium Mesorhizobium loti.
NodC is a crucial enzyme in the biosynthesis of Nod factors, lipochitooligosaccharides that act as signaling molecules in the symbiotic relationship between rhizobia and leguminous plants. This enzyme is a glycosyltransferase that polymerizes GlcNAc residues to form the chitin backbone of Nod factors.
Mechanism of Action
In the enzymatic reaction catalyzed by NodC, Propyl-β-GlcNAc serves as an acceptor substrate. The enzyme transfers a GlcNAc moiety from the donor substrate, UDP-GlcNAc, to the non-reducing end of Propyl-β-GlcNAc, thereby elongating the carbohydrate chain. This specific acceptor capability underscores the utility of Propyl-β-GlcNAc in studying the kinetics and substrate specificity of chitin synthases and related glycosyltransferases.
Experimental Protocol: Assay of NodC Activity using Propyl-β-GlcNAc as an Acceptor
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl₂), a known concentration of purified NodC enzyme, and the donor substrate UDP-[¹⁴C]GlcNAc.
-
Initiation of Reaction: Initiate the reaction by adding Propyl-β-GlcNAc to the reaction mixture. A typical concentration range to explore would be from 0.1 mM to 10 mM to determine the Michaelis-Menten kinetics.
-
Incubation: Incubate the reaction mixture at the optimal temperature for NodC activity (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Terminate the reaction by adding a quenching solution, such as 1 M HCl or by heat inactivation.
-
Separation of Products: Separate the radiolabeled product, Propyl-(GlcNAc)₂, from the unreacted UDP-[¹⁴C]GlcNAc using a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity incorporated into the product using liquid scintillation counting or phosphorimaging.
-
Data Analysis: Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) for Propyl-β-GlcNAc.
Caption: Workflow for assaying NodC glycosyltransferase activity.
Potential Biological Activities and Applications
While direct evidence for other biological activities of Propyl-β-GlcNAc is limited, the behavior of structurally similar N-acetylglucosaminides allows for informed hypotheses about its potential roles and applications.
Potential Substrate for β-N-Acetylglucosaminidases
β-N-Acetylglucosaminidases (GlcNAcases) are ubiquitous enzymes that cleave terminal N-acetylglucosamine residues from glycoconjugates. Given its β-linkage and terminal GlcNAc moiety, it is highly probable that Propyl-β-GlcNAc can serve as a substrate for these enzymes.
The enzymatic hydrolysis of Propyl-β-GlcNAc would yield N-acetylglucosamine and propanol. This property could be exploited for the development of novel chromogenic or fluorogenic substrates for the detection of GlcNAcase activity. For instance, modification of the propyl aglycone with a chromophore that is released upon enzymatic cleavage could provide a sensitive method for quantifying enzyme activity in biological samples. This approach has been successfully used with other glycosides for diagnosing conditions associated with altered GlcNAcase levels, such as kidney damage and certain cancers.[3]
Potential Inhibitor of Glycosyltransferases
Glycosyltransferases are key enzymes in the synthesis of glycans and are attractive targets for drug development.[4] Analogs of acceptor substrates can act as competitive inhibitors of these enzymes. By binding to the active site without being efficiently glycosylated, they can block the synthesis of specific glycan structures. While Propyl-β-GlcNAc itself acts as an acceptor for NodC, modifications to its structure could convert it into an inhibitor. For example, deoxygenation or fluorination at key positions on the pyranose ring could disrupt the catalytic mechanism, transforming it from a substrate to an inhibitor. Such "slow reacting acceptor-analogues" have been shown to inhibit glycosylation by other glycosyltransferases.[5]
Primer for Oligosaccharide Synthesis in Cellular Systems
Studies have demonstrated that alkyl N-acetylglucosaminides with longer alkyl chains, such as dodecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can act as primers for the synthesis of complex oligosaccharides in living cells.[6] These lipid-linked saccharides can be taken up by cells and serve as acceptor substrates for intracellular glycosyltransferases, leading to the assembly of neolacto-series oligosaccharides.[6] While the shorter propyl chain of Propyl-β-GlcNAc may result in less efficient membrane association, its potential as a primer for oligosaccharide synthesis, particularly in cell-free systems or with permeabilized cells, warrants investigation.
Caption: Potential mechanism of Propyl-β-GlcNAc as a primer for glycosylation.
Synthesis and Chemical Applications
Propyl-β-GlcNAc is primarily valued as a synthetic intermediate. Its chemical synthesis is well-established, typically involving the glycosylation of propanol with a suitable N-acetylglucosamine donor. It is commercially available from various suppliers.[1][2]
Its primary application is as a starting material for the synthesis of more complex N-acetylglucosamine-containing molecules. The propyl group can be functionalized or replaced, and the hydroxyl groups of the sugar can be selectively protected and modified to build intricate glycan structures. These synthetic derivatives are essential for:
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Developing specific enzyme inhibitors: As discussed, targeted modifications can convert this substrate into a potent inhibitor.
-
Creating probes for studying protein-carbohydrate interactions: Attaching reporter molecules like fluorophores or biotin to Propyl-β-GlcNAc allows for the investigation of lectin binding and other recognition events.
-
Synthesizing standards for analytical applications: Well-defined oligosaccharides synthesized from Propyl-β-GlcNAc are crucial for the calibration and validation of analytical methods like mass spectrometry and HPLC.
Future Directions and Conclusion
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a versatile molecule with a confirmed role as a glycosyl acceptor and significant potential for broader applications in glycobiology. Future research should focus on:
-
Systematic evaluation of its substrate activity with a panel of mammalian and microbial β-N-acetylglucosaminidases.
-
Exploration of its potential as a primer for oligosaccharide synthesis in various cell lines and in vitro systems.
-
Design and synthesis of derivatives with modified aglycones or sugar moieties to create specific inhibitors of glycosyltransferases and glycosidases.
-
Investigation of its effects on O-GlcNAcylation dynamics, a critical regulatory post-translational modification, although this would likely require its metabolic conversion to UDP-GlcNAc, which is not its primary expected fate.
References
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Nakagawa, T., et al. (2011). Preparation, characterization, and biological evaluation of 6(I),6(IV)-di-O-[α-l-fucopyranosyl-(1→6)-2-acetamido-2-deoxy-β-d-glucopyranosyl]-cyclomaltoheptaose and 6-O-[α-l-fucopyranosyl-(1→6)-2-acetamido-2-deoxy-β-d-glucopyranosyl]-cyclomaltoheptaose. Carbohydrate Research, 346(13), 1792-800. [Link]
-
Zhang, X., et al. (2018). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 21(5), 635-644. [Link]
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Posci, A., et al. (1990). "VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine. Clinical Chemistry, 36(11), 1884-8. [Link]
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Helier Scientific Ltd. Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52). [Link]
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Brockhausen, I. (2006). Inhibition of glycosyltransferase activities as the basis for drug development. Expert Opinion on Therapeutic Patents, 16(3), 305-322. [Link]
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Kaighn, M. E., & Cahn, R. D. (1973). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose and its inhibitory activity against lectins. Carbohydrate Research, 28(1), 147-153. [Link]
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Varki, A., et al. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]
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Kajihara, Y., et al. (1992). Methyl-3-O-(2-acetamido-2-deoxy-6-thio-beta-D-glucopyranosyl)-beta- D-galactopyranoside: A Slow Reacting Acceptor-Analogue Which Inhibits Glycosylation by UDP-D-galactose-N-acetyl-D-glucosamine-(1----4)-beta-D-galactosyltransferase. Carbohydrate Research, 229(1), C5-9. [Link]
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PubChem. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. [Link]
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Tóth, M., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(18), 4235. [Link]
-
Paul, B., & Korytnyk, W. (1984). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. Carbohydrate Research, 126(1), 27-43. [Link]
-
Serbian, I., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Medicinal Chemistry Research, 30(4), 949-959. [Link]
-
Inagaki, M., et al. (2000). New alpha-selective thermal glycosylation of acetyl-protected 2-acetamido-2-deoxy-beta-D-glucopyranosyl diphenylphosphinate. Bioscience, Biotechnology, and Biochemistry, 64(10), 2133-9. [Link]
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Somogyi, L., et al. (2012). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 358, 47-55. [Link]
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Chen, X., & Wu, P. (2011). N-Acetylglucosamine: Production and Applications. Marine Drugs, 9(12), 2483-2516. [Link]
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Armand, S., et al. (1998). Endo-N-acetyl-beta-D-glucosaminidases and their potential substrates: structure/function relationships. Biochimica et Biophysica Acta, 1425(2), 261-75. [Link]
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Tsubokura, K., et al. (2008). Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells. Carbohydrate Research, 343(5), 831-8. [Link]
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Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for this compound. While direct literature on this specific molecule is sparse, its structural analogy to N-acetyl-beta-D-glucosamine (GlcNAc) strongly suggests its role as a modulator of the O-GlcNAc signaling pathway. This document, therefore, elucidates the core principles of O-GlcNAcylation, a critical post-translational modification, and posits that this compound functions as a competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. We will delve into the biochemical pathways, the cellular consequences of OGA inhibition, and provide detailed experimental protocols for investigating these effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of modulating O-GlcNAc cycling.
Introduction: The O-GlcNAc Cycle - A Dynamic Regulator of Cellular Function
In the landscape of post-translational modifications (PTMs), O-GlcNAcylation stands out for its simplicity and profound impact. It involves the attachment of a single sugar molecule, O-linked N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation that occurs in the secretory pathway, O-GlcNAcylation is a dynamic and reversible process, akin to phosphorylation, that regulates a vast array of cellular processes.[4][5]
The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two enzymes:
-
O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7][8]
-
O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc from modified proteins.[6][7][9]
This dynamic interplay, often referred to as the O-GlcNAc cycle, acts as a crucial nutrient sensor, linking metabolic status to the regulation of signaling pathways, transcription, and protein stability.[10][11] Dysregulation of O-GlcNAcylation has been implicated in a host of human diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3][5][12] Consequently, the enzymes of the O-GlcNAc cycle, particularly OGA, have emerged as attractive therapeutic targets.[9][13][14][15]
This compound, by its chemical nature, is a structural mimic of the N-acetylglucosamine moiety cleaved by OGA. This guide will operate on the well-founded hypothesis that its primary mechanism of action is the competitive inhibition of OGA, leading to a global increase in cellular O-GlcNAcylation.
The Hexosamine Biosynthetic Pathway (HBP): Fueling O-GlcNAcylation
The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism, typically utilizing 2-5% of total cellular glucose.[2][10] This positions the HBP and, by extension, O-GlcNAcylation as a critical sensor of the cell's metabolic state.[11] Under conditions of high nutrient flux, UDP-GlcNAc levels rise, leading to increased O-GlcNAcylation of target proteins.
Core Mechanism of Action: Competitive Inhibition of O-GlcNAcase (OGA)
We propose that this compound acts as a competitive inhibitor of OGA. The catalytic mechanism of OGA involves the recognition and binding of the O-GlcNAc moiety on substrate proteins within its active site. As a structural analog of N-acetylglucosamine, the propyl glycoside can occupy this active site, thereby preventing the enzyme from binding to and hydrolyzing O-GlcNAc from its natural protein substrates.
This inhibition leads to a decrease in the overall rate of O-GlcNAc removal, shifting the equilibrium of the O-GlcNAc cycle towards a state of hyper-O-GlcNAcylation. The accumulation of O-GlcNAc on a multitude of proteins is the primary downstream consequence of OGA inhibition and the foundation for its diverse cellular effects.
Cellular Consequences of Increased O-GlcNAcylation
The elevation of global O-GlcNAc levels through OGA inhibition has profound and widespread effects on cellular physiology.
Crosstalk with Phosphorylation
O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues. This creates a dynamic interplay where the two modifications can be mutually exclusive, leading to a "yin-yang" relationship.[1] By increasing O-GlcNAcylation, OGA inhibitors can effectively block phosphorylation at specific sites. This is particularly relevant in the context of neurodegenerative diseases, where the hyperphosphorylation of the tau protein is a key pathological hallmark.[16] Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation, thereby preventing its aggregation into neurofibrillary tangles.[13][14][16]
Regulation of Protein Stability and Aggregation
O-GlcNAcylation can influence protein stability and prevent aggregation. For instance, in addition to tau, the O-GlcNAcylation of α-synuclein, a protein implicated in Parkinson's disease, has been shown to inhibit its fibrillization.[13][15] This suggests a general neuroprotective role for increased O-GlcNAcylation by maintaining protein homeostasis.[12][15]
Modulation of Transcription and Gene Expression
Many transcription factors, including c-Myc, p53, and NF-κB, are regulated by O-GlcNAcylation.[1][10] This modification can affect their stability, nuclear localization, DNA binding affinity, and interaction with other components of the transcriptional machinery.[1] For example, O-GlcNAcylation of the transcription factor Sp1 enhances its stability and transcriptional activity.[1][2] By modulating the activity of these key regulators, OGA inhibitors can exert significant control over gene expression programs related to cell growth, metabolism, and stress response.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism of action for this compound, the following experimental workflows are recommended.
In Vitro OGA Activity Assay
This protocol describes a continuous kinetic assay using a fluorogenic substrate to determine the inhibitory potency (IC₅₀) of a test compound against purified human OGA.
Principle: The assay utilizes 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), a non-fluorescent substrate. OGA cleaves the GlcNAc moiety, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to OGA activity.
Materials:
-
Recombinant human OGA enzyme
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay Buffer: 50 mM MES, 50 mM NaCl, 1 mM DTT, pH 6.5
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
Test Compound: this compound, dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.
-
In the microplate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.
-
Add 48 µL of OGA enzyme diluted in Assay Buffer to each well to a final concentration of ~1 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of 4-MUG substrate solution (final concentration equal to its Kₘ value, typically ~50 µM) to all wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular O-GlcNAcylation Level Assessment by Western Blot
This protocol assesses the ability of the test compound to increase total O-GlcNAcylation levels in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
Test Compound: this compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis:
-
Perform densitometric analysis of the bands.
-
Normalize the total O-GlcNAc signal in each lane to the corresponding loading control signal.
-
Compare the normalized O-GlcNAc levels in the compound-treated samples to the vehicle control to determine the fold-increase.
-
Data Summary: Comparative Analysis of OGA Inhibitors
| Inhibitor | Chemical Class | IC₅₀ (Human OGA) | Mechanism | Reference |
| PUGNAc | GlcNAc-oxime | ~50 nM | Competitive | [17] |
| Thiamet-G | GlcNAc-thiazoline | ~21 nM | Competitive (Covalent) | [16] |
| MK-8719 | Non-sugar mimetic | ~6.5 nM | Competitive | |
| ASN90 | Non-sugar mimetic | ~12 nM | Competitive | [13] |
Conclusion and Future Directions
This compound, based on its chemical structure, is poised to act as a competitive inhibitor of O-GlcNAcase. This mechanism of action places it within a promising class of compounds that can elevate global O-GlcNAcylation, a post-translational modification with profound regulatory roles. The downstream consequences of OGA inhibition, including the reduction of tau hyperphosphorylation and the stabilization of key cellular proteins, underscore the therapeutic potential of such molecules in neurodegenerative diseases, diabetes, and oncology.
The experimental protocols detailed in this guide provide a clear roadmap for the rigorous validation of this proposed mechanism and the characterization of the compound's cellular activity. Future research should focus on determining the kinetic parameters of OGA inhibition by this compound, assessing its selectivity against other glycosidases, and exploring its efficacy in disease-relevant cellular and animal models. Such studies will be instrumental in unlocking the full research and therapeutic potential of this and similar OGA inhibitors.
References
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Ma, J., & Hart, G. W. (2014). O-GlcNAcylation and disease. Journal of Biological Chemistry, 289(50), 34458-34465. [Link]
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Kim, E. J., & Park, J. W. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Proteomics, 17(21), 1700144. [Link]
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Zachara, N. E., & Hart, G. W. (2006). Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis. Glycobiology, 16(7), 1R-9R. [Link]
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Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors - Cognitive Vitality Reports. [Link]
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Patsnap. (2024). What are OGA inhibitors and how do they work?. Patsnap Synapse. [Link]
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Yang, X., & Qian, K. (2017). O-GlcNAcylation: a new cancer hallmark. Journal of Cancer, 8(1), 25-33. [Link]
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Slawson, C., & Hart, G. W. (2011). O-GlcNAcylation: a nexus for nutrient sensing, signaling, and cell-cell interactions. Journal of Biological Chemistry, 286(2), 791-798. [Link]
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Chatham, J. C., & Hart, G. W. (2021). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology, 11(3), 200373. [Link]
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Permanne, B., Sand, A., Ousson, S., Nény, M., Hantson, J., Schubert, R., ... & Beher, D. (2022). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS chemical neuroscience, 13(9), 1296-1314. [Link]
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Martínez-Crespo, G., & de Lera, Á. R. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert opinion on therapeutic patents, 31(12), 1117-1154. [Link]
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Pathak, S., & Walker, S. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate chemistry, 25(8), 1434-1440. [Link]
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Hidetaka, O., & Walker, S. (2015). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate chemistry, 26(2), 161-167. [Link]
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Corzana, F., & Busto, J. H. (2021). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Chemical Society Reviews, 50(1), 354-380. [Link]
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Yuzwa, S. A., Macauley, M. S., Heinonen, J. E., Shan, X., Dennis, R. J., He, Y., ... & Vocadlo, D. J. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature chemical biology, 4(8), 483-490. [Link]
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Dehennaut, V., & Lefebvre, T. (2020). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Journal of Biological Chemistry, 295(42), 14286-14302. [Link]
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St-Pierre, Y., & Hart, G. W. (2020). Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease. Frontiers in endocrinology, 11, 617. [Link]
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Vocadlo, D. J., & Bertozzi, C. R. (2004). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Angewandte Chemie International Edition, 43(40), 5338-5342. [Link]
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Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Versatile Substrate for Enzymatic Studies and Glycan Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic monosaccharide derivative that serves as a valuable tool in glycobiology and enzymology. As a stable analogue of a terminal N-acetylglucosamine (GlcNAc) residue, it is an effective substrate for enzymes that recognize and process β-linked GlcNAc, most notably β-N-acetylhexosaminidases. Its utility extends from fundamental enzyme characterization and kinetic studies to its application as a glycosyl acceptor in the chemo-enzymatic synthesis of complex oligosaccharides. This guide provides an in-depth exploration of its enzymatic interactions, core applications, and detailed protocols for its use in the laboratory, offering field-proven insights for researchers and drug development professionals.
Introduction: The Molecular Profile and Significance
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a non-chromogenic and non-fluorogenic substrate whose structure mimics the terminal end of various natural glycans. The molecule consists of an N-acetylglucosamine sugar ring linked via a β-glycosidic bond to a simple propyl aglycone. This propyl group provides stability and makes the compound a useful tool for specific applications where the release of a simple, non-interfering alcohol is desired or when the molecule is used as a building block for larger structures.[1]
Structure and Physicochemical Properties
The simplicity of the propyl aglycone makes this substrate ideal for fundamental studies of enzyme-substrate interaction without the electronic or steric interference that can arise from more complex reporter groups.
| Property | Value | Source(s) |
| CAS Number | 70832-36-9 | [2] |
| Molecular Formula | C₁₁H₂₁NO₆ | [3] |
| Molecular Weight | 263.29 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 167-168 °C | [1] |
| Synonyms | Propyl N-Acetyl-β-D-glucosaminide | [1] |
The Enzymatic Landscape: Glycosidases and Glycosyltransferases
The key to the utility of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside lies in its recognition by specific classes of carbohydrate-active enzymes.
Primary Target: β-N-Acetylhexosaminidases (EC 3.2.1.52)
The most prominent enzymes that act on this substrate are the β-N-acetylhexosaminidases, which belong to the Glycoside Hydrolase family 20 (GH20).[4] These are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-hexosamine residues in glycoconjugates.
-
Biological Function: In humans, these enzymes are critical for the lysosomal degradation of sphingolipids, glycoproteins, and glycosaminoglycans.
-
Key Isozymes:
-
Hexosaminidase A (HexA): A heterodimer essential for the degradation of GM2 gangliosides. Deficiencies in HexA lead to Tay-Sachs disease.[5]
-
Hexosaminidase B (HexB): A homodimer that cleaves a broader range of substrates. Deficiencies in both HexA and HexB result in Sandhoff disease.
-
-
Mechanism of Action: These enzymes utilize a substrate-assisted catalytic mechanism involving the C2-acetamido group of the GlcNAc residue to cleave the β-glycosidic bond, releasing the sugar and the aglycone (in this case, propanol).
A Key Building Block: Application as a Glycosyl Acceptor
Beyond its role as a substrate for hydrolases, Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is an excellent glycosyl acceptor in reactions catalyzed by glycosyltransferases. For instance, it is used in the synthesis of N-acetylglucosamine derivatives by enzymes such as the chitin oligosaccharide synthase NodC from Mesorhizobium loti.[1] In this context, the enzyme transfers a sugar moiety from a donor substrate (like UDP-GlcNAc) to the propyl-GlcNAc acceptor, elongating the carbohydrate chain.
Core Applications in Research and Development
The unique properties of this substrate lend it to several key applications in both academic research and pharmaceutical development.
-
Probing Enzyme Kinetics and Specificity: The simple structure allows for the precise study of enzyme kinetics and substrate specificity without the potential confounding effects of larger aglycones.
-
Inhibitor Screening: It can serve as the substrate in assays designed to screen for and characterize inhibitors of β-N-acetylhexosaminidases, which are therapeutic targets for various diseases.
-
Synthetic Carbohydrate Chemistry: As a glycosyl acceptor, it is a foundational component for the enzymatic synthesis of defined oligosaccharides, which can be used as standards, probes, or therapeutic agents.[1]
Methodologies and Experimental Protocols
The trustworthiness of any protocol relies on a clear understanding of its underlying principles. While Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is an excellent substrate, its propyl aglycone is not easily detected. Therefore, standard protocols often employ analogous substrates with chromogenic (e.g., p-nitrophenyl) or fluorogenic (e.g., 4-methylumbelliferyl) leaving groups for convenient quantification.[5][6][7] The following protocol is described using a chromogenic analogue, as the enzymatic principle and workflow are identical.
Protocol: Characterizing β-N-Acetylhexosaminidase Activity via a Chromogenic Assay
This protocol provides a robust method for measuring the activity of β-N-acetylhexosaminidase using p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the substrate. The principle is the enzymatic cleavage of the substrate to release p-nitrophenol, which is yellow at an alkaline pH and can be quantified by measuring its absorbance at 405 nm.
Causality Behind Experimental Choices:
-
Buffer: A citrate-phosphate buffer at pH 4.5 is used because it is optimal for the acidic environment of the lysosome, where these enzymes are naturally active.[6]
-
Stop Solution: A high-pH solution (e.g., sodium carbonate) is added to terminate the enzymatic reaction by denaturing the enzyme and, crucially, to deprotonate the released p-nitrophenol, causing the yellow color change necessary for detection.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer, pH 4.5.
-
Substrate Stock Solution: Dissolve pNP-GlcNAc in the assay buffer to a final concentration of 2 mM.
-
Enzyme Solution: Dilute the enzyme sample (e.g., purified HexA/HexB or cell lysate) in cold assay buffer to a concentration that yields a linear reaction rate over time.
-
Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.
-
-
Reaction Setup (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the diluted enzyme solution to the sample wells. For a negative control, add 20 µL of buffer instead.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the 2 mM substrate stock solution to all wells.
-
Incubate the plate at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction remains in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of the 0.2 M sodium carbonate stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the sample wells.
-
Calculate the concentration of released p-nitrophenol using a standard curve.
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.
-
Caption: Workflow for a β-N-acetylhexosaminidase chromogenic assay.
Protocol: Propyl-GlcNAc as an Acceptor in Enzymatic Glycosylation
This protocol outlines the use of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside as an acceptor substrate for a glycosyltransferase, such as a chitin synthase, to produce a disaccharide.
Causality Behind Experimental Choices:
-
Donor Substrate: An activated sugar, typically a nucleotide sugar like UDP-GlcNAc, is required as the glycosyl donor. This provides the energy for the formation of the new glycosidic bond.
-
Divalent Cations: Many glycosyltransferases require a divalent cation, such as Mg²⁺ or Mn²⁺, as a cofactor for optimal activity.
-
Product Analysis: Since the product is not colored or fluorescent, its formation must be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer optimal for the specific glycosyltransferase (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
-
Acceptor Substrate: Prepare a 10 mM stock solution of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the reaction buffer.
-
Donor Substrate: Prepare a 10 mM stock solution of UDP-GlcNAc.
-
Enzyme: Dilute the purified glycosyltransferase in reaction buffer.
-
-
Reaction Setup (microcentrifuge tube format):
-
To a 50 µL final reaction volume, add:
-
5 µL of 10 mM Propyl-GlcNAc (final concentration 1 mM)
-
5 µL of 10 mM UDP-GlcNAc (final concentration 1 mM)
-
5 µL of 10x Reaction Buffer
-
Purified enzyme (e.g., 1-5 µg)
-
Nuclease-free water to 50 µL.
-
-
-
Incubation:
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) for 1-4 hours.
-
-
Termination:
-
Terminate the reaction by heat inactivation (e.g., boiling at 100°C for 5 minutes).
-
Centrifuge the tube to pellet the denatured enzyme and collect the supernatant.
-
-
Product Analysis (HPLC):
-
Analyze the supernatant by HPLC, ideally using a carbohydrate analysis column.
-
Compare the chromatogram to standards for the acceptor (Propyl-GlcNAc) and the expected product (Propyl-β-GlcNAc-(1,4)-GlcNAc).
-
The appearance of a new peak with a different retention time corresponding to the product confirms the enzymatic reaction.
-
Caption: Pathway of enzymatic synthesis using Propyl-GlcNAc as an acceptor.
Conclusion and Future Perspectives
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a deceptively simple molecule with profound utility in modern glycobiology. While often overshadowed in routine assays by its chromogenic and fluorogenic counterparts, its strength lies in its structural simplicity, making it an invaluable tool for fundamental kinetic studies and as a foundational acceptor molecule for the enzymatic synthesis of complex carbohydrates. As the fields of drug development and personalized medicine increasingly focus on the intricate roles of glycans in disease, the precise tools used to study and build them, such as propyl-GlcNAc, will continue to be indispensable to the scientific community.
References
-
PubChem. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. [Link]
-
MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]
-
Laboratory of Biotransformation. Modified substrates for β-N-acetylhexosaminidases: Application in synthesis and mechanistic studies. [Link]
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- 6. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase [mdpi.com]
- 7. scbt.com [scbt.com]
The Role of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Glycobiology Research
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic monosaccharide that serves as a fundamental tool in the field of glycobiology. While structurally simple, its utility is significant and multifaceted. This guide elucidates its core applications as a non-chromogenic substrate for kinetic analysis of β-hexosaminidases, a crucial competitor in enzyme inhibition assays, and a versatile glycosyl acceptor in the chemo-enzymatic synthesis of complex oligosaccharides. By providing detailed protocols and exploring the mechanistic basis for its use, this document offers researchers a comprehensive understanding of how this compound can be effectively integrated into experimental designs to probe enzyme function, discover novel inhibitors, and advance synthetic glycobiology.
Introduction: A Foundational Tool in the Glycoscientist's Arsenal
Glycobiology, the study of the structure, synthesis, and biology of saccharides, relies on a diverse toolkit of chemical probes to elucidate the function of carbohydrates and the enzymes that process them.[1] The N-acetyl-β-D-glucosamine (GlcNAc) motif is one of the most ubiquitous monosaccharides in nature, playing critical roles in protein glycosylation, cellular signaling, and the structure of chitin.[2][3] Consequently, the enzymes that add, remove, or modify GlcNAc are of immense biological interest and are frequent targets for therapeutic development.
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a synthetically accessible and stable analog of a terminal GlcNAc residue. Its defining feature is the propyl aglycone—a simple, hydrophobic group attached via a β-glycosidic linkage. Unlike more complex reporter groups (e.g., nitrophenyl or umbelliferyl), the propyl group is biochemically inert and does not generate a colorimetric or fluorescent signal upon cleavage. This characteristic, far from being a limitation, is the very source of its utility in specific, controlled experimental contexts.
Table 1: Physicochemical Properties of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside
| Property | Value | Reference |
| CAS Number | 70832-36-9 | [4] |
| Molecular Formula | C₁₁H₂₁NO₆ | [4] |
| Molecular Weight | 263.29 g/mol | [4] |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | [5] |
| Form | White to off-white solid | [6] |
| Melting Point | 186-189 °C (dec.) | [5] |
Core Application: A Substrate for Glycoside Hydrolases
The primary role of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is as a substrate for β-N-acetylhexosaminidases (HEXs), enzymes belonging to the GH20 glycoside hydrolase family.[7] These enzymes are responsible for cleaving terminal GlcNAc and N-acetyl-β-D-galactosamine (GalNAc) residues from glycoconjugates, a critical process in the lysosome for cellular homeostasis. Deficiencies in human HEX enzymes lead to devastating lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[7][8]
Mechanism of Action: Substrate-Assisted Catalysis
GH20 family hexosaminidases utilize a substrate-assisted catalytic mechanism.[7] The 2-acetamido group of the GlcNAc moiety acts as an intramolecular nucleophile, attacking the anomeric carbon to displace the aglycone (the propyl group, in this case). This forms a transient oxazolinium ion intermediate, which is then hydrolyzed by water to release the free sugar. This mechanism is distinct from that of many other glycosidases, and understanding it is key to designing specific inhibitors.
Caption: General mechanism of GH20 family β-hexosaminidases.
Causality of Experimental Choice
While fluorogenic substrates like 4-Methylumbelliferyl-GlcNAc (4-MU-GlcNAc) are common for high-throughput screening, their cleavage products can interfere with certain downstream analyses.[8] Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is the substrate of choice when:
-
Authentic Kinetics are Required: It provides a simple aglycone without the steric bulk or electronic effects of larger reporter groups, offering a cleaner measurement of the enzyme's intrinsic catalytic parameters (Kₘ, kcat).
-
Downstream Analysis is Needed: The reaction products, propanol and GlcNAc, are less likely to interfere with subsequent analytical techniques like mass spectrometry or NMR compared to fluorescent phenols.
-
Coupled Enzyme Assays are Performed: It can be used in assays where the release of the aglycone is not the detected event, but rather the consumption of the substrate itself.
Experimental Protocol: Kinetic Analysis of β-Hexosaminidase
This protocol outlines a method to determine the Michaelis-Menten kinetic constants for a purified β-hexosaminidase using Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, with product formation monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified β-hexosaminidase (e.g., from Jack bean or human lysosome).
-
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside stock solution (e.g., 100 mM in water).
-
Assay Buffer: 0.1 M Sodium Citrate, pH 4.5 (or the optimal pH for the specific enzyme).
-
Quenching Solution: 1 M Sodium Carbonate.
-
HPLC system with a suitable column (e.g., C18 for propanol detection or an amino column for sugar analysis).
Procedure:
-
Prepare Substrate Dilutions: Serially dilute the substrate stock solution in Assay Buffer to create a range of concentrations (e.g., from 0.1x to 10x the expected Kₘ). A typical range might be 0.05 mM to 5 mM.
-
Enzyme Reaction:
-
For each substrate concentration, set up a reaction tube. Pre-warm 90 µL of the substrate dilution at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a pre-determined concentration of purified enzyme. Mix gently.
-
Incubate at 37°C. Time points should be taken within the linear range of the reaction (e.g., 5, 10, 15, 20 minutes).
-
Stop the reaction at each time point by transferring an aliquot to a tube containing an equal volume of Quenching Solution.
-
-
No-Enzyme Control: For each substrate concentration, run a parallel reaction where 10 µL of Assay Buffer is added instead of the enzyme solution. This serves as a baseline.
-
Quantification by HPLC:
-
Analyze the quenched reaction mixtures by HPLC to quantify the amount of propanol released.
-
Generate a standard curve using known concentrations of propanol to convert peak area to molar concentration.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration in µmol/min/mg of enzyme.
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Caption: Experimental workflow for determining enzyme kinetics.
Application in Competitive Inhibition Studies
A powerful application of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is in the screening and characterization of enzyme inhibitors. Many potent inhibitors of glycosidases are sought for therapeutic purposes, such as the O-GlcNAcase (OGA) inhibitors being investigated for neurodegenerative diseases.[9][10][11]
Principle of Competitive Inhibition
In this setup, the propyl-glycoside acts as a "silent" competitor. It binds to the enzyme's active site but its cleavage is not monitored. Instead, it competes with a "reporter" substrate (e.g., 4-MU-GlcNAc) that produces a fluorescent signal. A potential inhibitor will also compete for the active site. By measuring the decrease in the fluorescent signal, one can quantify the potency of the test inhibitor. This compound is ideal as a control competitor because it is known to bind the active site without introducing confounding signals.
Caption: Competition for the enzyme active site.
Utility as a Glycosyl Acceptor in Synthesis
Beyond its role in studying enzyme degradation, Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable building block in the synthesis of more complex carbohydrates. It can serve as a glycosyl acceptor in reactions catalyzed by glycosyltransferases. For example, it has been used as an acceptor for the Mesorhizobium loti chitin oligosaccharide synthase NodC, demonstrating its utility in building defined chitin fragments.[12]
Causality of Synthetic Choice
The propyl group provides several advantages in a synthetic context:
-
Solubility: It imparts a degree of hydrophobicity, which can aid in the solubility of the sugar in certain organic solvents used during reaction workup and purification.
-
Purification Handle: The propyl group allows for easy separation of the product from the unreacted, more polar sugar donors (like UDP-GlcNAc) using techniques such as reverse-phase chromatography.
-
Protective Group: It acts as a stable protecting group for the anomeric position, allowing for chemical modifications at other positions on the sugar ring.
Caption: Use as an acceptor in enzymatic synthesis.
Summary and Future Perspectives
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a deceptively simple molecule that provides an elegant solution to several common challenges in glycobiology research. Its value lies in its simplicity—the inert propyl aglycone makes it an ideal tool for establishing baseline enzyme kinetics, serving as a predictable competitor in inhibition assays, and acting as a foundational building block for oligosaccharide synthesis. As research into the human glycome and its associated enzymes continues to expand, the demand for such fundamental, well-characterized tools will only grow. Future applications may involve its use in the development of novel activity-based probes or as a starting point for the synthesis of complex glycan standards for mass spectrometry and glycan array technologies.
References
-
Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111–117. [Link]
-
Lee, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1103–1115. [Link]
-
Pokorny, M., Zissis, E., Fletcher, H. G., Jr, & Pravdić, N. (1974). The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. Carbohydrate Research, 37(2), 321–329. [Link]
-
Zhang, P., et al. (2018). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 21(5), 625-634. [Link]
-
Nagy, V., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(24), 5899. [Link]
-
Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, structure, and inhibition of O-GlcNAc processing enzymes. Chemical Society Reviews, 39(11), 4411–4424. [Link]
-
Lee, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1103-1115. [Link]
-
Rosen, B. J., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(19), 8766-8789. [Link]
-
PubChem. (n.d.). 2-acetamido-2-deoxy-beta-D-glucopyranose. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Bolton, C. H., & Jeanloz, R. W. (1963). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. The Journal of Organic Chemistry, 28(11), 3228-3230. [Link]
-
Pauch, K., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(8), 4481. [Link]
-
K-W., K., & J., S. (1976). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. Journal of Medicinal Chemistry, 19(10), 1254-1256. [Link]
-
Singh, S., Crout, D. H., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. Carbohydrate Research, 279, 321–325. [Link]
-
Wang, Z., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(4), 441-447. [Link]
-
Schachter, H., et al. (1975). Enzymes Involved in the Biosynthesis of Glycoconjugates. A UDP-2-acetamido-2-deoxy-D-glucose: beta-D-galactopyranosyl-(1 Leads to 4). Journal of Biological Chemistry, 250(13), 4926-4934. [Link]
-
Hallam, T. J., & Hrycyna, C. A. (2017). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). Sensors (Basel, Switzerland), 17(10), 2269. [Link]
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The Propyl Glycoside of N-Acetylglucosamine: A Versatile Tool in Glycobiology and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a synthetically accessible derivative of the ubiquitous monosaccharide N-acetylglucosamine (GlcNAc), is emerging as a valuable molecular tool in the intricate field of glycobiology and the relentless pursuit of novel therapeutic agents. Its structural simplicity, mimicking the natural GlcNAc residue, belies its potential to probe and modulate complex biological processes. This technical guide provides an in-depth exploration of the core applications of this compound in drug discovery, with a focus on its utility as a modulator of enzyme activity, a probe for carbohydrate-binding proteins, and a foundational scaffold for the development of more complex chemical probes. We will delve into the mechanistic underpinnings of its applications, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the generated data. This guide is intended to empower researchers to leverage this versatile molecule to unlock new avenues in the study and treatment of human disease.
Introduction: The Significance of N-Acetylglucosamine in Cellular Processes
N-acetylglucosamine (GlcNAc) is a fundamental building block of complex carbohydrates that adorn cell surfaces and intracellular proteins. These intricate glycan structures are not mere decorations; they are critical mediators of a vast array of physiological and pathological processes, including cell-cell recognition, immune responses, and signal transduction. The dynamic addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation, is a key regulatory mechanism akin to phosphorylation. This process is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in a host of diseases, including cancer, diabetes, and neurodegenerative disorders such as Alzheimer's disease.
This compound (Propyl-β-GlcNAc) serves as a valuable chemical surrogate for the natural GlcNAc monosaccharide.[1][2] Its propyl group provides a degree of hydrophobicity, potentially influencing its interaction with proteins and its cell permeability compared to the free sugar. This seemingly minor modification opens the door to a range of applications in drug discovery, which this guide will explore in detail.
Application I: A Modulator of O-GlcNAcase (OGA) Activity
The development of selective inhibitors of OGA is a major focus in the quest for therapeutics targeting diseases associated with aberrant O-GlcNAcylation. By inhibiting OGA, one can effectively increase the levels of O-GlcNAcylated proteins, potentially counteracting the pathological consequences of their hypo-glycosylation. Given its structural resemblance to the GlcNAc substrate, Propyl-β-GlcNAc can be investigated as a competitive inhibitor of OGA.
The Rationale for Inhibition: A Substrate-Mimic Approach
OGA's active site recognizes the N-acetylglucosamine moiety of its protein substrates. Small molecules that mimic this structure can bind to the active site and prevent the enzyme from processing its natural substrates. The propyl group of Propyl-β-GlcNAc can explore hydrophobic pockets within or near the active site, potentially influencing its binding affinity and selectivity.
Experimental Workflow: Screening for OGA Inhibition
The inhibitory potential of Propyl-β-GlcNAc against OGA can be assessed using a straightforward in vitro enzyme inhibition assay. A common method utilizes a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which releases a detectable molecule upon cleavage by OGA.[3][4]
Caption: Workflow for OGA Inhibition Assay.
Detailed Protocol: OGA Inhibition Assay
Materials:
-
Recombinant human OGA (hOGA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
This compound
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 100 mM NaCl, 0.1% BSA)
-
Stop Solution (e.g., 0.4 M Glycine, pH 10.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Propyl-β-GlcNAc in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the compound in Assay Buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the hOGA stock to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: To the wells of a 96-well plate, add:
-
25 µL of Assay Buffer (for blank and control wells) or 25 µL of the Propyl-β-GlcNAc dilution.
-
25 µL of hOGA working solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a pre-warmed solution of pNP-GlcNAc in Assay Buffer to all wells to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for this substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The high pH will stop the enzymatic reaction and develop the yellow color of the p-nitrophenolate product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of Propyl-β-GlcNAc using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Interpreting the Data: What the IC50 Tells Us
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by the substrate concentration. To determine the true binding affinity of the inhibitor (the inhibition constant, Ki), further kinetic studies are required, varying both the substrate and inhibitor concentrations.
Table 1: Hypothetical OGA Inhibition Data for Propyl-β-GlcNAc
| Propyl-β-GlcNAc (µM) | % Inhibition |
| 1 | 5 |
| 10 | 20 |
| 50 | 45 |
| 100 | 60 |
| 500 | 85 |
| 1000 | 95 |
Note: This table presents hypothetical data. Experimental determination is required to ascertain the actual inhibitory activity of Propyl-β-GlcNAc.
Application II: Probing Carbohydrate-Protein Interactions with Lectins
Lectins are a class of proteins that bind to specific carbohydrate structures. They play crucial roles in various biological processes, and their interactions with glycans are of great interest in drug discovery, for example, in the development of anti-infective or anti-cancer agents. Propyl-β-GlcNAc can be used in competitive binding assays to study the affinity and specificity of lectins that recognize N-acetylglucosamine.
The Principle of Competitive Binding
In a competitive binding assay, a known ligand (in this case, a labeled GlcNAc-containing molecule) and a test compound (Propyl-β-GlcNAc) compete for binding to a lectin. The ability of Propyl-β-GlcNAc to displace the labeled ligand provides a measure of its binding affinity for the lectin.
Experimental Workflow: Lectin Binding Assay
A common format for this type of assay is an Enzyme-Linked Lectin Assay (ELLA), which is analogous to an ELISA.[5][6]
Caption: Workflow for a Competitive Lectin Binding Assay.
Detailed Protocol: Enzyme-Linked Lectin Assay (ELLA)
Materials:
-
GlcNAc-conjugated Bovine Serum Albumin (GlcNAc-BSA)
-
Biotinylated lectin with specificity for GlcNAc (e.g., Wheat Germ Agglutinin - WGA)
-
This compound
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well high-binding microplate
Procedure:
-
Plate Coating: Dilute GlcNAc-BSA in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of Propyl-β-GlcNAc in Blocking Buffer.
-
In a separate plate or tubes, mix the Propyl-β-GlcNAc dilutions with a constant concentration of biotinylated lectin.
-
Wash the coated and blocked plate three times with Wash Buffer.
-
Transfer 100 µL of the lectin/inhibitor mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of a diluted solution of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of binding inhibition and determine the IC50 value as described for the OGA inhibition assay.
-
Application III: A Scaffold for Chemical Probe Development
Beyond its direct use as a modulator or competitor, Propyl-β-GlcNAc can serve as a versatile starting material for the synthesis of more sophisticated chemical probes. These probes are invaluable tools for identifying and studying the cellular targets of bioactive molecules, a field known as chemical proteomics.[7][8]
Rationale for Probe Design
By chemically modifying the propyl group, researchers can introduce various functionalities, such as:
-
A reporter tag: (e.g., a fluorophore or biotin) for visualization or affinity purification of binding partners.
-
A photo-reactive group: for covalently cross-linking the probe to its target protein upon UV irradiation, facilitating target identification.
-
A bioorthogonal handle: (e.g., an alkyne or azide) for click chemistry-based ligation to reporter tags after cellular treatment.
Caption: Development of Chemical Probes from Propyl-β-GlcNAc.
Conceptual Workflow: Chemoproteomic Target Identification
A general workflow for using a Propyl-β-GlcNAc-derived chemical probe for target identification is as follows:
-
Probe Synthesis: Synthesize the desired probe from Propyl-β-GlcNAc.
-
Cellular Treatment: Treat live cells or cell lysates with the probe.
-
Target Labeling: The probe binds to its target protein(s). For photo-affinity probes, UV irradiation is used to induce covalent cross-linking.
-
Lysis and Reporter Tagging: Cells are lysed, and for bioorthogonal probes, a reporter tag is attached via click chemistry.
-
Affinity Purification: For biotinylated probes, the probe-protein complexes are captured on streptavidin beads.
-
Proteomic Analysis: The captured proteins are eluted, digested, and identified by mass spectrometry.
This powerful approach can reveal novel protein-carbohydrate interactions and identify the cellular targets of compounds with interesting biological activities.
Conclusion and Future Perspectives
This compound, while a relatively simple molecule, holds significant potential as a multifaceted tool in drug discovery. Its ability to act as a competitive inhibitor of enzymes like OGA, to probe the binding specificities of lectins, and to serve as a scaffold for the development of sophisticated chemical probes makes it a valuable asset for any researcher in the field of glycobiology. The experimental protocols detailed in this guide provide a solid foundation for initiating studies with this compound. As our understanding of the intricate roles of carbohydrates in health and disease continues to expand, the creative application of such molecular tools will undoubtedly be at the forefront of discovering the next generation of therapeutics.
References
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Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes. ACS Chemical Biology. [Link]
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Proteomic profiling of metalloprotease activities with cocktails of active-site probes. Nature Chemical Biology. [Link]
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This compound. PubChem. [Link]
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Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Analytical Chemistry. [Link]
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A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules. [Link]
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2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. [Link]
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In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Molecules. [Link]
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Assay method for the lectin activity of mannan-binding protein ~ELLBA-3. GlycoPOD. [Link]
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Lectin-based binding assays. Glycoscience Protocols (GlycoPODv2). [Link]
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Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry. [Link]
-
Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Chemical Society Reviews. [Link]
-
Dynamic O-glycosylation of Nuclear and Cytosolic Proteins: Further Characterization of the Nucleocytoplasmic beta-N-acetylglucosaminidase, O-GlcNAcase. Journal of Biological Chemistry. [Link]
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1-Ethyl-β-N-acetylglucosaminide increases hyaluronan production in human keratinocytes by being converted to N-acetylglucosamine via β-N-acetylglucosaminidase-dependent manner. Bioscience, Biotechnology, and Biochemistry. [Link]
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Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity. Clinical Chemistry. [Link]
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A Comprehensive Technical Guide: Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a Potential O-GlcNAcase (OGA) Inhibitor
Executive Summary
The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism akin to phosphorylation, influencing a vast array of cellular processes. This modification is governed by the balanced action of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of O-GlcNAc cycling is increasingly implicated in the pathology of major human diseases, including neurodegenerative disorders like Alzheimer's, diabetes, and cancer.[4][5][6] Consequently, the inhibition of OGA to elevate protein O-GlcNAcylation has emerged as a promising therapeutic strategy.[7][8] This guide provides a technical framework for investigating Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a stable N-acetylglucosamine analog, as a potential competitive inhibitor of OGA. We will explore the scientific rationale, synthetic considerations, and a detailed protocol for in-vitro validation, providing researchers and drug development professionals with the foundational knowledge to explore this and similar molecules.
Part 1: The Scientific Rationale - Targeting O-GlcNAcase
The O-GlcNAc Cycle: A Critical Regulator of Cellular Function
O-GlcNAcylation is a reversible and highly dynamic modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to the hydroxyl group of serine and threonine residues on target proteins.[5] Unlike complex glycosylation, which occurs in the secretory pathway, O-GlcNAcylation is predominantly an intracellular process.[4] The entire cycle is controlled by the concerted action of OGT and OGA.[6] OGT utilizes the nutrient sensor pathway's end-product, UDP-GlcNAc, to glycosylate proteins, while OGA, a glycoside hydrolase, reverses this modification.[2][4] This elegant enzymatic pairing allows the cell to rapidly alter the O-GlcNAc status of thousands of proteins in response to nutrients and stress, thereby regulating transcription, protein stability, and signal transduction.[1][6]
Therapeutic Potential of OGA Inhibition
A growing body of evidence links decreased O-GlcNAcylation to the progression of several chronic diseases.[1] In the context of neurodegeneration, particularly Alzheimer's disease, there is a reciprocal relationship between O-GlcNAcylation and phosphorylation on the microtubule-associated protein tau.[5] Hyperphosphorylation of tau leads to the formation of neurofibrillary tangles, a hallmark of the disease. Increasing tau's O-GlcNAcylation by inhibiting OGA has been shown to reduce its aggregation propensity.[5][7] This has made OGA a compelling therapeutic target.[8] Similar benefits of OGA inhibition are being explored for α-synucleinopathies and in modulating cellular metabolism in cancer and diabetes.[4][6][7]
This compound: A Candidate Inhibitor
This compound (Propyl-GlcNAc) is a derivative of the natural OGA substrate, N-acetylglucosamine.[9][10][11] The core hypothesis is that this molecule can act as a competitive inhibitor , binding to the active site of OGA but lacking the necessary chemical features to be hydrolyzed and released. The propyl group attached via a β-glycosidic linkage provides stability and alters the molecule's physicochemical properties compared to the free sugar. The development of sugar-mimetic inhibitors is a well-established strategy for glycoside hydrolases, and while many potent OGA inhibitors exist, the exploration of novel scaffolds is crucial for developing probes with unique pharmacokinetic profiles.[8]
Part 2: Synthesis and Characterization
While Propyl-GlcNAc is commercially available for research purposes, an in-house synthesis may be required for producing derivatives, radiolabeled versions for binding studies, or scaling up production.[9][12] The following represents a generalized, literature-informed approach to glycoside synthesis.
Rationale for Experimental Choices
The synthesis of a glycoside like Propyl-GlcNAc involves the formation of a stable bond between the anomeric carbon of the sugar and the propyl alcohol. This requires protecting the other hydroxyl groups on the sugar to prevent side reactions and controlling the stereochemistry at the anomeric center to ensure the desired β-linkage. An oxazoline donor is often used as it favors the formation of β-glycosides through neighboring group participation from the N-acetyl group.
Protocol: Representative Synthesis of a β-N-Acetylglucosaminide
This protocol is adapted from established methods for glycosylation.[13]
-
Preparation of the Glycosyl Donor: Start with commercially available 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranose.[14] Convert this to the corresponding 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline. This is a common and effective glycosyl donor.
-
Glycosylation Reaction:
-
Dissolve the oxazoline donor (1 equivalent) and propanol (1.5-2.0 equivalents) in a dry, aprotic solvent such as dichloromethane or chloroform under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of a Lewis acid, such as p-toluenesulfonic acid (0.1 equivalents), to initiate the reaction.[13]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the catalyst with a mild base like triethylamine.
-
Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (propyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside) using silica gel column chromatography.
-
-
Deacetylation:
-
Dissolve the purified, acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8), filter, and concentrate the filtrate to yield the final product, this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 3: In Vitro Validation - OGA Inhibition Assay
To validate Propyl-GlcNAc as an OGA inhibitor, a robust and quantifiable enzyme assay is required. A colorimetric assay using an artificial substrate is a common, reliable, and cost-effective method.[15]
Principle of the Colorimetric Assay
The assay utilizes the chromogenic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc). OGA cleaves this substrate to release N-acetylglucosamine and p-nitrophenol (pNP).[15] Under basic conditions, pNP is deprotonated to the p-nitrophenolate ion, which is a vibrant yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The presence of an inhibitor will reduce the rate of pNP formation.
Detailed Experimental Protocol: IC₅₀ Determination
This protocol is designed for a 96-well plate format for high-throughput analysis.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5.
-
Enzyme Stock: Prepare a stock solution of purified human OGA in assay buffer. The final concentration used should result in a linear reaction rate for at least 30 minutes.
-
Substrate Stock: Prepare a 10 mM stock solution of pNP-GlcNAc in the assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of Propyl-GlcNAc in the assay buffer. Perform a serial dilution to create a range of concentrations (e.g., 1 mM down to 1 nM).
-
Stop Solution: Prepare a 0.4 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 25 µL of assay buffer + 5 µL of inhibitor dilution + 10 µL of OGA enzyme.
-
Positive Control (100% activity): 30 µL of assay buffer + 10 µL of OGA enzyme.
-
Negative Control (0% activity): 40 µL of assay buffer (no enzyme).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the pNP-GlcNAc substrate to all wells to start the reaction (final volume = 50 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range for the positive control.
-
Stop Reaction: Add 100 µL of the Stop Solution to all wells. The yellow color should develop immediately.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Self-Validating System: The positive control establishes the maximum signal, while the negative control provides the background absorbance. The inhibitor's effect is measured as a reduction from the positive control signal towards the background level.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the negative control wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_PositiveControl))
-
-
Determine IC₅₀: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Example Data for IC₅₀ Determination of Propyl-GlcNAc
| [Propyl-GlcNAc] (µM) | Log [Inhibitor] | Avg. Absorbance (405 nm) | % Inhibition |
| 1000 | 3.00 | 0.095 | 91.8% |
| 300 | 2.48 | 0.142 | 87.5% |
| 100 | 2.00 | 0.255 | 77.5% |
| 30 | 1.48 | 0.518 | 54.3% |
| 10 | 1.00 | 0.821 | 27.8% |
| 3 | 0.48 | 1.015 | 10.8% |
| 1 | 0.00 | 1.112 | 2.3% |
| 0 (Control) | - | 1.138 | 0.0% |
| No Enzyme | - | 0.065 | - |
Note: Data are hypothetical for illustrative purposes.
Part 4: Workflow and Future Directions
Integrated Experimental Workflow
The investigation of a potential enzyme inhibitor follows a logical progression from initial concept to detailed characterization. This workflow ensures that resources are directed toward the most promising candidates.
Next Steps in Drug Development
-
Mechanism of Action Studies: Following IC₅₀ determination, kinetic studies should be performed by varying the concentrations of both the substrate (pNP-GlcNAc) and the inhibitor. A Lineweaver-Burk or Michaelis-Menten analysis will confirm if the inhibition is competitive, non-competitive, or uncompetitive, validating the initial hypothesis.
-
Selectivity Profiling: It is crucial to assess the inhibitor's selectivity. Propyl-GlcNAc should be tested against other related enzymes, particularly the human lysosomal β-hexosaminidases (HexA and HexB), which also cleave terminal β-N-acetylglucosamine residues.[16] Lack of selectivity could lead to off-target effects related to lysosomal storage disorders.
-
Cell-Based Assays: The ultimate goal is to determine if the inhibitor is active in a cellular context. This involves treating cells with Propyl-GlcNAc and measuring the subsequent increase in total protein O-GlcNAcylation using specific antibodies (e.g., RL2) via Western blot or other immunoassays.
Conclusion
This compound represents a structurally simple and accessible starting point for the exploration of novel O-GlcNAcase inhibitors. Its character as a substrate analog provides a strong scientific basis for its potential as a competitive inhibitor. The methodologies outlined in this guide, from synthesis to detailed in-vitro characterization, provide a comprehensive and self-validating framework for its evaluation. While potent and selective OGA inhibitors are already in clinical development, the continued investigation of new chemical scaffolds like Propyl-GlcNAc is vital for creating a diverse toolkit of chemical probes to further unravel the complexities of O-GlcNAc signaling and to develop next-generation therapeutics for a range of devastating diseases.
References
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- Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. ADDF.
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- Permanne, B., et al. (2021).
- Patsnap Synapse. (2024). What are OGA inhibitors and how do they work?.
- Yoshida, M., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization.
- Pathak, S., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity.
- Santa Cruz Biotechnology. (n.d.). Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. SCBT.
- Clark, P. M., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Biomedical Research Service Center. (n.d.). O-GlcNAcase (OGA, NAG or MGEA5) Assay Kit. BMR Service.
- Clark, P. M., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Synthose. (n.d.). Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, Min. 98%. Synthose.
- Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. PubMed.
- King-Pharm. (n.d.). ISO-PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE [78341-33-0]. King-Pharm.
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- Somsák, L., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI.
- Zhang, L., et al. (2021). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside.
- MedChemExpress. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. MedChemExpress.
- Thadke, S. A., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli.
- PubChem. (n.d.). This compound.
- Bolton, C. H., et al. (1961). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives.
- PubChem. (n.d.). 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4).
- Glycoscience Protocols. (2021). Enzyme assay for β-N-acetylhexosaminidase. GlycoPODv2.
- Biosynth. (n.d.).
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A Senior Application Scientist's Guide to Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Foreword: In the intricate world of glycobiology, the ability to probe, inhibit, and manipulate enzymatic pathways is paramount to discovery. Simple, synthetic molecules often provide the most elegant keys to unlocking complex biological questions. This guide is dedicated to one such molecule: Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Propyl-β-GlcNAc). We will dissect its historical origins, provide a robust and validated synthesis protocol, and explore its applications as a critical tool for researchers in glycoscience and drug development.
Introduction: A Synthetic Probe for a Ubiquitous Sugar
This compound is a synthetic monosaccharide derivative. It consists of the ubiquitous amino sugar N-acetyl-D-glucosamine (GlcNAc) linked at its anomeric carbon to a propyl group via a β-glycosidic bond. While GlcNAc is a fundamental building block of numerous biopolymers like chitin and peptidoglycan, the addition of the simple propyl aglycone transforms it from a biological monomer into a precise scientific instrument.[1][2]
The primary value of Propyl-β-GlcNAc lies in its function as a stable mimic of natural GlcNAc-containing substrates. This allows it to act as a competitive inhibitor for certain glycosidases, enzymes that cleave sugar linkages.[3] Its stability to enzymatic cleavage, compared to more complex oligosaccharides, makes it an ideal candidate for studying enzyme kinetics and for use as a synthetic building block in the laboratory.
Historical Context: From Fischer's Vision to Modern Glycobiology
The story of Propyl-β-GlcNAc does not begin with its own discovery, but with the foundational work of carbohydrate chemistry in the late 19th and early 20th centuries.
-
1893: The Fischer Glycosidation: Emil Fischer's pioneering work established the first practical method for synthesizing alkyl glycosides by reacting an aldose with an alcohol under acidic catalysis.[4][5] This groundbreaking reaction, now known as the Fischer glycosidation, laid the conceptual groundwork for accessing molecules like Propyl-β-GlcNAc.[4][5]
-
1901: The Koenigs-Knorr Improvement: A significant leap in stereocontrol was achieved by Wilhelm Koenigs and Eduard Knorr. Their method utilized glycosyl halides and silver or mercury promoters, allowing for the formation of glycosidic bonds with much greater predictability, particularly for the synthesis of pure anomers.[4] This principle of activating the anomeric carbon for nucleophilic attack remains central to modern glycosylation strategies.
The specific synthesis and application of Propyl-β-GlcNAc arose much later, driven by the burgeoning field of glycobiology. As the profound importance of protein glycosylation and the roles of enzymes like O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) became apparent, the demand for specific, stable inhibitors and probes grew.[6][7][8] Synthetic glycosides like Propyl-β-GlcNAc were developed to meet this need, providing researchers with the tools to dissect the complex O-GlcNAc signaling pathways that are crucial in cellular homeostasis and implicated in diseases like cancer and neurodegeneration.[6][7][8]
Synthesis Protocol: A Validated Pathway to the β-Anomer
The synthesis of Propyl-β-GlcNAc with high stereoselectivity for the desired β-anomer is crucial for its biological activity. The following protocol utilizes an oxazoline intermediate, a robust method that leverages neighboring group participation from the N-acetyl group to ensure the formation of the 1,2-trans product (the β-glycoside).
Experimental Workflow
Step 1: Peracetylation of N-Acetyl-D-glucosamine
-
Rationale: The hydroxyl groups of the starting sugar must be protected to prevent them from reacting in subsequent steps. Acetyl groups are ideal as they are stable under the conditions for oxazoline formation but can be easily removed at the end.
-
Suspend N-acetyl-D-glucosamine in anhydrous pyridine within a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add acetic anhydride (4-5 equivalents) to the suspension.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours, by which time the solution should be clear.
-
Quench the reaction by slowly pouring it into a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tetra-O-acetylated product as a white solid.
Step 2: Formation of the GlcNAc-Oxazoline Intermediate
-
Rationale: The peracetylated sugar is converted into a highly reactive oxazoline. This intermediate is predisposed to attack at the anomeric carbon from the β-face, ensuring high stereoselectivity.
-
Dissolve the peracetylated GlcNAc in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding triethylamine until the solution is neutral. The crude oxazoline is typically used directly in the next step after removal of the solvent in vacuo.
Step 3: Glycosylation with Propanol
-
Rationale: The alcohol (propanol) is introduced, activated by a Lewis acid catalyst. It attacks the anomeric carbon of the oxazoline, opening the ring and forming the desired β-glycosidic bond.
-
Dissolve the crude oxazoline in anhydrous n-propanol.
-
Add a catalytic amount of p-toluenesulfonic acid.[9]
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, neutralize with triethylamine, and concentrate under reduced pressure.
Step 4: Zemplén Deacetylation
-
Rationale: The final step is the removal of the acetyl protecting groups to reveal the free hydroxyls, yielding the target compound.
-
Dissolve the crude product from Step 3 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter the resin, and wash with methanol.
-
Concentrate the filtrate under reduced pressure and purify by silica gel chromatography to yield this compound as a white crystalline solid.
Synthesis Diagram
Caption: Stereoselective synthesis of Propyl-β-GlcNAc via an oxazoline intermediate.
Physicochemical Data and Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₆ | [10][11][12] |
| Molecular Weight | 263.29 g/mol | [10][11][12] |
| Appearance | White to off-white solid/powder | [13] |
| Melting Point | 167-168 °C | [11] |
| Solubility | Soluble in water, methanol, and DMSO | [14] |
| CAS Number | 70832-36-9 | [10][11] |
Core Applications in Scientific Research
The utility of Propyl-β-GlcNAc stems from its ability to interact with specific enzyme classes while remaining structurally simple and stable.
Mandatory Visualization: Application Map
Caption: Primary research applications of this compound.
-
Enzyme Inhibition: Propyl-β-GlcNAc is recognized as an inhibitor of β-N-acetyl-D-glucosaminidases (also known as hexosaminidases).[3][15] These enzymes are responsible for cleaving terminal GlcNAc residues from glycoconjugates. By competitively binding to the active site, Propyl-β-GlcNAc allows researchers to study the kinetics of these enzymes and the physiological effects of their inhibition in various biological systems.
-
Probing Glycosyltransferases: While primarily an inhibitor of glycosidases, alkyl glycosides are also used to study the substrate specificity of glycosyltransferases. For instance, it can be used as a glycosyl acceptor in reactions catalyzed by enzymes like the Mesorhizobium loti chitin oligosaccharide synthase (NodC).[11] This helps to define the structural requirements for enzyme substrates.
-
Synthetic Chemistry: In synthetic carbohydrate chemistry, Propyl-β-GlcNAc serves as a valuable building block. It can be used as a glycosyl acceptor, where its free hydroxyl groups can be targeted for the addition of other sugar units, enabling the controlled, stepwise synthesis of complex oligosaccharides.[10]
Conclusion and Future Outlook
From its theoretical underpinnings in the foundational principles of Fischer and Koenigs-Knorr to its practical application in modern molecular biology, this compound exemplifies the power of chemical synthesis in advancing biological science. Its robust and stereocontrolled synthesis provides a reliable supply of a crucial research tool. As our understanding of the "sugar code" deepens, the role of such specific probes in dissecting the function of individual enzymes and pathways will only become more critical. This simple glycoside will undoubtedly continue to be an indispensable part of the toolkit for scientists investigating the vast and complex world of glycobiology.
References
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Pokorny, M., Zissis, E., Fletcher, H. G., Jr., & Pravdić, N. (1974). The Inhibitory Activity of 2-acetamido-2-deoxy-D-gluconolactones and Their Isopropylidene Derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. Carbohydrate Research, 37(2), 321–329. [Link]
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Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111–117. [Link]
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Brillachem. (2020, September 12). History of Alkyl Polyglycosides. Retrieved January 14, 2026, from [Link]
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Groenevelt, J. M., Corey, D. J., & Fehl, C. (2021). Chemical Synthesis and Biological Applications of O-GlcNAcylated Peptides and Proteins. ChemBioChem, 22(11), 1854–1870. [Link]
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Brillachem. (2020, September 12). History of Alkyl Polyglycosides-Developments in industry. Retrieved January 14, 2026, from [Link]
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Nagy, V., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(18), 5489. [Link]
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Wikipedia. (n.d.). N-Acetylglucosamine. Retrieved January 14, 2026, from [Link]
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Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications, 32(6), 1025–1030. [Link]
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Cordes, A., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152, 467–476. [Link]
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Li, B., et al. (2014). N-Acetylglucosamine: Production and Applications. Marine Drugs, 12(9), 4672–4689. [Link]
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Hill, K. (2008). History of Alkyl Polyglycosides. In Alkyl Polyglycosides: Technology, Properties and Applications (pp. 1-7). [Link]
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Fernández-Tejada, A., & Cañada, F. J. (2021). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Chemical Society Reviews, 50(16), 9035–9078. [Link]
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Fernández-Tejada, A., & Cañada, F. J. (2021). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. RSC Publishing. [Link]
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Groenevelt, J. M., Corey, D. J., & Fehl, C. (2021). Chemical Synthesis and Biological Applications of O-GlcNAcylated Peptides and Proteins. ChemBioChem. [Link]
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Tanaka, H., et al. (2020). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 25(21), 5199. [Link]
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Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A Technical Guide for Researchers
An In-depth Exploration of the Chemical Properties, Synthesis, and Applications of a Key Glycochemical Probe
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of the ubiquitous monosaccharide N-acetylglucosamine (GlcNAc), serves as a valuable tool in the field of glycoscience. Its unique combination of a hydrophobic propyl aglycon and a hydrophilic carbohydrate headgroup imparts properties that make it suitable for a range of biochemical and biomedical research applications. This technical guide provides a comprehensive overview of its chemical data, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 70832-36-9[1] |
| Molecular Formula | C₁₁H₂₁NO₆[1] |
| Molecular Weight | 263.29 g/mol [1] |
| Appearance | White Crystalline Solid |
| Melting Point | 186-189 °C (decomposes) |
| Solubility | Soluble in water, methanol, and DMSO. |
| Storage | Store at 2-8 °C for long-term stability. |
Chemical Structure:
The structure consists of an N-acetylglucosamine ring linked via a beta-glycosidic bond to a propyl group at the anomeric carbon.
Sources
Methodological & Application
synthesis of oligosaccharides with Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
An In-Depth Guide to the Synthesis of Oligosaccharides Utilizing Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Authored by a Senior Application Scientist
This document provides a detailed exploration of synthetic strategies for oligosaccharides, with a specific focus on the versatile role of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a foundational building block. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.
Strategic Overview: The Central Role of a Versatile Acceptor
Oligosaccharides are critical mediators of a vast array of biological processes, including cell-cell recognition, immune response, and host-pathogen interactions.[1] Their inherent structural complexity, however, makes their isolation from natural sources in homogeneous forms nearly impossible.[2] Consequently, chemical and chemoenzymatic syntheses are indispensable tools for accessing pure, well-defined glycan structures for research and therapeutic development.[3]
The synthesis of these complex molecules hinges on the strategic coupling of a glycosyl donor (a sugar with an activated anomeric leaving group) and a glycosyl acceptor (a sugar with one or more free hydroxyl groups).[4] Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl-β-GlcNAc) has emerged as a particularly useful glycosyl acceptor. Its propyl group provides a stable, non-hydrolyzable linkage at the anomeric position, serving as a convenient handle for subsequent applications or as a simple protecting group. This guide will detail both chemical and enzymatic approaches to building upon this foundational unit.
Core Principles of Chemical Oligosaccharide Synthesis
The chemical construction of a glycosidic bond is a formidable challenge, primarily centered on controlling the stereochemistry (α or β) at the newly formed anomeric center.[3][4] The outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the donor's leaving group, the protecting groups employed, the choice of solvent, and the reaction temperature.[3]
The Power of Protecting Groups
Given the multiple hydroxyl groups on a monosaccharide, regioselective glycosylation requires a sophisticated protecting group strategy.[5] Protecting groups are not merely masks; they profoundly influence the reactivity of the donor and acceptor and can direct the stereochemical outcome of the glycosylation.[6][7] An ideal strategy employs orthogonal protecting groups , which can be selectively removed under specific conditions without affecting others, allowing for the stepwise construction of branched oligosaccharides.[6][7]
Neighboring Group Participation
A key strategy for achieving stereocontrol is the use of a "participating" protecting group at the C-2 position of the glycosyl donor.[1] Ester-type groups (e.g., acetyl, benzoyl) at C-2 can attack the transient oxocarbenium ion intermediate from the α-face, forming a stable dioxolanium ion. The glycosyl acceptor can then only attack from the β-face, resulting exclusively in the formation of a 1,2-trans glycosidic linkage (e.g., a β-linkage for a glucose or galactose donor).[8]
Workflow for Chemical Synthesis of a Disaccharide
The following workflow outlines the key stages in a typical chemical synthesis of a disaccharide using Propyl-β-GlcNAc as the starting acceptor.
Caption: General workflow for chemical oligosaccharide synthesis.
Application Protocol 1: Chemical Synthesis of Propyl O-β-D-Galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside
This protocol provides a representative method for synthesizing a propyl glycoside of N-acetyllactosamine, a common disaccharide motif.
Rationale for a Multi-Step Approach
Direct glycosylation of the unprotected Propyl-β-GlcNAc would lead to a non-selective mixture of products. Therefore, a multi-step protection and deprotection strategy is essential to ensure the glycosidic bond forms exclusively at the C-4 hydroxyl group.[5]
Caption: Logic of acceptor preparation and glycosylation.
Part A: Preparation of the Glycosyl Acceptor
-
4,6-O-Benzylidene Protection:
-
Rationale: The benzylidene acetal is a classic protecting group for 1,3-diols. In hexopyranosides, it selectively protects the C-4 and C-6 hydroxyls, leaving C-3 available for subsequent protection.[8]
-
Protocol:
-
Dissolve Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).
-
Stir the reaction at room temperature under an argon atmosphere for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding triethylamine. Concentrate under reduced pressure and purify by silica gel chromatography to yield Propyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside.
-
-
-
3-O-Benzoylation:
-
Rationale: The remaining C-3 hydroxyl is now protected with a benzoyl group. This ester group is stable to the mildly acidic conditions of the upcoming glycosylation but can be removed later under basic conditions.
-
Protocol:
-
Dissolve the 4,6-O-benzylidene protected intermediate (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and pyridine.
-
Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete by TLC.
-
Quench with methanol, dilute with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the fully protected acceptor, Propyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside.
-
-
Part B: The Glycosylation Reaction
-
Coupling the Donor and Acceptor:
-
Rationale: A galactose trichloroacetimidate donor with benzoyl protecting groups is used. The benzoyl group at C-2 acts as a participating group to ensure the formation of the desired β-(1→4) linkage.[1] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a potent Lewis acid promoter that activates the trichloroacetimidate leaving group at low temperatures.[4]
-
Protocol:
-
Co-evaporate the prepared acceptor (1.0 eq) and the galactose donor (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate, 1.2 eq) with anhydrous toluene three times to remove residual water.
-
Dissolve the dried substrates in anhydrous DCM under an argon atmosphere and add activated 4 Å molecular sieves.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in DCM dropwise.
-
Stir the reaction at -40 °C to -20 °C for 1-2 hours, monitoring closely by TLC.
-
Upon completion, quench the reaction with triethylamine. Filter through Celite, dilute with DCM, and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the protected disaccharide.
-
-
Part C: Deprotection to Yield the Final Product
-
Two-Step Global Deprotection:
-
Rationale: A sequential deprotection is required. First, the ester groups (benzoates) are removed under basic conditions. Second, the benzylidene acetal is removed by catalytic hydrogenation, which also cleaves benzyl ethers if present.
-
Protocol:
-
O-Deacylation: Dissolve the purified protected disaccharide in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) in methanol (0.5 M solution) and stir at room temperature for 3-5 hours. Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate.
-
Hydrogenolysis: Dissolve the O-deacylated intermediate in methanol. Add Palladium on carbon (10% Pd/C) as a catalyst. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The residue can be purified by C18 reverse-phase chromatography or size-exclusion chromatography to yield the final, pure disaccharide.
-
-
| Step | Key Reagents | Purpose | Representative Yield |
| Acceptor Protection | Benzaldehyde dimethyl acetal, CSA | Protects C4 and C6 hydroxyls | 85-95% |
| Glycosylation | Galactose Trichloroacetimidate, TMSOTf | Forms the β-(1→4) glycosidic bond | 70-85% |
| Deprotection (Esters) | NaOMe in Methanol | Removes all benzoyl groups | >95% |
| Deprotection (Acetal) | H₂, Pd/C | Removes the benzylidene group | >95% |
| Table 1: Summary of key steps, reagents, and expected yields for the chemical synthesis of Propyl-LacNAc. |
Chemoenzymatic Synthesis: A Modern Alternative
Chemoenzymatic synthesis leverages the exquisite specificity of enzymes to form glycosidic bonds, circumventing the need for complex protecting group manipulations.[2][9] Glycosyltransferases, in particular, catalyze the formation of specific linkages with absolute stereocontrol.[2]
Application Protocol 2: Enzymatic Synthesis of Propyl-LacNAc
-
Rationale: Bovine β-1,4-galactosyltransferase (β4GalT1) is an enzyme that specifically transfers galactose from the activated sugar donor, UDP-galactose, to the C-4 position of a terminal GlcNAc residue.[10] This approach offers a highly efficient and selective one-step route to the target disaccharide from the unprotected Propyl-β-GlcNAc.
-
Protocol:
-
Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 10 mM MnCl₂, and 100 mM NaCl.
-
In a reaction vessel, combine Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (1.0 eq, e.g., 10 mM final concentration) and Uridine diphosphate-galactose (UDP-Gal, 1.2 eq).
-
Add alkaline phosphatase (to degrade the UDP byproduct which can inhibit the reaction).
-
Initiate the reaction by adding β-1,4-galactosyltransferase (e.g., 50 mU).
-
Incubate the reaction at 37 °C for 12-48 hours. Monitor progress by TLC or HPLC.
-
Upon completion, terminate the reaction by boiling for 3 minutes or by adding cold ethanol.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant, which contains the product, using a C18 Sep-Pak column or size-exclusion chromatography.[11]
-
Caption: Chemoenzymatic synthesis using a glycosyltransferase.
Conclusion and Future Outlook
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable and versatile starting material for the synthesis of complex oligosaccharides. The choice between a chemical or enzymatic approach depends on the specific target molecule, scale, and available resources. Chemical synthesis offers great flexibility for creating unnatural linkages and derivatives but requires extensive protecting group chemistry.[12] In contrast, enzymatic methods provide unparalleled efficiency and selectivity for natural linkages, often in a single step without protection.[2] The continued development of both chemical glycosylation methods and the discovery of new glycosyltransferases will further empower researchers to synthesize custom glycans to unravel their complex roles in biology and to develop novel glycan-based therapeutics.
References
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Galan, M. C., Benito-Alifonso, D., & Watt, G. M. (2011). Oligosaccharide Synthesis and Translational Innovation. PMC - PubMed Central. [Link]
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Shaikh, F., & Ganu, S. (2018). Chemical O‐Glycosylations: An Overview. PMC - NIH. [Link]
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Powers, M. E., & Wu, P. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]
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Ghosh, B., & Kulkarni, S. S. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate. [Link]
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Volbeda, A.G. (2018). Novel Protecting Group Strategies in the Synthesis of Oligosaccharides. Universiteit Leiden. [Link]
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Wikipedia. (n.d.). Chemical glycosylation. Wikipedia. [Link]
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Strategic overview of chemical glycosylation methods. ResearchGate. (2021). [Link]
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Ghosh, B., & Kulkarni, S. S. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. PubMed. [Link]
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Protecting Groups of Oligosaccharides. (2019). News-Medical.Net. [Link]
-
Chemoenzymatic synthesis of oligosaccharides and glycoconjugates. ResearchGate. (2023). [Link]
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Lin, Y. F., et al. (2022). Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides. JACS Au. [Link]
-
Hilario, P., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. NIH. [Link]
-
Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts. Frontiers. (2021). [Link]
-
Chen, W. W., & Lennarz, W. J. (1978). Enzymatic Synthesis of a Glucose-Containing Oligosaccharide-Lipid Involved in Glycosylation of Proteins. PubMed. [Link]
-
Tanaka, T. (2022). Chemoenzymatic synthesis of oligosaccharides and glycoconjugates. ScienceDirect. [Link]
-
Sarmah, B., & Kulkarni, S. S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Publishing. [Link]
-
Lin, Y. F., et al. (2022). Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides. PMC - NIH. [Link]
-
Zhang, Z., et al. (2024). Synthetic Strategies for Bioactive Oligosaccharides. PMC - NIH. [Link]
-
Kameyama, A. (2021). Cellular synthesis of oligosaccharide using saccharide primer. NCBI Bookshelf. [Link]
-
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. PubChem. (n.d.). [Link]
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Application Notes & Protocols: Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Glycosylation Reaction Methodology
Abstract
The incorporation of N-acetylglucosamine (GlcNAc) moieties is fundamental to the synthesis of biologically significant glycans, glycoproteins, and glycolipids. However, direct glycosylation with GlcNAc donors is notoriously challenging due to the participation of the C-2 acetamido group, which leads to the formation of stable oxazoline byproducts. This guide provides an in-depth analysis and detailed protocols for the use of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a thioglycoside donor, as a robust solution to this synthetic hurdle. We will explore the underlying chemical principles, mechanistic pathways, and provide a field-proven, step-by-step protocol for its successful application in glycosylation reactions, tailored for researchers in carbohydrate chemistry and drug development.
Foundational Principles: The GlcNAc Donor Challenge
The primary obstacle in glycosylations using GlcNAc donors is the neighboring group participation of the N-acetyl function at the C-2 position. Upon activation of the anomeric leaving group, the carbonyl oxygen of the acetamido group can act as an internal nucleophile, attacking the transient oxocarbenium ion at the anomeric center. This intramolecular cyclization results in a thermodynamically stable 1,2-oxazoline intermediate.[1][2] While this oxazoline can itself be used as a glycosyl donor, its formation is often a competing and irreversible pathway that consumes the activated donor, leading to low yields of the desired glycoside, especially with less reactive glycosyl acceptors.[2]
The key to successful GlcNAc glycosylation is to control the balance between this oxazoline formation and the desired intermolecular glycosylation.[2] The use of thioglycoside donors like Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside offers a superior strategic approach to manage this challenge.
Caption: Figure 1: The C-2 N-Acetyl Participation Challenge
The Thioglycoside Advantage: Stability Meets Tunable Reactivity
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the thioglycoside class of donors, which are renowned for their versatility in modern carbohydrate synthesis.
-
Chemical Stability: Thioglycosides are exceptionally stable compounds. They are resistant to a wide array of reagents and conditions used for installing and removing protecting groups, allowing for complex synthetic sequences without premature activation of the anomeric center.[3][4]
-
Controlled Activation: The anomeric sulfur is a "soft" nucleophile, meaning it requires activation by a specific "thiophilic" promoter (e.g., electrophilic halogen sources, metal salts, or sulfonium species).[5][6] This ensures the glycosylation reaction is initiated only when desired.
-
Tunable Reactivity: The reactivity of the thioglycoside donor can be modulated through the choice of protecting groups on the other hydroxyl positions. Electron-donating groups (e.g., benzyl ethers) create an "armed" donor that reacts quickly, while electron-withdrawing groups (e.g., acetyl esters) create a "disarmed" donor that is less reactive.[7] This principle is critical for strategies like one-pot sequential glycosylation.[8]
Mechanism of Thioglycoside Glycosylation
The glycosylation reaction proceeds via the activation of the propylthio group by a thiophilic promoter system. A widely used and effective system is the combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl triflate (TMSOTf).
The proposed mechanism involves the following key steps:
-
Activation: The electrophilic iodine from NIS coordinates to the anomeric sulfur atom, making it an excellent leaving group.
-
Intermediate Formation: The departure of the propylsulfenyl succinimide group, facilitated by the acid co-catalyst, generates a highly reactive glycosyl oxocarbenium ion intermediate.
-
Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, attacks the anomeric carbon. Due to the participating-capable N-acetyl group at C-2, this attack is directed to the opposite face, resulting in the stereoselective formation of the 1,2-trans-glycosidic linkage (a β-glycoside in the case of GlcNAc).
Caption: Figure 2: General Experimental Workflow for Thioglycoside Glycosylation
Detailed Protocol: NIS/TfOH-Mediated Glycosylation
This protocol describes a general procedure for the glycosylation of a primary alcohol acceptor with Propyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside. Modifications for different acceptors or protecting group patterns may be required.
4.1. Materials and Reagents
-
Glycosyl Donor: Propyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside
-
Glycosyl Acceptor: e.g., Benzyl alcohol (or other primary/secondary alcohol)
-
Promoter: N-Iodosuccinimide (NIS), freshly recrystallized from dioxane/CCl₄ is recommended.
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl triflate (TMSOTf). Prepare a dilute stock solution in the reaction solvent for accurate addition.
-
Solvent: Dichloromethane (DCM), anhydrous, distilled from CaH₂.
-
Additives: Activated molecular sieves (4 Å, powdered and oven-dried).
-
Quenching Agent: Triethylamine (Et₃N) or Pyridine.
-
Work-up Reagents: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Purification: Silica gel for column chromatography.
4.2. Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose | Causality / Rationale |
| Glycosyl Donor | 1.0 | Electrophile source | The core building block to be transferred. |
| Glycosyl Acceptor | 1.2 - 1.5 | Nucleophile | A slight excess drives the reaction to completion. |
| Molecular Sieves (4Å) | ~100 mg / 0.1 mmol donor | Dehydrating agent | Removes trace water, which can hydrolyze the activated donor or promoter. |
| N-Iodosuccinimide (NIS) | 1.3 - 1.5 | Promoter / Activator | Provides the electrophilic iodine to activate the "soft" anomeric sulfur. |
| TfOH or TMSOTf | 0.1 - 0.2 | Co-catalyst | A strong acid that facilitates the departure of the leaving group and activates NIS. |
4.3. Step-by-Step Experimental Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the glycosyl donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves.
-
Inerting the System: Seal the flask with septa. Evacuate and backfill with inert gas (e.g., Argon) three times. Add anhydrous DCM via syringe.
-
Cooling: Cool the stirring suspension to the desired reaction temperature (typically between -40 °C and -20 °C) using a cryocooler or a dry ice/acetone bath. Stir for 15-30 minutes to ensure thermal equilibrium and complete drying by the sieves.
-
Activation: To the cold suspension, add NIS (1.3 equiv) in one portion. Stir for 5 minutes. Following this, add the TfOH stock solution (0.1 equiv) dropwise via syringe. The solution may turn a darker, brownish color.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Co-spot the starting donor, acceptor, and the reaction mixture. The disappearance of the donor and the appearance of a new, higher Rf spot (in a typical polar solvent system like Hexane/Ethyl Acetate) indicates product formation. The reaction is typically complete within 30-90 minutes.
-
Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N, ~5 equiv relative to TfOH) directly to the cold reaction mixture. This neutralizes the triflic acid and prevents further reaction or degradation during work-up.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to afford the pure glycoside.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The β-configuration of the new glycosidic linkage can typically be confirmed by the large axial-axial coupling constant (J > 8 Hz) of the anomeric proton (H-1) in the ¹H NMR spectrum.
References
-
Demchenko, A. V. (2008). Activation of thioglycosides under mild alkylation conditions. PMC. [Link]
-
Castilho, T. B., & Demchenko, A. V. (2021). Activation of Thioglycosides with Copper(II) Bromide. MDPI. [Link]
-
Cai, L., et al. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. RSC Publishing. [Link]
-
Gervay-Hague, J., & Hadd, M. J. (2002). A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. ACS Publications. [Link]
-
Castilho, T. B., & Demchenko, A. V. (2021). Thioglycoside activation strategies. ResearchGate. [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?. ResearchGate. [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. PubMed. [Link]
-
Miyake, Y., & Kozutsumi, Y. (2014). Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle. PMC. [Link]
-
Jensen, H. H. (2007). Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine. ResearchGate. [Link]
-
Tanaka, H., et al. (2017). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. PMC. [Link]
-
Fraser-Reid, B., et al. (2002). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. ACS Publications. [Link]
-
Varki, A., et al. (2022). Glycosylation Precursors. NCBI Bookshelf. [Link]
-
Wang, Y., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
National Center for Biotechnology Information. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 8. Sequential activation of thioglycosides enables one-pot glycosylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for O-GlcNAcase (OGA) Inhibition Assays using a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dynamic World of O-GlcNAcylation and the Critical Role of O-GlcNAcase (OGA)
Within the intricate signaling landscape of the cell, post-translational modifications (PTMs) act as molecular switches, exquisitely regulating protein function, localization, and stability. Among these, O-GlcNAcylation—the addition of a single β-N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins—has emerged as a pivotal regulator of cellular physiology and pathophysiology.[1] This dynamic and reversible process is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which catalyzes the addition of O-GlcNAc, and O-GlcNAcase (OGA), which removes it.[1][2][3]
The O-GlcNAc modification is a key sensor of cellular nutrient status, integrating metabolic pathways such as glucose, amino acid, and fatty acid metabolism.[1] Its dysregulation has been implicated in a host of human diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[3] OGA, as the sole enzyme responsible for O-GlcNAc removal, represents a significant therapeutic target.[3] Inhibition of OGA leads to an increase in global O-GlcNAcylation, a strategy that has shown promise in preclinical models for mitigating tau pathology in Alzheimer's disease.[4] Consequently, robust and reliable assays to identify and characterize OGA inhibitors are indispensable tools in drug discovery and basic research.
This application note provides a detailed protocol for a colorimetric enzyme inhibition assay for OGA using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). This assay is a foundational method for screening potential OGA inhibitors and determining their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Assay Principle: A Colorimetric Approach to Measuring OGA Activity
The OGA inhibition assay described herein is based on a straightforward enzymatic reaction that produces a colored product, allowing for spectrophotometric quantification of enzyme activity.[5] The substrate, pNP-GlcNAc, is a colorless compound that mimics the natural O-GlcNAc-modified proteins. In the presence of active OGA, the enzyme cleaves the glycosidic bond in pNP-GlcNAc, releasing N-acetyl-β-D-glucosaminide and p-nitrophenol (pNP).[5][6]
Under alkaline conditions, the liberated pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[5][6] The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn is a measure of OGA activity. By measuring the absorbance of the reaction mixture over time, the rate of the enzymatic reaction can be determined.
When a potential inhibitor is introduced into the reaction, it will compete with the substrate for binding to the active site of OGA, thereby reducing the rate of pNP production and the intensity of the resulting color. The potency of the inhibitor can be quantified by measuring the extent of this reduction in a concentration-dependent manner.
Figure 1. Principle of the colorimetric OGA inhibition assay.
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Incubator set to 37°C
-
Standard laboratory glassware and consumables
Reagents
-
Recombinant Human O-GlcNAcase (OGA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Thiamet-G (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1 mg/mL BSA, pH 6.5[7]
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)[8]
-
Ultrapure water
Experimental Protocol
This protocol is designed for a 96-well microplate format and includes the determination of the IC50 value for a test inhibitor.
Preparation of Reagents
-
Assay Buffer (50 mM Sodium Phosphate, 100 mM NaCl, 0.1 mg/mL BSA, pH 6.5): Prepare a stock solution of sodium phosphate buffer and adjust the pH to 6.5. Add NaCl and Bovine Serum Albumin (BSA) to the final concentrations. Filter sterilize and store at 4°C.
-
Recombinant OGA Solution: Reconstitute lyophilized OGA in Assay Buffer to a desired stock concentration (e.g., 1 µg/µL). Aliquot and store at -80°C. On the day of the experiment, dilute the OGA stock to the working concentration (e.g., 2-4 nM) in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
pNP-GlcNAc Substrate Solution: Prepare a stock solution of pNP-GlcNAc (e.g., 100 mM) in DMSO. On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration. A typical starting point is a concentration close to the Michaelis-Menten constant (Km) of the enzyme for the substrate, if known. For initial experiments, a concentration range of 100-500 µM can be tested.[6]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor (e.g., Thiamet-G) in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to generate a range of concentrations to be tested. A common approach is to use a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects on enzyme activity.
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and buffer with DMSO (vehicle control).
-
0% Activity Control (Blank): Contains substrate and buffer, but no enzyme.
-
Test Inhibitor Wells: Contains enzyme, substrate, buffer, and varying concentrations of the inhibitor.
-
-
Inhibitor and Enzyme Incubation:
-
To the appropriate wells of the 96-well plate, add 25 µL of the serially diluted inhibitor solutions or Assay Buffer with vehicle (for 100% activity control).
-
Add 25 µL of the diluted OGA enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNP-GlcNAc substrate solution to all wells.
-
Mix the contents of the wells by gently tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be optimized to ensure that the reaction in the 100% activity control wells is in the linear range and does not reach saturation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of the Stop Solution (0.5 M Na₂CO₃) to all wells. The addition of the alkaline solution will also induce the color change of the liberated pNP.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Figure 2. Experimental workflow for the OGA inhibition assay.
Data Analysis: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][9] It is a common measure of an inhibitor's potency.
-
Correct for Background Absorbance: Subtract the average absorbance of the blank wells (0% activity) from the absorbance readings of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] x 100
-
Generate a Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. This will typically generate a sigmoidal curve.
-
Determine the IC50 Value: The IC50 value is the inhibitor concentration that corresponds to 50% inhibition on the dose-response curve. This can be determined using a non-linear regression analysis with a four-parameter logistic equation, which is available in most data analysis software packages (e.g., GraphPad Prism, SigmaPlot).
Representative Data and IC50 Curve
The following table provides an example of data that might be obtained from an OGA inhibition assay with the known inhibitor Thiamet-G.
| Thiamet-G [nM] | log[Thiamet-G] | Corrected Absorbance (405 nm) | % Inhibition |
| 0 (Control) | - | 0.850 | 0 |
| 1 | 0 | 0.799 | 6.0 |
| 3 | 0.48 | 0.714 | 16.0 |
| 10 | 1.00 | 0.561 | 34.0 |
| 20 | 1.30 | 0.425 | 50.0 |
| 30 | 1.48 | 0.340 | 60.0 |
| 100 | 2.00 | 0.153 | 82.0 |
| 300 | 2.48 | 0.068 | 92.0 |
| 1000 | 3.00 | 0.043 | 95.0 |
Note: The IC50 for Thiamet-G against human OGA is reported to be in the low nanomolar range (Ki of approximately 20 nM).[4] The data above is illustrative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance in blank wells | Substrate degradation | Prepare fresh substrate solution. Ensure the pH of the Assay Buffer is correct. |
| Low signal in 100% activity control wells | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage conditions (-80°C). Optimize enzyme concentration. |
| Inconsistent results between replicates | Pipetting errors | Use a multichannel pipette for consistency. Ensure thorough mixing of reagents in the wells. |
| No inhibition observed with test compound | Inhibitor is inactive or insoluble | Check the purity and stability of the inhibitor. Ensure the inhibitor is fully dissolved in DMSO before dilution in Assay Buffer. Test a wider range of inhibitor concentrations. |
| Reaction reaches saturation too quickly | Enzyme concentration is too high | Reduce the enzyme concentration or decrease the incubation time. |
Conclusion
This application note provides a comprehensive and detailed protocol for a colorimetric OGA inhibition assay. This robust and reproducible method is an essential tool for the discovery and characterization of novel OGA inhibitors, which hold significant promise for the development of new therapeutics for a range of human diseases. By carefully following this protocol and optimizing the assay conditions, researchers can reliably determine the potency of test compounds and advance our understanding of the critical role of O-GlcNAcylation in health and disease.
References
- Kim, E. J., & Hanover, J. A. (2013). Enzymatic characterization of recombinant enzymes of O-GlcNAc cycling. Methods in Molecular Biology, 1022, 129–145.
- Davidson College. (n.d.).
- MedchemExpress. (n.d.). Thiamet G.
- Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: the role of O-GlcNAc in mediating cellular stress. Chromosoma, 124(4), 413–426.
- Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al., editors. (2021). Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
- R&D Systems. (n.d.). Recombinant Human O-GlcNAc Transferase/OGT Protein, CF.
- Lazarus, B. D., Nam, Y., Jiang, J., Sliz, P., & Walker, S. (2011). Structure of human O-GlcNAc transferase and its complex with a peptide substrate.
- Biomedical Research Service Center. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit.
- Lectenz Bio. (2023). O-GlcNAcase Product Info.
- Zachara, N. E., & Hart, G. W. (2016). Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. Protein Science, 25(1), 193-207.
- Xing, M., Wang, J., Li, X., Gao, S., & Li, H. (2023). Cryo-EM structure of human O-GlcNAcylation enzyme pair OGT-OGA complex.
- Shen, D. L., et al. (2012). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 287(19), 15836-15847.
- Wellen, K. E., & Thompson, C. B. (2012). A protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay.
- Alectos Therapeutics. (2012). Insights into O-linked N-acetylglucosamine ((0-9)O-GlcNAc)
- Rao, F. V., et al. (2017). Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode. Nature Structural & Molecular Biology, 24(4), 342-348.
- Alectos Therapeutics. (2012). Insights into O-linked N-acetylglucosamine ((0-9)O-GlcNAc)
- BenchChem. (2025).
- da Silva, L. S., et al. (2021).
- Yuzwa, S. A., & Vocadlo, D. J. (2014). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Current Opinion in Structural Biology, 28, 17-25.
- Borne, A. L., et al. (2021). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. Organic Process Research & Development, 25(1), 177-182.
- Wang, Y., et al. (2020). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Protocols and Methods in Molecular Biology, 1-6.
- Kim, D., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(3), 1561-1575.
Sources
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- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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- 7. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Modulating Protein O-GlcNAcylation in Cell Culture Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of O-GlcNAcylation in Cellular Research
Protein O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) characterized by the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is fundamental to cellular physiology, acting as a critical regulator and nutrient sensor that influences a vast array of biological functions, including gene expression, signal transduction, protein stability, and stress response.[1][3] Unlike complex glycosylation, O-GlcNAcylation is a reversible process, rapidly cycled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[4][5] This dynamic interplay positions O-GlcNAcylation as a regulatory mechanism with a temporal scale similar to protein phosphorylation, often competing for the same or adjacent sites.[4][6]
Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and metabolic diseases such as type 2 diabetes.[7][8][9] Consequently, the ability to precisely manipulate O-GlcNAc levels in a controlled laboratory setting is paramount for researchers seeking to dissect its roles in health and disease.
While simple N-acetylglucosamine derivatives, such as Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, serve as essential chemical building blocks for the synthesis of more complex molecules, they are not typically used directly in cell culture to modulate cellular signaling.[10][11] Instead, researchers employ a sophisticated toolkit of highly specific, cell-permeable small molecule inhibitors targeting OGT and OGA. This guide provides a comprehensive overview and detailed protocols for utilizing these pharmacological tools to effectively study the functional consequences of O-GlcNAcylation in cell culture.
Section 1: The O-GlcNAc Cycle - A Central Hub for Cellular Regulation
The cellular level of protein O-GlcNAcylation is a direct reflection of the balance between the activities of OGT and OGA. OGT utilizes the donor substrate UDP-GlcNAc, the final product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[12][13] Thus, O-GlcNAc levels serve as a real-time indicator of the cell's metabolic state.[6]
Figure 1. The O-GlcNAc Cycle and Points of Inhibition.
Section 2: Pharmacological Toolkit for Modulating O-GlcNAcylation
The study of O-GlcNAcylation has been revolutionized by the development of specific inhibitors for OGT and OGA. Selecting the appropriate inhibitor is critical for experimental success.
| Inhibitor Class | Compound Name | Mechanism of Action | Typical In Vitro Concentration | Key Considerations |
| OGA Inhibitors | Thiamet-G | Potent and highly selective competitive inhibitor of OGA.[13] | 5 - 20 µM | Excellent selectivity over other hexosaminidases. Widely used to increase global O-GlcNAcylation. |
| PUGNAc | Competitive inhibitor of OGA.[14] | 50 - 100 µM | Less selective than Thiamet-G, may inhibit lysosomal hexosaminidases at higher concentrations.[5] | |
| OGT Inhibitors | OSMI-1 | Cell-permeable small molecule inhibitor of OGT.[15] | 25 - 50 µM | Reduces global O-GlcNAcylation. Solubility can be a limiting factor at higher concentrations.[15] |
| Ac4-5SGlcNAc | A per-O-acetylated 5-thio-GlcNAc analog. It is a metabolic inhibitor that is converted intracellularly to UDP-5SGlcNAc, a competitive inhibitor of OGT.[1][15] | 25 - 50 µM | Effectively reduces O-GlcNAcylation but may also affect other glycosyltransferases that use UDP-GlcNAc.[15][16] |
Section 3: Protocol for Increasing Global O-GlcNAcylation
This protocol details the use of an OGA inhibitor, such as Thiamet-G, to induce hyper-O-GlcNAcylation, allowing for the study of its downstream effects on cellular processes like signaling, transcription, and apoptosis.[14]
Rationale: Increasing O-GlcNAc levels can be used to investigate its protective role in cellular stress, mimic conditions of hyperglycemia, or study its interplay with protein phosphorylation.[3][6]
Figure 2. Workflow for increasing cellular O-GlcNAcylation.
Detailed Methodology:
-
Cell Culture: Plate the cells of interest (e.g., HeLa, HEK293T, or a disease-relevant cell line) in appropriate culture vessels. Allow cells to adhere and reach 60-70% confluency.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of Thiamet-G in sterile DMSO. Store at -20°C. Immediately before use, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control using an equivalent volume of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the inhibitor-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period (typically 12-24 hours). The optimal duration may vary depending on the cell line and experimental goals.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is crucial to also include an OGA inhibitor (e.g., 20 µM Thiamet-G) in the lysis buffer to prevent O-GlcNAc removal during sample processing.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Validation and Analysis: Proceed with downstream analysis as described in Section 5.
Section 4: Protocol for Decreasing Global O-GlcNAcylation
This protocol uses an OGT inhibitor, such as OSMI-1, to reduce overall O-GlcNAc levels. This is a powerful approach to investigate processes that are driven or sustained by hyper-O-GlcNAcylation, such as in certain cancers.[8][17]
Rationale: Decreasing O-GlcNAcylation can reveal the dependence of specific pathways on this modification. For example, inhibiting OGT has been shown to reduce the proliferation and invasion of certain cancer cells.[8]
Detailed Methodology:
-
Cell Culture: Plate cells and grow to 60-70% confluency as described above.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of OSMI-1 in sterile DMSO. Store at -20°C. Serially dilute in pre-warmed complete culture medium to achieve the desired final concentration (e.g., 50 µM).[15] Prepare a vehicle control with an equivalent volume of DMSO.
-
Treatment: Replace the culture medium with the OSMI-1 or vehicle-containing medium.
-
Incubation: Incubate for a period of 24-48 hours. Longer incubation times may be necessary for OGT inhibition compared to OGA inhibition, allowing for the turnover of existing O-GlcNAcylated proteins.
-
Cell Lysis: Harvest cells as described in the previous protocol. The addition of an OGA inhibitor to the lysis buffer is not strictly necessary but is good practice to preserve the state of O-GlcNAcylation at the time of lysis.
-
Protein Quantification and Analysis: Quantify protein and proceed with validation and downstream analysis.
Section 5: Validation and Downstream Analysis
A critical component of any experiment involving pharmacological inhibitors is the validation of their intended effect.
A. Western Blotting for Global O-GlcNAc Levels (Self-Validation)
The most direct way to confirm the efficacy of OGT or OGA inhibitors is to measure the change in total protein O-GlcNAcylation.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc-modified proteins (e.g., RL2 or CTD110.6) diluted in blocking buffer.[14][18] These antibodies recognize the O-GlcNAc moiety on a wide range of proteins, resulting in a smear of bands.
-
Loading Control: Concurrently, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome (OGA Inhibition): A significant increase in the intensity of the O-GlcNAc signal (smear) compared to the vehicle control.
-
Expected Outcome (OGT Inhibition): A significant decrease in the intensity of the O-GlcNAc signal compared to the vehicle control.
B. Downstream Functional and Targeted Analyses
Once the inhibitor's effect is validated, researchers can proceed to:
-
Investigate Specific Proteins: Perform immunoprecipitation followed by Western blotting, or simply Western blot for a specific protein of interest to see if its O-GlcNAcylation state has changed.
-
Functional Assays: Conduct assays to measure changes in cell viability (MTT), proliferation (BrdU), apoptosis (caspase cleavage, TUNEL), or cell migration (wound healing, transwell assays).
-
Proteomics: Employ mass spectrometry-based proteomics to identify the specific proteins whose O-GlcNAcylation levels are altered by the treatment, providing a global and unbiased view.
References
-
Ortiz-Meoz, R. F., et al. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. Portland Press. [Link]
-
Synapse. (2024). What are OGT inhibitors and how do they work? Patsnap. [Link]
-
Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University Office of Technology Development. [Link]
-
Synapse. (2024). What are OGA inhibitors and how do they work? Patsnap. [Link]
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Ferrer, C. M., et al. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. PubMed. [Link]
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Slawson, C., & Hart, G. W. (2011). Chemical Approaches to Study O-GlcNAcylation. PMC - NIH. [Link]
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Li, B., et al. (2016). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PMC - NIH. [Link]
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Wikipedia. (n.d.). O-GlcNAc. Wikipedia. [Link]
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Li, T., et al. (2024). O-GlcNAcylation: cellular physiology and therapeutic target for human diseases. PMC - NIH. [Link]
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Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. PMC - NIH. [Link]
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Fardini, Y., et al. (2022). Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies. PMC - NIH. [Link]
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Artola, M., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. PMC - NIH. [Link]
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Shalom-Feuerstein, R., et al. (2012). O-Linked β-N-Acetylglucosaminylation (O-GlcNAcylation) in Primary and Metastatic Colorectal Cancer Clones and Effect of N-Acetyl-β-d-glucosaminidase Silencing on Cell Phenotype and Transcriptome. PMC - PubMed Central. [Link]
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Vasas, E., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]
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Varki, A., et al. (2009). The O-GlcNAc Modification. Essentials of Glycobiology, 2nd edition. [Link]
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Kaifu, R., & Osawa, T. (1976). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. PubMed. [Link]
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Gasanov, S. E., et al. (2011). Implications of the O-GlcNAc Modification in the Regulation of Nuclear Apoptosis in T Cells. PubMed. [Link]
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Rexach, J. E., et al. (2008). Chemical approaches to understanding O-GlcNAc glycosylation in the brain. PMC - NIH. [Link]
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Chatham, J. C., et al. (2014). Stress-Induced O-GlcNAcylation, an Adaptive Process of Injured Cells. PMC - NIH. [Link]
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Piskorz, C. F., & Jeanloz, R. W. (1984). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. PubMed. [Link]
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Vocadlo, D. J., et al. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells. PMC - NIH. [Link]
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NMR characterization of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the comprehensive nuclear magnetic resonance (NMR) characterization of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This compound, a derivative of N-acetylglucosamine, is of significant interest in glycobiology and drug development.[1][2] This document outlines the fundamental principles of NMR spectroscopy as applied to carbohydrates, provides step-by-step experimental procedures, and offers a thorough guide to spectral interpretation using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar glycosides.
Introduction: The Significance of Characterizing Propyl β-D-GlcNAc
This compound, also known as Propyl β-D-GlcNAc, is a valuable synthetic building block used in the synthesis of N-acetylglucosamine derivatives.[1][2] N-acetylglucosamine (GlcNAc) and its derivatives are fundamental components of numerous complex carbohydrates and glycoconjugates that play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.[3] Accurate and unambiguous structural characterization is paramount for ensuring the purity and identity of these molecules, which is a critical step in any research or development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of carbohydrates.[3][4] It provides precise information on atomic connectivity, stereochemistry, and conformation in solution.[3][5] This guide will leverage the power of modern NMR spectroscopy to provide a definitive characterization of Propyl β-D-GlcNAc.
Foundational Principles of Carbohydrate NMR
The structural complexity of carbohydrates, arising from their stereochemical diversity and conformational flexibility, presents unique challenges for analysis.[3] Key NMR parameters used in the characterization of glycosides include:
-
Chemical Shift (δ): The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to its local electronic environment. For carbohydrates, the chemical shifts of anomeric protons and carbons are particularly diagnostic of the α or β configuration.[6][7]
-
Scalar Coupling (J-coupling): The interaction between nuclear spins through covalent bonds, known as J-coupling, provides information about the connectivity and dihedral angles between coupled nuclei. Vicinal proton-proton coupling constants (³JHH) are especially useful for determining the relative stereochemistry of substituents on the pyranose ring.[8][9] For instance, a large ³J(H1, H2) coupling constant (typically 7-9 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming a β-anomeric configuration in the common ⁴C₁ chair conformation of glucopyranosides.[6]
-
2D NMR Experiments: Due to significant signal overlap in 1D ¹H NMR spectra of carbohydrates, 2D NMR techniques are indispensable.[4][10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other, revealing the ¹H-¹H connectivity within a spin system.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful tool for assigning both ¹H and ¹³C resonances.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying linkages between different structural fragments, such as the aglycone and the sugar ring.[14]
-
Experimental Protocols
Sample Preparation
The quality of NMR data is critically dependent on proper sample preparation.
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[15]
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for most carbohydrate NMR studies due to its ability to dissolve polar sugars and exchange with hydroxyl protons, simplifying the spectrum.[4][15]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O (99.9% D) in a clean, dry vial.[15] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added.[16] However, referencing to the residual HDO signal (typically at ~4.79 ppm at 298 K) is also a common practice.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]
Instrument Parameters:
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~12 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: ~200 ppm
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay (d1): 2 s
-
-
COSY:
-
Pulse sequence: cosygpqf or similar
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-16
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3 or similar (phase-sensitive with multiplicity editing)
-
Number of increments in F1: 256
-
Number of scans per increment: 4-8
-
-
HMBC:
-
Pulse sequence: hmbcgplpndqf or similar
-
Number of increments in F1: 256
-
Number of scans per increment: 16-32
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
-
Spectral Analysis and Interpretation
The following sections detail the expected NMR data for this compound and the logical workflow for its complete assignment.
Visualizing the Structure and Assignment Strategy
The structure of this compound is shown below, with the standard numbering for the glucopyranose ring and the propyl aglycone.
Caption: Structure of this compound.
The assignment strategy begins with identifying the anomeric proton (H-1) in the ¹H NMR spectrum, which is typically found in a relatively downfield and clean region of the spectrum. From H-1, the rest of the sugar ring protons can be traced using the COSY spectrum. The HSQC spectrum is then used to assign the corresponding carbon resonances. Finally, the HMBC spectrum confirms the overall structure, including the connection to the propyl group and the acetyl moiety.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts for this compound in D₂O. These are predictive values based on known data for similar N-acetylglucosamine derivatives.[17][18]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| GlcNAc Ring | |||
| 1 | ~4.5 | ~102 | Anomeric proton, doublet. |
| 2 | ~3.7 | ~57 | |
| 3 | ~3.8 | ~75 | |
| 4 | ~3.5 | ~71 | |
| 5 | ~3.4 | ~77 | |
| 6a, 6b | ~3.9, ~3.7 | ~62 | Methylene protons. |
| N-Acetyl Group | |||
| NH | (exchanges with D₂O) | - | Not typically observed in D₂O. |
| CH₃ | ~2.0 | ~23 | Sharp singlet, integrates to 3H. |
| C=O | - | ~175 | Carbonyl carbon. |
| Propyl Group | |||
| O-CH₂ (C-1') | ~3.6, ~3.9 (diastereotopic) | ~70 | Methylene adjacent to oxygen. |
| CH₂ (C-2') | ~1.6 | ~24 | |
| CH₃ (C-3') | ~0.9 | ~11 |
Step-by-Step Spectral Assignment Workflow
Caption: Workflow for the NMR-based structural elucidation of Propyl β-D-GlcNAc.
-
¹H NMR Analysis:
-
Identify the anomeric proton (H-1) as a doublet around δ 4.5 ppm. The coupling constant, ³J(H1, H2), should be ~8 Hz, confirming the β-configuration.[6]
-
Locate the sharp singlet for the N-acetyl methyl group (N-Ac CH₃) at ~δ 2.0 ppm.
-
Identify the signals for the propyl group: a triplet for the terminal methyl (C-3' H₃) at ~δ 0.9 ppm, a multiplet for the central methylene (C-2' H₂) around δ 1.6 ppm, and two diastereotopic multiplets for the methylene attached to the glycosidic oxygen (C-1' H₂) between δ 3.6 and 3.9 ppm.
-
The remaining complex multiplet region between δ 3.4 and 3.9 ppm contains the sugar ring protons (H-2 to H-6).
-
-
COSY Analysis:
-
Starting from the H-1 cross-peak, trace the connectivity to H-2.
-
From H-2, follow the correlation to H-3, then to H-4, and subsequently to H-5.
-
H-5 will show correlations to both H-4 and the two H-6 protons.
-
Separately, trace the propyl group correlations from the C-3' methyl protons to the C-2' methylene protons, and from there to the C-1' methylene protons.
-
-
HSQC Analysis:
-
Use the now-assigned proton resonances to identify their directly attached carbons. For example, the HSQC cross-peak corresponding to the H-1 resonance will identify the anomeric carbon, C-1, at ~δ 102 ppm.
-
Similarly, assign all other protonated carbons of the sugar ring and the propyl group. The HSQC spectrum with multiplicity editing (DEPT-HSQC) will distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), aiding in the assignment of the C-6 and propyl methylene carbons.[12]
-
-
HMBC Analysis:
-
This experiment provides the final and definitive structural proof. Key long-range correlations to look for are:
-
From the anomeric proton (H-1) to the C-1' carbon of the propyl group, confirming the glycosidic linkage.
-
From the C-1' protons of the propyl group to the anomeric carbon (C-1).
-
From the N-acetyl methyl protons (N-Ac CH₃) to the N-acetyl carbonyl carbon (C=O) and to C-2 of the sugar ring, confirming the location of the acetamido group.
-
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This guide provides a robust framework, explaining not just the steps but also the underlying scientific principles, empowering researchers to confidently apply these methods to their own work in carbohydrate chemistry and drug development. The combination of chemical shift analysis, J-coupling constants, and 2D correlation experiments provides a self-validating system for structural elucidation.
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-
Altona, C., & Haasnoot, C. A. G. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. Organic Magnetic Resonance, 13(6), 417-429. [Link]
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Lin, F. C., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences, 12(9), 5828-5840. [Link]
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Jiménez-Barbero, J., et al. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega, 3(1), 1028-1034. [Link]
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Mishra, N. K., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18566-18576. [Link]
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Ardá, A., et al. (2020). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Molecules, 25(23), 5585. [Link]
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Tobiason, F. L., et al. (2010). The NMR Coupling Constants, and Conformational and Structural Properties of Flexible Aldopyranosyl Rings: α- and β-D-Idopyranose. Journal of Carbohydrate Chemistry, 29(4-6), 169-188. [Link]
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ResearchGate. 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
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Kemp, M. T. (2016). Optimizing Protocols for Carbohydrate NMR Chemical Shift Computations. USF Tampa Graduate Theses and Dissertations. [Link]
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Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]
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-
van Halbeek, H., et al. (1997). 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum. Carbohydrate Research, 297(2), 145-151. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(12), 771-782. [Link]
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ResearchGate. 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. [Link]
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OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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ResearchGate. Carbonyl (left) and methyl (right)-region of 13 C-NMR spectra of.... [Link]
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Weizmann Institute of Science. Hyperpolarized 13C NMR studies of glucose metabolism in living breast cancer cell cultures. [Link]
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Application Note: Mass Spectrometry Analysis of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Acetylglucosamine Glycosides
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside containing the N-acetylglucosamine (GlcNAc) monosaccharide. GlcNAc and its derivatives are fundamental components in numerous biological processes. They are key building blocks of glycoproteins, glycolipids, and glycosaminoglycans, playing critical roles in cell signaling, protein folding, and immune responses.[1][2] In drug discovery and development, synthetic glycosides like the propyl derivative serve as valuable tools, acting as substrates or inhibitors for glycosyltransferases and glycosidases, or as building blocks for synthesizing more complex glycoconjugates and potential therapeutics.[3]
The precise structural characterization of these molecules is paramount to understanding their function and for quality control in synthetic applications. Mass spectrometry (MS) has emerged as an indispensable technology for this purpose, offering unparalleled sensitivity and structural detail.[4][5] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with tandem mass spectrometry (MS/MS), enable accurate mass determination, confirmation of covalent modifications, and detailed structural elucidation through controlled fragmentation.[6] This application note provides a comprehensive guide to the analysis of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its derivatives using modern mass spectrometry techniques.
PART 1: Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent matrix, free of interfering substances like salts, detergents, and non-volatile buffers, which are incompatible with techniques like ESI.[7]
Core Principles:
-
Purity: High salt concentrations can suppress the analyte signal. Ensure samples are free from inorganic salts.
-
Concentration: Aim for a final analyte concentration in the low microgram per milliliter (µg/mL) range (typically 1-10 µg/mL) for ESI-MS.[7] Overly concentrated samples can lead to signal suppression, source contamination, and poor mass resolution.
-
Solvent Compatibility: The final solvent should be volatile and compatible with the ionization source. Common choices include mixtures of water, acetonitrile, and methanol.[7]
Standard Protocol for Sample Preparation
-
Initial Dissolution: Dissolve the purified glycoside sample in a suitable organic solvent (e.g., methanol, acetonitrile) or HPLC-grade water to create a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution. For a typical LC-MS/MS analysis, take 10 µL of the 1 mg/mL stock and dilute it with 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This yields a working concentration of ~10 µg/mL.
-
Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent blockage of fluidic lines in the LC-MS system.[7]
-
Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a soft septum cap.
Considerations for Derivatization
For certain applications, such as detailed linkage analysis or to improve ionization efficiency, derivatization may be necessary.[6] Permethylation is a common technique where free hydroxyl groups are methylated, which enhances signal intensity and provides more predictable fragmentation patterns.[4][5]
Caption: Workflow for preparing glycoside samples for MS.
PART 2: Mass Spectrometry Methodologies
The choice of ionization source and mass analyzer is critical and depends on the analytical goal, whether it's simple mass confirmation or detailed structural elucidation.
Ionization Techniques
-
Electrospray Ionization (ESI): ESI is the most common technique for analyzing polar, non-volatile molecules like glycosides from a liquid phase.[6] It's a "soft" ionization method that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ and potassium [M+K]⁺. The presence of alkali metal adducts is very common for carbohydrates. Acidifying the mobile phase with 0.1% formic acid promotes the formation of [M+H]⁺ ions.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique ideal for screening samples from a solid phase. The analyte is co-crystallized with a UV-absorbing matrix. For glycans, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (α-CHCA).[9] MALDI typically produces singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), simplifying spectral interpretation.[9]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain structural information, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, typically via Collision-Induced Dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure.[10]
For Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, fragmentation primarily occurs at the weakest bonds:
-
Glycosidic Bond Cleavage: The bond between the propyl group and the sugar is labile. Cleavage here results in the loss of the propyl group or the formation of an ion corresponding to the protonated sugar (a Y-type ion).
-
Cross-Ring Cleavage: Fragmentation can also occur across the sugar ring, yielding characteristic fragment ions that help confirm the monosaccharide identity.
-
Oxonium Ions: A hallmark of glycan fragmentation is the formation of oxonium ions. The N-acetylhexosamine (HexNAc) oxonium ion at m/z 204.087 is a highly diagnostic fragment for any GlcNAc-containing compound.[11] Further fragmentation of this ion can yield other diagnostic ions at m/z 186, 168, 144, and 138.[12]
Caption: General workflow for LC-MS/MS analysis.
PART 3: Data Interpretation and Expected Fragmentation
The molecular formula for Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C₁₁H₂₁NO₆, with a monoisotopic mass of 263.137 g/mol .
Expected Ions in Full Scan (MS1) Spectra
| Ion Species | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₁₁H₂₂NO₆]⁺ | 264.144 | Primary ion in acidic ESI conditions. |
| [M+Na]⁺ | [C₁₁H₂₁NNaO₆]⁺ | 286.126 | Common adduct, often highly abundant. |
| [M+K]⁺ | [C₁₁H₂₁KNO₆]⁺ | 302.099 | Common adduct, especially with glass contamination. |
Key Diagnostic Fragments in MS/MS Spectra (from [M+H]⁺)
Tandem MS of the protonated molecule (m/z 264.14) is expected to yield several characteristic fragments. The fragmentation of N-acetylhexosamines is well-studied and follows predictable pathways.[12]
| Fragment Ion (m/z) | Proposed Structure / Loss | Description |
| 222.13 | [M+H - C₃H₆]⁺ | Loss of propene from the propyl group. |
| 204.087 | [HexNAc+H - H₂O]⁺ | Diagnostic HexNAc oxonium ion .[11] Loss of the propyl group and water. |
| 186.076 | [HexNAc+H - 2H₂O]⁺ | Further water loss from the m/z 204 ion.[12] |
| 168.066 | [HexNAc+H - 3H₂O]⁺ | Further water loss from the m/z 186 ion.[12] |
| 144.066 | C₆H₁₀NO₃⁺ | Product of further fragmentation of the sugar ring.[12] |
| 138.055 | C₆H₈NO₃⁺ | Another key fragment whose ratio to m/z 144 can be diagnostic.[11][12] |
Note: The relative intensities of these fragments can vary significantly depending on the collision energy and the instrument type used.
PART 4: Detailed Experimental Protocols
These protocols provide a starting point and should be optimized for the specific instrument and derivative being analyzed.
Protocol 1: LC-ESI-MS/MS Analysis
This method is ideal for quantitative analysis or for analyzing complex mixtures containing multiple derivatives.
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.[3][4]
-
Sample Preparation: Prepare samples as described in PART 1 to a final concentration of ~5-10 µg/mL in the initial mobile phase.
-
UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). For more polar derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-13 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 700 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode:
-
MS1: Scan from m/z 100-500 to identify precursor ions.
-
MS2 (Data-Dependent Acquisition): Trigger MS/MS scans on the most intense ions from the MS1 scan (e.g., m/z 264.14, 286.13).
-
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
Protocol 2: MALDI-TOF-MS Analysis
This method is excellent for rapid, high-throughput screening and mass confirmation of purified samples.
-
Instrumentation: A MALDI-TOF or TOF/TOF mass spectrometer.
-
Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% TFA. DHB is a robust matrix for neutral glycans.[9]
-
Sample Preparation:
-
Prepare a ~1 mg/mL stock solution of the glycoside in methanol or water.
-
Dilute the stock 1:10 in methanol.
-
-
Spotting Technique (Dried-Droplet):
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the diluted analyte solution to the matrix droplet.
-
Mix gently with the pipette tip.
-
Allow the spot to air dry completely, forming a co-crystal lattice.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Mode: Positive, Reflectron.
-
Laser Intensity: Optimize laser power to achieve good signal intensity while minimizing in-source fragmentation. Start at a low energy and gradually increase.
-
Mass Range: m/z 200-800.
-
Calibration: Calibrate the instrument externally using a known peptide or glycan standard mixture.
-
MS/MS (if using TOF/TOF): For structural confirmation, perform LIFT or CID fragmentation on the precursor ion of interest (e.g., m/z 286.13, the sodiated adduct which is often most intense in MALDI).
-
References
-
Pattathil, S., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. ACS Publications. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford Chemistry Research Laboratory. [Link]
-
Pattathil, S., et al. (2022). An LC-MS/MS Approach for Determining Glycosidic Linkages. National Institutes of Health. [Link]
-
Glyco@Expasy. Glycoprotein N-glycan preparation for MS analysis. ExPASy. [Link]
-
Li, F., & Li, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Life Scientist. [Link]
-
Chalkley, R. J., & Medzihradszky, K. F. (2021). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. National Institutes of Health. [Link]
-
Bernhard, J., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. ACS Publications. [Link]
-
Bernhard, J., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. National Institutes of Health. [Link]
-
Shajahan, A., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]
-
He, F., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. National Institutes of Health. [Link]
-
SIELC Technologies. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC. [Link]
-
Liu, C., et al. (2023). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. MDPI. [Link]
-
Li, Y., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of N-Acetylglucosamine Concentration in Human Plasma. ResearchGate. [Link]
-
Gstöttner, C., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. ACS Publications. [Link]
-
Liu, X., et al. (2017). Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. PubMed. [Link]
-
She, Y., et al. (2012). Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. ResearchGate. [Link]
-
Max Planck Institute. MALDI-Matrix for Glycoconjugates. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
-
Jin, Y., et al. (2018). Structural feature ions for distinguishing N- and O-linked glycan isomers by LC-ESI-IT MS/MS. ResearchGate. [Link]
-
Woodin, C. L., et al. (2012). Factors that influence fragmentation behavior of N-linked glycopeptide ions. National Institutes of Health. [Link]
-
Everest-Dass, A. V., et al. (2016). Polylactosaminoglycan Glycomics: Enhancing the Detection of High-molecular-weight N-glycans in Matrix-assisted Laser Desorption Ionization Time-of-flight Profiles by Matched Filtering. National Institutes of Health. [Link]
-
Harvey, D. J. (2014). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2009–2010. PubMed Central. [Link]
-
Griesinger, C., et al. (1995). Studies on the Selection of New Matrices for Ultraviolet Matrix-assisted Laser Desorptionl Ionization Time-of-flight Mass Spectrometry. Wiley Online Library. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. PubMed. [Link]
-
University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. [Link]
-
Wang, Z., et al. (2013). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MALDI-Matrix for Glycoconjugates [mpi-magdeburg.mpg.de]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support guide for Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also known as Propyl β-D-GlcNAc). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to make informed decisions during your experiments.
Propyl β-D-GlcNAc is a glycoside characterized by a highly polar N-acetyl-glucosamine head group and a short, non-polar propyl tail. This amphipathic nature, dominated by the polar sugar moiety, dictates its solubility profile, making solvent selection a critical step for successful experimentation. This guide provides direct answers to common issues and in-depth troubleshooting workflows.
Part 1: Quick Reference Data
For immediate reference, the fundamental properties and general solubility profile of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 70832-36-9 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₆ | [1][3] |
| Molecular Weight | 263.29 g/mol | [1][3] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 186-189 °C (decomposes) | [1] |
| General Solubility | Soluble in Water (H₂O), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).[1][4] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and dissolution of Propyl β-D-GlcNAc.
Question 1: What are the recommended starting solvents for dissolving this compound?
Answer: Based on its molecular structure, the recommended starting solvents are polar protic and polar aprotic solvents. We have confirmed high solubility in:
The underlying principle is "like dissolves like".[5][6] Propyl β-D-GlcNAc has multiple hydroxyl (-OH) groups and an acetamido group, which can readily form hydrogen bonds with polar solvents like water and methanol. DMSO, while aprotic, is a very strong polar solvent capable of accepting hydrogen bonds and effectively solvating the polar sugar head.
Question 2: My compound is not dissolving, or is dissolving very slowly, even in a recommended solvent. What should I do?
Answer: If you are experiencing difficulty, follow these sequential troubleshooting steps:
-
Increase Mechanical Agitation: Ensure the mixture is being stirred vigorously. For small volumes, vortexing for 1-2 minutes can significantly help.
-
Utilize Sonication: Place the sample in an ultrasonic bath. Sonication uses high-frequency sound waves to break apart the solute's crystal lattice, increasing the surface area exposed to the solvent and accelerating dissolution.
-
Apply Gentle Heat: Warming the solution can provide the necessary energy to overcome the solid-state forces of the crystalline compound.[7] For details on safe heating, refer to the protocol in Part 3.
If these steps fail, you may need to re-evaluate the solvent choice or consider using a co-solvent system.
Question 3: Is it safe to heat the solution to improve solubility? What are the limits?
Answer: Yes, gentle heating is a common and effective method to increase the solubility of most solids.[8] The dissolution process for many glycosides is endothermic, meaning it requires an input of energy, which can be supplied as heat.[7][9]
However, caution is required. Glycosidic bonds can be sensitive to high temperatures and extreme pH, which can lead to decomposition.[10]
Recommended Practice:
-
Use a controlled water bath.
-
Start at a low temperature (e.g., 30-40°C) and increase incrementally.
-
Do not exceed 60°C unless you have verified the compound's stability at higher temperatures for your specific application.
-
Monitor for any color change, which could indicate degradation.
Question 4: I tried dissolving the compound in a non-polar solvent like hexane or toluene and it didn't work. Why?
Answer: This is expected due to the significant mismatch in polarity. The principle "like dissolves like" explains this phenomenon.[5][11] The energy required to break the strong hydrogen bonds between the polar Propyl β-D-GlcNAc molecules is substantial. Non-polar solvents like hexane and toluene only offer weak London dispersion forces as an alternative.[5] There is no energetic incentive for the compound to dissolve, as the solute-solute and solvent-solvent interactions are much more favorable than the potential solute-solvent interactions.
Question 5: My downstream application requires a less polar solvent system (e.g., dichloromethane or ethyl acetate). How can I achieve a solution?
Answer: This is a classic challenge that can be solved using a co-solvent system . The strategy is to first dissolve the compound in a minimal amount of a "strong" polar solvent (like DMSO or methanol) and then dilute this stock solution with the desired, less polar "weak" solvent.[12] This approach maintains the solute in solution while adjusting the overall polarity of the final mixture. A detailed protocol for this technique is provided in Part 3.
Part 3: In-Depth Troubleshooting Guides & Protocols
For more complex issues, these step-by-step guides provide validated workflows.
Guide 1: Systematic Workflow for Solubility Troubleshooting
This workflow provides a logical sequence of steps to address solubility challenges, starting from the simplest and progressing to more advanced techniques.
Caption: Logical workflow for troubleshooting solubility issues.
Protocol 3.1: Standard Method for Qualitative Solubility Assessment
This protocol helps you determine if the compound is soluble in a new solvent and at what approximate concentration.
-
Preparation: Weigh 1-2 mg of Propyl β-D-GlcNAc into a small, clear glass vial.
-
Initial Solvent Addition: Add 100 µL of the test solvent to the vial.
-
Mechanical Agitation: Cap the vial and vortex vigorously for 1 minute. Visually inspect for undissolved solid against a dark background.
-
Sonication: If solid remains, place the vial in an ultrasonic bath for 10 minutes. Inspect again.
-
Incremental Solvent Addition: If solid persists, add the solvent in 100 µL increments, repeating step 3 after each addition, up to a total volume of 1 mL.
-
Thermal Assistance (Optional): If the compound is still not fully dissolved, warm the vial in a water bath to 40°C for 5-10 minutes with occasional agitation.
-
Documentation: Record the final volume of solvent required to dissolve the compound. If it does not dissolve in 1 mL, it can be classified as poorly soluble or insoluble.
Protocol 3.2: Using a Co-Solvent System
Use this method when your final application requires a solvent in which Propyl β-D-GlcNAc is not directly soluble.
-
Primary Dissolution: Dissolve the required mass of Propyl β-D-GlcNAc in the absolute minimum volume of a strong, compatible solvent (e.g., DMSO). Ensure it is fully dissolved to create a concentrated stock solution.
-
Prepare the Weak Solvent: In a separate vessel, measure out the required volume of the final "weak" solvent (e.g., a buffer solution, or a less polar organic solvent like acetonitrile).
-
Titration: While vigorously stirring the weak solvent, add the concentrated stock solution from step 1 drop-by-drop.
-
Monitor for Precipitation: Carefully observe the solution. If it becomes cloudy or a precipitate forms (crashing out), you have exceeded the solubility limit in the mixed-solvent system. If this happens, you may need to increase the proportion of the strong solvent in your final mixture.
Part 4: Understanding the Science Behind Solubility
A deeper understanding of the molecular interactions at play is key to predicting and solving solubility problems.
The Role of Molecular Structure
This compound is composed of two distinct parts:
-
The Glycoside Head: The N-acetyl-glucosamine ring is rich in polar functional groups: three hydroxyls (-OH) and one acetamido (-NHC(O)CH3). These groups are excellent hydrogen bond donors and acceptors. This part of the molecule is hydrophilic (water-loving).
-
The Aglycon Tail: The propyl group (-O-CH₂CH₂CH₃) is a short, non-polar hydrocarbon chain. It is hydrophobic (water-fearing).
The overall solubility is a balance between these two components. Because the polar head is large and contains numerous hydrogen-bonding sites, the molecule's properties are dominated by its hydrophilic character, making it most soluble in polar solvents.[13]
Solvent Polarity and Intermolecular Forces
Dissolution is a process where the interactions between solute molecules (in the crystal) and solvent molecules (in the liquid) are replaced by new interactions between solute and solvent molecules.[11]
-
In Polar Solvents (Water, Methanol): The energy released from forming strong hydrogen bonds between the solvent and the glycoside's -OH and -NH groups is sufficient to overcome the energy required to break apart both the solute's crystal lattice and the solvent's own hydrogen-bonding network. This results in a favorable dissolution process.
-
In Non-Polar Solvents (Hexane, Toluene): These solvents can only offer weak van der Waals forces. These forces are not strong enough to break the powerful hydrogen bonds holding the glycoside molecules together in their solid state. The process is energetically unfavorable, so dissolution does not occur.[5]
References
-
SlideShare. (n.d.). Glycosides. Retrieved from [Link]
-
NebuChem™. (n.d.). Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Retrieved from [Link]
-
Hotha, S., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(15), e202115161. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Khan, Z. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(6), 373-377. Retrieved from [Link]
-
StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Quora. (2018, July 20). How to detect the best solvent for specific organic compounds from its structure. Retrieved from [Link]
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- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 70832-36-9 [amp.chemicalbook.com]
- 4. NebuChem™ Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside [nebulabio.cn]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. byjus.com [byjus.com]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
improving the stability and storage of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Technical Support Center: Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support guide for this compound (CAS 70832-36-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable glycoside throughout its lifecycle in the lab. This guide provides field-proven insights into optimal storage, handling, and troubleshooting to prevent compound degradation and ensure experimental reproducibility.
Understanding the Molecule: Stability Profile
This compound is a derivative of N-acetylglucosamine, a fundamental amino sugar. Its stability is primarily dictated by two key structural features: the β-glycosidic bond linking the propyl group to the anomeric carbon and the acetamido group at the C-2 position. Understanding the vulnerabilities of these sites is crucial for preventing degradation.
-
Glycosidic Bond: This bond is susceptible to hydrolysis, a reaction catalyzed by acidic or, to a lesser extent, alkaline conditions, as well as by specific enzymes (glycoside hydrolases).[1][2] Cleavage of this bond yields propyl alcohol and N-acetylglucosamine, compromising the integrity of your starting material.
-
Acetamido (Amide) Group: The amide bond of the N-acetyl group is generally more stable than the glycosidic bond but can also undergo hydrolysis under strong acidic or basic conditions and elevated temperatures, yielding glucosamine and acetic acid.[3]
-
Hygroscopicity: Like many carbohydrates, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Absorbed water can act as a reactant, directly promoting hydrolysis and leading to physical changes like clumping, which complicates accurate weighing and dissolution.
Below is a diagram illustrating the primary sites of potential degradation.
Caption: Key degradation vulnerabilities of the target molecule.
Optimal Storage and Handling Protocols
Proper storage from the moment of receipt is the most critical factor in maximizing the shelf-life and performance of this compound.
Solid Compound Storage
As a white crystalline solid, the primary goal is to protect it from moisture and elevated temperatures.[5]
| Parameter | Recommendation | Rationale |
| Temperature | 0 to 8 °C [5] | Refrigeration slows down all chemical degradation pathways. Avoid storing at room temperature for extended periods. |
| Atmosphere | Dry/Inert | The compound is hygroscopic.[4] Store in a desiccator or backfill the container with an inert gas like argon or nitrogen. |
| Container | Tightly-sealed glass vial | Glass is non-reactive. Ensure the cap is sealed tightly, potentially with parafilm for extra protection against moisture ingress.[6] |
| Handling | Equilibrate to RT before opening | To prevent condensation of atmospheric moisture onto the cold solid, allow the container to warm to room temperature for 15-20 minutes before opening. |
Stock Solution Storage
Once in solution, the risk of hydrolysis increases significantly. The choice of solvent and pH is paramount.
| Parameter | Recommendation | Rationale |
| Solvents | DMSO, Methanol, Water[5] | For long-term storage, aprotic solvents like DMSO are preferable. If an aqueous solution is required, use a slightly acidic buffer. |
| pH | Slightly Acidic (pH 4.0 - 5.5) | Glycosidic bonds are most stable in a slightly acidic environment.[7][8] Neutral or alkaline conditions (pH ≥ 7) increase the rate of hydrolysis.[8] |
| Temperature | -20°C or -80°C | Freezing the solution significantly reduces the rate of hydrolysis and other potential degradation reactions. |
| Preparation | Use anhydrous solvents; sterile filter | Minimize water content from the start. For aqueous solutions stored at 4°C, sterile filtering can prevent microbial growth, as microbes may secrete glycosidases.[8] |
| Aliquoting | Store in single-use aliquots | Avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to probable causes and providing actionable solutions.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ibisscientific.com [ibisscientific.com]
- 5. synthose.com [synthose.com]
- 6. researchgate.net [researchgate.net]
- 7. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Glycosylation Reactions with Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in glycosylation reactions involving derivatives of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of complex glycans and glycoconjugates. Our focus is on not just what to do, but why a particular experimental choice is made, grounding our advice in established chemical principles.
Understanding Your Glycosyl Donor: The Challenges of N-Acetylglucosamine (GlcNAc)
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a stable glycoside. To be used as a glycosyl donor in a glycosylation reaction, it must first be converted into a derivative with a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate, thioglycoside, or glycosyl halide). Once this is achieved, you are working with an N-acetylglucosamine (GlcNAc) donor, which presents a unique set of challenges.
The primary difficulty arises from the N-acetyl group at the C-2 position. This group is known to be "participating" and "disarming".
-
Disarming Effect : The electron-withdrawing nature of the acetyl group destabilizes the formation of the crucial oxocarbenium ion intermediate, slowing down the glycosylation reaction.
-
Neighboring Group Participation : The amide oxygen of the N-acetyl group can act as an internal nucleophile, attacking the anomeric center to form a stable 1,2-oxazoline byproduct. This side reaction is a major contributor to low yields in direct glycosylation attempts with GlcNAc donors.
Our troubleshooting guide and FAQs are designed to address these core issues and provide you with actionable solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during glycosylation reactions with GlcNAc donors.
Issue 1: Low or No Product Formation with Starting Material Remaining
Q: My TLC/LC-MS analysis shows a significant amount of unreacted glycosyl donor and acceptor, even after extended reaction times. What is the likely cause and how can I fix it?
A: This is a classic symptom of insufficient activation of a "disarmed" GlcNAc donor. The electron-withdrawing N-acetyl group makes your donor inherently less reactive.
Causality and Solutions:
-
Inadequate Promoter/Activator Strength : The Lewis acid you are using may not be potent enough to facilitate the departure of the anomeric leaving group.
-
Solution : If using a milder activator like TMSOTf in catalytic amounts, consider switching to a more powerful system. For thioglycoside donors, a combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid like triflic acid (TfOH) or TMSOTf is a common choice. For trichloroacetimidate donors, ensure your TMSOTf or BF₃·Et₂O is fresh and used in sufficient quantity.
-
-
Insufficient Promoter/Activator Stoichiometry : You may not be using enough of the activator to drive the reaction forward.
-
Solution : Gradually increase the equivalents of your Lewis acid promoter. For example, if you are using 0.1 equivalents of TMSOTf, try increasing to 0.2-0.3 equivalents. Monitor the reaction by TLC to observe any changes.
-
-
Suboptimal Temperature : Glycosylation reactions are highly sensitive to temperature. A temperature that is too low may not provide enough energy to overcome the activation barrier of a disarmed donor.
-
Solution : If your reaction is sluggish at a low temperature (e.g., -40 °C or -20 °C), consider allowing it to warm slowly to 0 °C or even room temperature. However, be aware that higher temperatures can also promote side reactions.
-
-
Poor Nucleophilicity of the Acceptor : A sterically hindered or electronically deactivated glycosyl acceptor will react more slowly.
-
Solution : Increase the equivalents of the acceptor (from 1.2 to 2.0 or more) to push the equilibrium towards product formation. A higher reaction temperature may also be necessary.
-
Issue 2: Low Yield of Desired Product with Formation of a Major Byproduct
Q: My donor is consumed, but the yield of my desired glycoside is low. I see a new, major spot on my TLC plate that is not my desired product. What is this byproduct and how can I prevent its formation?
A: The most likely culprit is the formation of a stable 1,2-oxazoline byproduct due to the participation of the C-2 N-acetyl group. This is a very common issue with GlcNAc donors.
Causality and Solutions:
-
N-Acetyl Group Participation : The amide oxygen attacks the anomeric center, forming a five-membered oxazoline ring. This is often an irreversible or slowly reversible process under many glycosylation conditions.
-
Solution 1: Optimize Reaction Conditions : Lowering the reaction temperature can sometimes minimize the rate of oxazoline formation relative to the desired glycosylation. The choice of solvent can also be critical; less coordinating solvents like dichloromethane (DCM) are often preferred.
-
Solution 2: Change the N-Protecting Group : This is the most effective strategy. To circumvent this issue, you must go back to your starting material (Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside) and modify the N-acetyl group to a "non-participating" group before converting it to a glycosyl donor. Excellent choices include:
-
Phthalimido (NPhth) : A robust, non-participating group that directs for 1,2-trans glycoside formation.
-
Azido (N₃) : A small, non-participating group that is also a precursor to the amine.
-
Trichloroethoxycarbonyl (Troc) : Another effective non-participating group.
-
-
Troubleshooting Workflow for Oxazoline Formation
Caption: A decision-making workflow for troubleshooting oxazoline formation.
Issue 3: Multiple Spots on TLC Plate, Indicating a Complex Mixture
Q: My reaction mixture is very messy, with multiple spots on the TLC plate. What are the possible side reactions occurring?
A: A complex mixture suggests that several side reactions may be competing with your desired glycosylation.
Causality and Solutions:
-
Hydrolysis : Trace amounts of water in your reaction can hydrolyze the activated donor or the product.
-
Solution : Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Add freshly activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Donor Decomposition/Anomerization : Highly reactive "armed" donors, or donors under harsh activation conditions, can be unstable.
-
Solution : Use a milder activator or a lower concentration of it. Add the activator slowly at a low temperature to control the activation step.
-
-
Glycal Formation : Elimination of the anomeric leaving group and a substituent at C-2 can lead to the formation of a glycal byproduct.
-
Solution : This is often promoted by certain bases or high temperatures. Ensure your reaction conditions are not overly harsh.
-
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group to put on my Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivative to make it an effective glycosyl donor?
A1: The choice of leaving group depends on your synthetic strategy and the desired reactivity.
-
Trichloroacetimidates (TCA) : Excellent donors that are activated by catalytic Lewis acids (e.g., TMSOTf, BF₃·Et₂O). They are generally very reactive.
-
Thioglycosides (e.g., S-ethyl, S-phenyl) : Very stable and can be carried through multiple synthetic steps. They require stoichiometric activators (e.g., NIS/TfOH, DMTST) and are key to "armed-disarmed" strategies.
-
Glycosyl Halides (e.g., Bromides, Fluorides) : Historically important and still used. Bromides are often activated by silver salts.
Q2: How do the other protecting groups on the sugar ring affect my reaction?
A2: The protecting groups on the other hydroxyls (C3, C4, C6) significantly impact the donor's reactivity.
-
Electron-withdrawing groups (e.g., Acetyl, Benzoyl) : These are "disarming" and decrease the donor's reactivity. A fully acetylated GlcNAc donor will be significantly less reactive.
-
Electron-donating groups (e.g., Benzyl ethers) : These are "arming" and increase the donor's reactivity by stabilizing the positive charge of the oxocarbenium intermediate.
-
A strategic choice of protecting groups is key for sequential glycosylation strategies.
| Protecting Group Type | Effect on Reactivity | Example |
| Electron-Withdrawing | Disarming (Less Reactive) | Acetyl (OAc), Benzoyl (OBz) |
| Electron-Donating | Arming (More Reactive) | Benzyl (OBn) |
Q3: How do I properly set up an anhydrous glycosylation reaction?
A3: Meticulous attention to anhydrous conditions is critical for success.
Experimental Protocol: General Anhydrous Glycosylation Setup
-
Glassware Preparation : Flame-dry a round-bottom flask containing a magnetic stir bar under high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagents : Add the glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4Å molecular sieves to the reaction flask.
-
Solvent : Add anhydrous solvent (e.g., DCM) via syringe to dissolve the reagents.
-
Cooling : Cool the reaction mixture to the desired starting temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).
-
Activation : Slowly add the activator/promoter (e.g., TMSOTf or a solution of NIS/TfOH) dropwise to the stirred solution.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), quenching small aliquots with a drop of triethylamine or pyridine before spotting.
Q4: How do I monitor the reaction and when should I stop it?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress.
-
Procedure : Co-spot your starting donor, acceptor, and the reaction mixture on a TLC plate. Run the TLC in an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Interpretation : The reaction is complete when the limiting reagent (usually the donor) is fully consumed. Quench the reaction promptly to avoid the formation of degradation products.
-
Post-Reaction Analysis : After work-up and purification (typically by column chromatography), confirm the structure and stereochemistry of your product using NMR spectroscopy (¹H, ¹³C, COSY, HSQC). The anomeric proton's chemical shift and coupling constant (J-value) are particularly informative for determining the stereochemistry of the newly formed glycosidic bond.
Reaction Monitoring Workflow
Caption: A standard workflow for monitoring a glycosylation reaction using TLC.
References
-
Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. [Link]
-
Fairweather, J. K., & Driguez, H. (2000). Oxazolidinone Protection of N-Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. Organic Letters, 2(18), 2853–2855. [Link]
- Marqvorsen, M. H. S., Pedersen, M. J., Rasmussen, M. R., Kristensen, S. K., Dahl-Lassen, R., & Jensen, H. H. (2017).
Technical Support Center: Optimizing Enzymatic Assays with Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support resource for researchers utilizing Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl-β-GlcNAc). This guide is designed to provide in-depth, field-proven insights into optimizing your enzymatic assays. We will move beyond simple procedural steps to explain the core scientific principles, enabling you to design robust experiments and effectively troubleshoot challenges.
Section 1: Foundational Knowledge
What is Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic substrate used in biochemical assays. Its structure mimics the natural N-acetyl-β-D-glucosaminide linkage found in various glycoconjugates. The propyl group provides a simple aglycone moiety that, upon cleavage by a specific enzyme, can be quantified or used in coupled reactions. It is primarily used to measure the activity of glycoside hydrolases that recognize and cleave terminal β-linked N-acetylglucosamine (GlcNAc) residues.
Which enzymes can be assayed with this substrate?
This substrate is predominantly used for assaying two key classes of enzymes involved in the dynamic cycling of O-GlcNAc, a critical post-translational modification on nuclear and cytoplasmic proteins.[1][2][3]
-
O-GlcNAcase (OGA): This is the primary enzyme responsible for removing O-GlcNAc from serine and threonine residues on proteins.[3][4] OGA is a major target in drug discovery for neurodegenerative diseases like Alzheimer's and tauopathies, as its inhibition can increase protein O-GlcNAcylation and potentially reduce pathological tau aggregation.[1][5][6]
-
β-N-Acetylhexosaminidases (Hexosaminidases): These are typically lysosomal enzymes (e.g., HexA and HexB) that cleave terminal GlcNAc residues from a broader range of glycoconjugates. While functionally related to OGA, they have distinct physiological roles and inhibitor profiles.[7][8]
Understanding which enzyme you are targeting is crucial, as assay conditions and potential inhibitors will differ significantly.
Section 2: Assay Design & Optimization (Q&A)
Optimizing an enzyme assay is a multi-step process that involves systematically evaluating several factors to achieve the most reliable and reproducible results.[9][10]
Q1: How do I choose the right buffer and pH for my assay?
Answer: The choice of buffer and its pH is the most critical parameter in an enzyme assay, as it directly affects the enzyme's three-dimensional structure and the ionization state of its catalytic residues.[11][12]
-
Causality: Enzymes have an optimal pH range where their activity is maximal.[12] Deviations from this optimum can lead to a rapid decrease in activity and, in extreme cases, irreversible denaturation.[11] For OGA, the catalytic mechanism involves substrate-assisted catalysis, which is highly dependent on the precise positioning and charge of amino acid side chains in the active site.[7][13]
-
Recommendation: For O-GlcNAcase (OGA), a neutral to slightly acidic pH is generally preferred. Start with a buffer in the pH range of 6.5-7.5 . A common and effective choice is a sodium cacodylate or phosphate buffer.[14]
-
Optimization Protocol: To determine the optimal pH, prepare a series of buffers with identical ionic strength but varying pH values (e.g., in 0.5 pH unit increments from 5.5 to 8.5). Run the assay at each pH while keeping all other parameters constant. Plot the enzyme activity against pH to identify the peak of the activity curve.
| Parameter | Recommended Starting Point | Optimization Range |
| Buffer | 50 mM Sodium Phosphate or Cacodylate | Test various buffering agents (HEPES, Tris, MES) |
| pH | 7.0 | 5.5 - 8.5 |
| Temperature | 37°C | 25°C - 45°C |
Q2: What concentration of Propyl-β-GlcNAc should I use?
Answer: The substrate concentration should be carefully chosen based on the goals of your experiment (e.g., inhibitor screening vs. determining enzyme kinetic parameters).
-
Causality: According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated. For routine assays and inhibitor screening, using a substrate concentration close to its Michaelis constant (Kₘ) is often recommended. This provides a good signal while remaining sensitive to competitive inhibitors.
-
Recommendation: For OGA, the Kₘ for various GlcNAc-containing substrates can vary. A good starting point for Propyl-β-GlcNAc is in the low millimolar range. Begin with a concentration of 1-2 mM .
-
Optimization Protocol: To determine the apparent Kₘ, measure the initial reaction velocity at a range of Propyl-β-GlcNAc concentrations (e.g., from 0.1 mM to 10 mM) while keeping the enzyme concentration fixed and low. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation. This is essential for accurately comparing inhibitor potencies.[15]
Q3: How much enzyme do I need for my assay?
Answer: The enzyme concentration must be optimized to ensure the reaction rate is linear over the desired incubation time.
-
Causality: The measured reaction rate must be directly proportional to the amount of active enzyme. If the enzyme concentration is too high, the substrate will be depleted quickly, and the reaction will no longer be in the linear range, leading to an underestimation of the true initial velocity. If it's too low, the signal may be indistinguishable from the background.
-
Optimization Protocol:
-
Fix the substrate concentration (e.g., at its Kₘ or 2x Kₘ).
-
Perform the assay with a serial dilution of your enzyme stock.
-
Plot the reaction rate (product formed per unit time) against the enzyme concentration.
-
Select an enzyme concentration from the linear portion of this curve that gives a robust signal well above the background.[16]
-
Workflow for Assay Optimization
The following diagram illustrates a logical workflow for systematically optimizing your enzymatic assay conditions.
Caption: A logical workflow for enzymatic assay optimization.
Section 3: Troubleshooting Guide (FAQs)
Q4: My signal is very low or absent. What should I do?
Answer: Low signal is a common issue that can stem from multiple sources. Systematically check the following:
-
Enzyme Inactivity:
-
Cause: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always aliquot your enzyme stock upon arrival and store it at the recommended temperature (typically -80°C). Use a fresh aliquot for each experiment. Test enzyme activity with a positive control if available.
-
-
Substrate Degradation/Solubility Issues:
-
Cause: Propyl-β-GlcNAc, while generally stable, should be stored dry and cool.[17] Improper dissolution can also be a problem.
-
Solution: Propyl-β-GlcNAc is soluble in water (H₂O), methanol (MeOH), and DMSO.[17][18] Ensure it is fully dissolved before adding it to the reaction. Prepare fresh substrate solutions for critical experiments.
-
-
Incorrect Assay Conditions:
-
Cause: The pH, temperature, or buffer composition may be suboptimal, drastically reducing enzyme activity.[19]
-
Solution: Re-verify the pH of your buffer stock. Confirm the incubator temperature is correct. Refer to Section 2 for optimization protocols.
-
-
Presence of an Inhibitor:
-
Cause: A component in your enzyme preparation or buffer (e.g., EDTA if the enzyme requires divalent cations) could be inhibiting the reaction.
-
Solution: Use high-purity reagents. If you suspect an inhibitor, perform a dialysis or buffer exchange on your enzyme stock.
-
Q5: I'm seeing a high background signal. How can I reduce it?
Answer: High background can mask your true signal and reduce the dynamic range of the assay.
-
Substrate Instability:
-
Cause: The substrate may be hydrolyzing spontaneously (non-enzymatically) under your assay conditions (e.g., at extreme pH or high temperature).
-
Solution: Run a "no-enzyme" control for every experiment. This control contains all reaction components, including the substrate, except for the enzyme. Subtract the signal from this well from all other readings. If the background is excessively high, consider lowering the assay temperature or adjusting the pH.
-
-
Contaminating Enzymes:
-
Cause: If using a cell lysate or a partially purified enzyme preparation, other enzymes may be present that can act on your substrate or detection reagents.
-
Solution: Use a more highly purified enzyme. If that is not possible, include known inhibitors for common contaminating enzymes (e.g., a broad-spectrum hexosaminidase inhibitor if you are trying to measure only OGA activity).
-
Q6: My results are not reproducible. What are the likely causes?
Answer: Poor reproducibility undermines the validity of your data. The key culprits are often related to technique and reagent stability.
-
Pipetting Inaccuracy:
-
Cause: Small volumes, especially of viscous solutions like enzyme stocks (often in glycerol), are prone to pipetting errors.
-
Solution: Use calibrated pipettes. When pipetting viscous liquids, move the plunger slowly and consider using reverse pipetting techniques. Prepare a master mix of common reagents to minimize well-to-well variability.
-
-
Inconsistent Incubation Times:
-
Cause: In a multi-plate or high-throughput experiment, the time between starting and stopping the reaction for the first and last wells can vary significantly.
-
Solution: Use a multichannel pipette to start/stop reactions in entire rows or columns simultaneously. For high-throughput screens, use automated liquid handlers if available. Ensure the reaction is stopped decisively (e.g., by adding a strong acid/base or a specific inhibitor).
-
-
Reagent Instability:
-
Cause: As mentioned previously, enzyme activity can decline over time, and substrate solutions may degrade.
-
Solution: Use fresh reagents and avoid repeated freeze-thaw cycles.[20] Run a positive control on each plate to monitor for plate-to-plate or day-to-day variations in assay performance.
-
Troubleshooting Decision Tree
This diagram provides a structured approach to diagnosing common assay problems.
Caption: A decision tree for troubleshooting common assay issues.
Section 4: Standard Protocol
Coupled Assay for O-GlcNAcase (OGA) Activity
This protocol describes a continuous, coupled spectrophotometric assay. OGA cleaves Propyl-β-GlcNAc to release N-acetylglucosamine (GlcNAc). The GlcNAc is then phosphorylated by N-acetylglucosamine kinase (NAGK) in an ATP-dependent reaction. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺, which can be monitored as a decrease in absorbance at 340 nm.
Reagents & Materials:
-
Purified human O-GlcNAcase (hOGA)
-
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl-β-GlcNAc)
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Coupling Enzyme Mix:
-
N-acetylglucosamine kinase (NAGK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Cofactors:
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
MgCl₂[21]
-
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 340 nm
Step-by-Step Methodology:
-
Prepare Master Mix: Prepare a master mix containing all components except the substrate (Propyl-β-GlcNAc) to start the reaction. For a final volume of 200 µL per well, the final concentrations should be:
-
50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
1 mM ATP
-
0.5 mM PEP
-
0.2 mM NADH
-
5 mM MgCl₂
-
~5 units/mL PK
-
~7 units/mL LDH
-
~1 unit/mL NAGK[21]
-
Optimized concentration of hOGA (determined as described in Section 2)
-
-
Pre-incubation: Add 180 µL of the master mix to each well of the 96-well plate. Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Initiate Reaction: Start the reaction by adding 20 µL of a 10x stock solution of Propyl-β-GlcNAc to each well. For example, to achieve a final concentration of 2 mM, add 20 µL of a 20 mM stock.
-
Measure Absorbance: Immediately place the plate in the reader (pre-warmed to 37°C) and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
References
- Alzheimer's Drug Discovery Foundation. O-GlcNAcase Inhibitors. Cognitive Vitality Reports.
-
Bartolomé-Nebreda, J. M., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opinion on Therapeutic Patents, 31(12), 1117-1154. [Link]
-
Zanardi, F., et al. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. Biochemical Society Transactions, 44(1), 93-102. [Link]
-
Yang, Y., et al. (2016). Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid. Cell Death & Disease, 7(1), e2056. [Link]
-
Bartolomé-Nebreda, J. M., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. PubMed, National Library of Medicine. [Link]
-
Sardiello, M., et al. (2013). A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells. PLoS ONE, 8(6), e68060. [Link]
-
ResearchGate. Set-up of conditions for NAG activity cell assay. Figure from publication. [Link]
-
Helier Scientific Ltd. Rapichrome® N-Acetyl-ß-D-glucosaminidase (NAG) Test kit. Product Insert. [Link]
-
Clarke, A. J., et al. (2012). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 287(47), 39686–39696. [Link]
-
Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of the American Chemical Society, 127(42), 14783-14792. [Link]
-
Ma, J., et al. (2007). Increased Enzymatic O-GlcNAcylation of Mitochondrial Proteins Impairs Mitochondrial Function in Cardiac Myocytes Exposed to High Glucose. Journal of Biological Chemistry, 282(50), 36192–36201. [Link]
-
Hahne, G., et al. (2018). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Methods in Enzymology, 607, 121-149. [Link]
-
Notarronomo, L., et al. (1987). Assay of N-acetyl-beta-D-glucosaminidase in urine from neonates: comparison of two new colorimetric methods using MNP-GlcNAc and VRA-GlcNAc as substrates. Clinical Biochemistry, 20(5), 335-338. [Link]
-
Georgiou, A., et al. (2020). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Molecules, 25(19), 4591. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]
-
Study.com. (2021). Effect of pH on Enzyme Activity. Lesson. [Link]
-
Usui, H., et al. (1991). Enzymatic Synthesis of P-Nitrophenyl N,N',N'',N''',N''''-pentaacetyl-beta-chitopentaoside in Water-Methanol System; Significance as a Substrate for Lysozyme Assay. Chemical & Pharmaceutical Bulletin, 39(8), 2194-2196. [Link]
-
ResearchGate. Effects of pH and temperature on TKDac deacetylation activity. Figure from publication. [Link]
-
ResearchGate. Optimization of the kinase reaction conditions and determination of apparent K m of substrates. Figure from publication. [Link]
-
ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Q&A Forum. [Link]
-
Macauley, M. S., et al. (2005). O-GlcNAcase USES SUBSTRATE-ASSISTED CATALYSIS: KINETIC ANALYSIS AND DEVELOPMENT OF HIGHLY SELECTIVE MECHANISM-INSPIRED INHIBITORS. Semantic Scholar. [Link]
-
NebuChem. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Product Page. [Link]
-
Al-Mughaid, H., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 1898. [Link]
-
Hytönen, V. P., et al. (2018). Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. Biomolecules, 8(2), 23. [Link]
-
Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1109–1115. [Link]
-
Clarke, A. J., et al. (2012). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. ResearchGate. [Link]
-
Nanjo, F., et al. (1986). p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme. Journal of Biochemistry, 99(5), 1347-1352. [Link]
-
BMG LABTECH. Kinase assays. Application Note. [Link]
-
Abdullah, U., et al. (2019). The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding. Journal of Biological Chemistry, 294(45), 17094–17105. [Link]
-
Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. PubMed Central, National Library of Medicine. [Link]
-
Mueller, T., et al. (2020). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology, 11, 587. [Link]
-
Li, Y., et al. (2020). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 23(3), 603-613. [Link]
-
ResearchGate. Effects of the concentration of pNP-β-GlcNAc on the activities of the structure known β-N-acetyl-d-hexosaminidases. Figure from publication. [Link]
-
ResearchGate. Effects of pH (a) and temperature (b) on the enzyme activities and thermostabilities of purified enzymes (c). Figure from publication. [Link]
-
PubChem. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. Compound Summary. [Link]
-
Kiss, L., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(24), 5949. [Link]
-
Kaplan, O., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(8), 4467. [Link]
-
Cheng, P. W., & Carlson, D. M. (1978). Quantitative enzymatic synthesis of 2-acetamido-2-deoxy-alpha-D-glucopyranosyl-1,6-diphosphate. Analytical Biochemistry, 85(2), 533-540. [Link]
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potential side reactions with Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support resource for Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Propyl-β-GlcNAc). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and troubleshoot experiments involving this versatile glycoside. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your work.
Introduction to Propyl-β-GlcNAc
This compound is a synthetic derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in various biological processes.[1][2][3] The presence of the propyl group at the anomeric carbon provides a stable β-glycosidic linkage, making it a valuable tool in glycobiology research, particularly as a glycosyl acceptor in enzymatic and chemical syntheses.[2][3][4] However, like any chemical reagent, its use is not without potential pitfalls. This guide will address common and uncommon side reactions and experimental artifacts you may encounter.
FAQs: Quick Solutions to Common Problems
Here we address some of the most frequently asked questions regarding the use of Propyl-β-GlcNAc.
Q1: I suspect my Propyl-β-GlcNAc has degraded upon storage. How can I check its purity?
A1: Degradation can occur with improper storage, especially in the presence of moisture or extreme pH. To check purity, we recommend the following:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. A single spot on the TLC plate (using an appropriate solvent system, e.g., ethyl acetate:methanol:water) indicates high purity. The appearance of additional spots suggests degradation or contamination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and purity. The anomeric proton signal is particularly informative. Any significant deviation from the reference spectrum or the appearance of new peaks could indicate degradation products.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to verify the molecular weight of the compound (C₁₁H₂₁NO₆, MW: 263.29).[1][5]
Q2: My enzymatic glycosylation reaction using Propyl-β-GlcNAc as an acceptor is showing low yield. What could be the issue?
A2: Low yields in enzymatic reactions can be multifactorial. Consider the following:
-
Enzyme Inhibition: The product of the reaction or a contaminant in your Propyl-β-GlcNAc stock could be inhibiting the enzyme. Ensure your starting material is of high purity.
-
Sub-optimal Reaction Conditions: Verify the pH, temperature, and buffer composition are optimal for your specific glycosyltransferase.
-
Substrate Concentration: Ensure you are using an appropriate concentration of both the donor sugar and Propyl-β-GlcNAc.
Q3: I am observing an unexpected loss of the N-acetyl group in my reaction. Is this a known side reaction?
A3: Yes, N-deacetylation is a potential side reaction for N-acetylglucosamine derivatives, although it typically requires specific conditions.[6][7] This can be catalyzed by certain enzymes (deacetylases) or occur under harsh chemical conditions, such as strong acid or base hydrolysis.[8] If you suspect enzymatic contamination, consider using protease and deacetylase inhibitors. If your reaction involves harsh chemical steps, explore milder alternatives.
Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed approach to identifying and resolving specific side reactions.
Issue 1: Anomerization - Unexpected Formation of the α-Anomer
While the β-glycosidic linkage of Propyl-β-GlcNAc is generally stable, certain reaction conditions can lead to anomerization, resulting in a mixture of α and β anomers.
Causality: Anomerization typically proceeds through an oxocarbenium ion intermediate, which can be promoted by strong Lewis acids or protic acids.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomerization.
Experimental Protocol: Monitoring Anomerization by ¹H NMR
-
Sample Preparation: Dissolve a small aliquot of your reaction mixture in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The anomeric proton (H-1) of the β-anomer typically appears at a different chemical shift and with a larger coupling constant (J-value) compared to the α-anomer. The ratio of the integrals of these two peaks will give you the α:β ratio.
| Anomer | Typical ¹H NMR Chemical Shift (δ) of H-1 | Typical J(H-1, H-2) Coupling Constant |
| β-anomer | ~4.5 ppm | ~8-10 Hz |
| α-anomer | ~4.9 ppm | ~3-4 Hz |
Issue 2: Hydrolysis of the Propyl Glycoside
Under certain conditions, the propyl glycosidic bond can be cleaved, leading to the formation of N-acetylglucosamine and propanol.
Causality: Glycosidic bonds are susceptible to hydrolysis under acidic conditions.[11] The reaction is essentially the reverse of glycoside formation.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your reaction mixture is not strongly acidic. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the rate of hydrolysis.
-
Solvent Choice: In aqueous solutions, the high concentration of water can favor hydrolysis. If possible, consider running the reaction in a non-aqueous solvent.
Issue 3: N-Deacetylation
The removal of the N-acetyl group to yield Propyl 2-amino-2-deoxy-beta-D-glucopyranoside is a significant side reaction that can alter the biological activity and chemical properties of your target molecule.
Causality:
-
Chemical Hydrolysis: Strong acidic or basic conditions can hydrolyze the amide bond.[8]
-
Enzymatic Degradation: Contamination with N-acetylglucosamine-6-phosphate deacetylase-like enzymes can catalyze this reaction.[6][7][12]
Logical Relationship Diagram:
Caption: Factors leading to N-deacetylation.
Experimental Protocol: Detection of N-Deacetylation by Ninhydrin Test
This protocol provides a qualitative method to detect the presence of the primary amine formed after N-deacetylation.
-
Spotting: Spot a small amount of your reaction mixture onto a TLC plate.
-
Drying: Allow the spot to dry completely.
-
Staining: Spray the TLC plate with a ninhydrin solution (e.g., 0.2% ninhydrin in ethanol).
-
Heating: Gently heat the plate with a heat gun until a color develops.
-
Observation: The appearance of a purple spot indicates the presence of a primary amine, confirming N-deacetylation.
Concluding Remarks
This compound is a powerful tool for glycobiology research. A thorough understanding of its chemical properties and potential side reactions is crucial for successful experimentation. By carefully controlling reaction conditions and employing appropriate analytical techniques, researchers can mitigate these potential issues and achieve reliable and reproducible results.
References
-
Araki, Y., & Ito, E. (1975). Enzymatic Deacetylation of N-Acetylglucosamine Residues in Cell Wall Peptidoglycan. The Journal of Biochemistry, 78(6), 1391-1403. [Link]
-
Bierer, D. E., Gerber, R., Stubblefield, R. D., & Zennie, T. M. (1995). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. Journal of Natural Products, 58(11), 1649-1658. [Link]
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Asahina, Y. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
- Hamer, M. K. (2005). Deacetylation of N-acetylglucosamine.
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Taylor, C. M. (2014). Strategies for Protecting Group Free Glycosidation. [Link]
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Demchenko, A. V. (2008). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry, 12(6), 491-519. [Link]
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Carbohydrate Chemistry. (n.d.). [Link]
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Gervay-Hague, J. (2004). Protecting Group-Free Synthesis of Glycosides. [Link]
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Wikipedia. (2023). N-acetylglucosamine-6-phosphate deacetylase. [Link]
-
Raushel, F. M., & Holden, H. M. (2008). N-Acetyl-d-Glucosamine-6-Phosphate Deacetylase: Substrate Activation via a Single Divalent Metal Ion. Biochemistry, 47(40), 10584-10594. [Link]
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PubChem. (n.d.). This compound. [Link]
-
Goldstein, I. J., & Poretz, R. D. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-117. [Link]
-
Li, Y., et al. (2017). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 20(5), 1155-1163. [Link]
-
Huacheng Biotech Inc. (n.d.). Propyl N-Acetyl-β-D-glucosamine. [Link]
-
Abeijon, C., & Hirschberg, C. B. (1990). Topography of initiation of N-glycosylation reactions. The Journal of Biological Chemistry, 265(24), 14691-14695. [Link]
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ResearchGate. (n.d.). Stability of the substituted phloroglucinol derivatives (R = n-propyl, isopropyl, isobutyl). [Link]
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Gerber, S., et al. (2013). Unexpected reactivity and mechanism of carboxamide activation in bacterial N-linked protein glycosylation. Nature Chemical Biology, 9(10), 653-658. [Link]
-
Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598. [Link]
-
Pak, S. H., & Oh, D. K. (2012). N-Acetylglucosamine: Production and Applications. Biotechnology and Bioprocess Engineering, 17(5), 889-900. [Link]
-
Mészáros, N., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(21), 5183. [Link]
-
Erman, B., & Yilmaz, A. (2023). Investigation of the effects of N-Acetylglucosamine on the stability of the spike protein in SARS-CoV-2 by molecular dynamics simulations. Journal of Molecular Graphics and Modelling, 120, 108420. [Link]
-
Offenbacher, A. R., et al. (2021). Impact of N-glycosylation on protein structure and dynamics linked to enzymatic C-H activation in the M. oryzae lipoxygenase. Journal of Biological Chemistry, 297(2), 100938. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for self‐promoted N‐glycosylation reactions. Axial.... [Link]
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purification challenges of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside reaction products
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important N-acetylglucosamine derivative. We will delve into the causality behind purification hurdles and provide field-proven troubleshooting strategies and detailed protocols.
The synthesis of glycosides like this compound is a cornerstone in glycobiology and medicinal chemistry. However, the purification of these molecules is notoriously challenging due to their high polarity, structural similarity to byproducts, and the frequent formation of anomeric mixtures.[1][2] This guide provides a structured approach to overcoming these obstacles.
Purification Workflow Overview
The general strategy for purifying this compound from a crude reaction mixture involves a multi-step process. The exact sequence and choice of techniques will depend on the scale of the reaction and the nature of the impurities.
Sources
avoiding anomerization of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a critical issue in my synthesis?
Anomerization is the conversion of one anomer to the other.[1] In the context of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside synthesis, this means the desired β-anomer can convert to the undesired α-anomer. This is problematic because the two anomers have different three-dimensional structures and, consequently, distinct physical and biological properties.[1] For drug development, the presence of the incorrect anomer can lead to reduced efficacy or off-target effects.
Q2: What are the initial signs of anomerization in my reaction?
The most common indicator of anomerization is the appearance of unexpected peaks in your analytical data. In ¹H-NMR spectroscopy, the anomeric proton signals for α- and β-glycosides typically appear in the range of 4.3-5.9 ppm.[2] The α-anomeric proton usually resonates at a lower field (further downfield) than the β-anomeric proton.[2][3] For example, in glucose, the α-anomeric proton is at ~5.1 ppm, while the β-anomeric proton is at ~4.5 ppm.[3] HPLC analysis will also show two distinct peaks for the two anomers.
Q3: Can I reverse anomerization once it has occurred?
While anomerization is a reversible process that eventually reaches an equilibrium, selectively converting the undesired α-anomer back to the β-anomer in a reaction mixture is challenging and often impractical for preparative synthesis.[1] It is far more effective to prevent its formation in the first place.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve issues related to anomerization during your synthesis.
| Symptom | Potential Cause | Diagnostic Workflow | Recommended Action |
| Unexpected peak in ¹H-NMR/HPLC analysis consistent with the α-anomer. | Acid-catalyzed anomerization: The presence of acidic conditions, often from the promoter or a byproduct of the reaction, can catalyze the conversion of the β-anomer to the α-anomer.[1][4] | 1. Check the pH of your reaction mixture. 2. Analyze your starting materials for acidic impurities. 3. Review your reaction conditions for any sources of acid generation. | 1. Incorporate a non-nucleophilic acid scavenger, such as proton sponge or a hindered amine. 2. Use freshly purified reagents and solvents. 3. Consider alternative, non-acidic activation methods. |
| Low yield of the desired β-anomer, even with minimal α-anomer formation. | Suboptimal reaction conditions: Factors such as temperature, reaction time, and solvent polarity can influence the anomeric ratio.[5] | 1. Perform a time-course study of your reaction to determine the optimal reaction time. 2. Screen different solvents to assess their impact on stereoselectivity. 3. Vary the reaction temperature to find the optimal balance between reaction rate and selectivity. | 1. Shorten the reaction time to minimize the opportunity for anomerization. 2. Employ a less polar solvent, which can sometimes favor the formation of the β-anomer. 3. Lower the reaction temperature, as higher temperatures can sometimes promote equilibration to the more thermodynamically stable anomer. |
| Difficulty in separating the α- and β-anomers by column chromatography. | Similar polarity of the anomers: The structural similarity of anomers can make their separation challenging.[6] | 1. Experiment with different solvent systems for your chromatography. 2. Consider using a different stationary phase. | 1. Employ a gradient elution to improve resolution. 2. Consider specialized chromatography techniques, such as medium-pressure liquid chromatography (MPLC) with different stationary phases like C18 or silica gel. [7] |
III. Mechanisms of Anomerization
Anomerization of glycosides typically occurs under acidic conditions. The process involves the protonation of the exocyclic acetal oxygen, followed by ionization to form a planar oxocarbenium ion intermediate. The alcohol can then attack this intermediate from either face, leading to the formation of both α- and β-anomers.[1]
Sources
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- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
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- 7. mdpi.com [mdpi.com]
degradation pathways of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in acidic or basic conditions
A Guide to Understanding and Troubleshooting Degradation in Acidic and Basic Conditions
Welcome to the technical support center for Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. As Senior Application Scientists, we aim to explain the causality behind its degradation pathways and provide actionable troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and degradation of this compound.
Q1: What are the primary sites of degradation on this compound under hydrolytic stress?
This compound has two primary bonds susceptible to hydrolysis:
-
The β-O-glycosidic bond: This bond links the propyl aglycone to the N-acetylglucosamine (GlcNAc) sugar moiety.
-
The amide bond (acetamido group): This bond connects the acetyl group to the amino group at the C-2 position of the glucose ring.
The susceptibility of each bond is highly dependent on the pH of the solution.
Q2: Which degradation pathway dominates under acidic conditions?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the O-glycosidic bond .[1][2][3] The mechanism involves the protonation of the glycosidic oxygen, which makes the anomeric carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][3][4] This cleavage results in the release of the aglycone (propanol) and the glycone (N-acetylglucosamine).
While the amide bond can also be hydrolyzed under acidic conditions, this reaction is generally much slower than glycosidic bond cleavage.[5][6] Significant amide hydrolysis typically requires more forcing conditions, such as prolonged heating in a strong acid.[5][6][7]
Q3: What happens under basic (alkaline) conditions?
In basic solutions, the amide bond is more susceptible to hydrolysis than the glycosidic bond.[8][9][10][11] The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamido group.[8][11] This leads to the formation of propyl 2-amino-2-deoxy-beta-D-glucopyranoside and an acetate salt.
O-glycosides are generally more stable under basic conditions compared to acidic conditions.[2] However, cleavage of the glycosidic bond can still occur under harsh alkaline conditions (e.g., high pH and elevated temperatures).
Q4: What are the expected degradation products I should look for?
The expected products depend on the conditions used. The table below summarizes the primary products from each pathway.
| Condition | Primary Cleavage Site | Major Degradation Products |
| Acidic | O-Glycosidic Bond | Propanol and N-acetyl-D-glucosamine (GlcNAc) |
| Amide Bond (slower) | Acetic acid and Propyl 2-amino-2-deoxy-beta-D-glucopyranoside | |
| Basic | Amide Bond | Acetate and Propyl 2-amino-2-deoxy-beta-D-glucopyranoside |
It is important to note that under prolonged or harsh stress, secondary degradation of the initial products can occur. For instance, the N-acetyl-D-glucosamine formed during acid hydrolysis can itself undergo further degradation.
Visualizing the Degradation Pathways
Understanding the chemical transformations is crucial for troubleshooting. The following diagrams illustrate the key mechanistic steps.
Caption: Primary and secondary degradation pathways in acidic conditions.
Caption: Primary degradation pathway (deacetylation) in basic conditions.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Problem: My compound shows significant degradation, but I'm working at a neutral pH. What could be the cause?
Even at a nominally neutral pH, several factors can lead to unexpected degradation. This workflow can help you pinpoint the issue.
Caption: A logical workflow for troubleshooting unexpected degradation.
Causality Explained:
-
Localized pH: Microenvironments within your sample, especially if it's not well-buffered, can become acidic or basic, initiating degradation.
-
Temperature: Hydrolysis rates increase with temperature.[2][12] Storing samples at recommended cool temperatures (-20°C or -80°C) is critical.[2]
-
Enzymatic Activity: Biological samples or reagents can contain glycoside hydrolases (glycosidases) that specifically cleave glycosidic bonds with high efficiency.[2][13][14]
Problem: I need to conduct a forced degradation study. What are the standard starting conditions?
Forced degradation or stress testing is essential for understanding intrinsic stability and developing stability-indicating analytical methods.[15][16][17][18] The goal is to achieve 5-20% degradation to ensure that secondary degradation does not complicate the analysis.[18]
| Stress Condition | Reagent/Method | Temperature | Typical Duration | Primary Target |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60 - 80 °C | 24 - 72 hours | O-Glycosidic Bond |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60 - 80 °C | 24 - 72 hours | Amide Bond |
| Oxidation | 3% H₂O₂ | Room Temp | 24 - 72 hours | Glycone/Aglycone Rings |
| Thermal (Dry) | Dry Heat Oven | 80 °C | 24 - 72 hours | General Decomposition |
| Photolytic | UV (254 nm) & Visible Light | Room Temp | Defined Period | Light-sensitive moieties |
Source: Adapted from ICH guidelines and common practices.[2][15][16]
Problem: How do I effectively monitor the degradation and identify the resulting products?
A combination of chromatographic and spectrometric techniques is ideal for this purpose.
| Analytical Technique | Application & Insights |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD | The primary tool for quantifying the disappearance of the parent compound and the appearance of degradation products. A stability-indicating method must resolve the parent peak from all degradant peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for identifying the degradation products. By determining the mass-to-charge ratio (m/z) of the degradants, you can confirm the structures proposed in the degradation pathways (e.g., loss of the propyl group or loss of the acetyl group).[12][19] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing volatile degradation products, such as propanol. It can also be used to analyze the sugar components after derivatization.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated and purified degradation products.[21][22] |
Experimental Protocols
These protocols provide a validated starting point for your forced degradation studies.
Protocol 1: Acid-Induced Degradation (Glycosidic Bond Cleavage)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final acid concentration of 0.1 M.
-
Control Sample: Prepare a control by adding an equal volume of water instead of HCl.
-
Incubation: Incubate both the stress and control samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method to quantify the remaining parent compound. Analyze key time points by LC-MS to identify degradation products.
Protocol 2: Base-Induced Degradation (Amide Bond Cleavage)
-
Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Stress Condition: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution to achieve a final base concentration of 0.1 M.
-
Control Sample: Prepare a water-based control as in Protocol 1.
-
Incubation: Incubate both samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 8, 16, 24, and 48 hours (base hydrolysis of the amide is often slower than acid hydrolysis of the glycoside).
-
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS as described above.
References
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- ResearchGate. (n.d.). Acidic hydrolysis mechanism of a glycosidic bond.
- Homework.Study.com. (n.d.). Draw the Mechanism of N-Acetylglucosamine hydrolysis.
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
- Fiveable. (n.d.). Hydrolysis of glycosidic bonds Definition.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- BenchChem. (n.d.).
- Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry.
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- Khan Academy. (n.d.). Glycosidic bond (article).
- Infona. (n.d.). Mechanism of acid hydrolysis of N-acetyl-D-glucosamine.
- Valdivia, A., et al. (n.d.). The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. PMC.
- Dolgopyatova, N. V., et al. (2013). Mechanism of Acid Hydrolysis of N-Acetyl-D-glucosamine.
- ResearchGate. (n.d.). Request PDF: Mechanism of acid hydrolysis of N-acetyl-D-glucosamine.
- ResearchGate. (n.d.).
- Zhang, Y., et al. (2012).
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- MedCrave online. (2016).
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- ResearchGate. (n.d.).
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- NIH. (n.d.). Methods to identify enzymes that degrade the main extracellular polysaccharide component of Staphylococcus epidermidis biofilms - PMC.
- Science and Education Publishing. (n.d.).
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- PubMed Central. (n.d.).
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- PubMed. (n.d.). Enzymatic properties of β-N-acetylglucosaminidases.
- SpringerLink. (n.d.). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside.
- Santa Cruz Biotechnology. (n.d.). Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside | CAS 70832-36-9 | SCBT.
- Sigma-Aldrich. (n.d.). 2-Acetamido-2-deoxy-b- D -glucopyranosyl azide = 98 HPLC 29847-23-2.
- Synthose. (n.d.). Isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside, Min. 98% - 19124-40-4 - IG391.
- YouTube. (2019). 17.
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- MedChemExpress. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Glycobiology.
- MDPI. (n.d.). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
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- 7. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. homework.study.com [homework.study.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 13. Khan Academy [khanacademy.org]
- 14. Enzymatic properties of β-N-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of process-related impurities in N-acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Researchers Using Commercial Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the Technical Support Center for Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation with this compound. As a Senior Application Scientist, I will walk you through the potential challenges arising from common impurities and provide actionable solutions to ensure the integrity and success of your research.
Introduction: Understanding the Landscape of Impurities
This compound (Propyl-β-GlcNAc) is a valuable tool in glycobiology research and drug discovery. It is frequently used to study carbohydrate-active enzymes, as a building block in the synthesis of complex glycans, and in the development of novel therapeutics. However, like many synthetic biochemicals, commercial preparations of Propyl-β-GlcNAc can contain impurities that may significantly impact experimental outcomes. The presence of these impurities can lead to misleading results, decreased reproducibility, and a misinterpretation of biological data.
This guide will focus on the most common impurities, their origins in the synthetic process, their potential effects on your experiments, and how to identify and mitigate their impact.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you may encounter and provide a structured approach to troubleshooting.
Q1: My enzyme kinetics are not following the expected model. What could be the cause?
One of the most common issues reported by researchers is unexpected enzyme kinetics, such as non-Michaelis-Menten behavior or lower than expected enzyme activity. This is often attributable to the presence of the α-anomer of this compound in a commercial preparation that is intended to be the pure β-anomer.
Causality: Most glycosidases are highly specific for the stereochemistry of the glycosidic bond. An enzyme that specifically cleaves a β-glycosidic linkage will not recognize the α-anomer as a substrate. The α-anomer can act as a competitive inhibitor, binding to the active site of the enzyme without being turned over, thereby reducing the apparent activity of the enzyme.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected enzyme kinetics.
Experimental Protocols:
-
HPLC Analysis for Anomer Separation:
-
Column: A C18 reverse-phase column is often suitable for separating the α- and β-anomers of glycosides.[3]
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a shallow gradient of 5-10% acetonitrile in water may be sufficient to resolve the anomers.[3]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the acetamido group absorbs, or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Identification: The two anomers should appear as distinct peaks. The relative integration of the peak areas will give an estimate of the purity.[3]
-
-
NMR Spectroscopy for Anomer Confirmation:
-
¹H NMR: The anomeric proton (H-1) of the α- and β-anomers will have distinct chemical shifts and coupling constants. In D₂O, the α-anomer's H-1 typically appears further downfield with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-anomer's H-1, which is more upfield with a larger coupling constant (J ≈ 8-9 Hz).[4][5]
-
¹³C NMR: The anomeric carbon (C-1) will also have a characteristic chemical shift for each anomer.[6]
-
Mitigation Strategies:
-
Purification: If the level of the α-anomer is unacceptably high, the commercial product can be purified using preparative HPLC with the same conditions developed for analytical separation.
-
Source a Higher Purity Compound: Contact the supplier and request a certificate of analysis for a specific lot with higher anomeric purity. Reputable suppliers often provide detailed analytical data.
-
Adjust Kinetic Models: If purification is not feasible, the concentration of the active β-anomer can be quantified and used in the kinetic calculations. The α-anomer concentration can be treated as a known inhibitor concentration in competitive inhibition models.[7][8]
Q2: I am observing unexpected cellular toxicity or off-target effects in my cell-based assays. Could impurities be the cause?
Unexplained cytotoxicity or other off-target effects in cell-based assays can sometimes be traced back to residual reagents or byproducts from the synthesis of Propyl-β-GlcNAc.
Causality: The synthesis of glycosides can involve various reagents and solvents that, if not completely removed, can be toxic to cells. For example, residual catalysts or unreacted starting materials could be present in the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Experimental Protocols:
-
GC-MS for Volatile Impurities: This technique is ideal for identifying residual solvents such as propanol or other volatile organic compounds that may have been used in the synthesis or purification steps.
-
LC-MS for Non-volatile Impurities: This can be used to detect a wide range of potential non-volatile impurities, including unreacted starting materials, byproducts of the glycosylation reaction, and degradation products.
Mitigation Strategies:
-
Purification: As with anomeric impurities, preparative chromatography can be used to remove unwanted byproducts.
-
Change of Supplier: Different manufacturers may use different synthetic routes, resulting in different impurity profiles. Sourcing the compound from an alternative supplier may resolve the issue.
-
Control Experiments: If a specific impurity is identified, it may be possible to obtain a pure sample of that impurity and test its effects in your cell-based assay as a control.
Q3: My compound appears to be degrading over time, leading to inconsistent results. How can I assess and prevent this?
Propyl-β-GlcNAc is generally stable, but degradation can occur under certain conditions, leading to a decrease in the concentration of the active compound and the appearance of new, potentially interfering species.
Causality: Glycosidic bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures and the presence of certain enzymes in complex biological samples can also lead to degradation.[9] A forced degradation study can help to identify potential degradation products and the conditions that lead to instability.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound stability issues.
Experimental Protocols:
-
Time-course Analysis by HPLC:
-
Prepare a stock solution of your compound in the relevant experimental buffer.
-
Analyze an aliquot by HPLC at time zero.
-
Incubate the stock solution under your typical experimental conditions (e.g., temperature, pH).
-
Analyze aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and compare the chromatograms to the time zero sample. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
-
Forced Degradation Study:
-
Expose solutions of the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and elevated temperatures.[12]
-
Analyze the stressed samples by LC-MS to identify the major degradation products. Common degradation products of glycosides include the free sugar and the aglycone (in this case, propanol).
-
Mitigation Strategies:
-
Optimized Storage: Store the solid compound at the recommended temperature (often 4°C or -20°C) and protected from moisture.[13]
-
Fresh Solutions: Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
pH Control: Ensure that the pH of your experimental buffers is within a range where the glycosidic bond is stable.
Summary of Common Impurities and Their Characteristics
| Impurity | Chemical Name | Typical Origin | Potential Impact | Recommended Analytical Method |
| α-Anomer | Propyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | Synthesis (e.g., Fischer glycosylation) | Competitive inhibition of β-specific enzymes | HPLC, ¹H NMR |
| Unreacted Starting Material | N-Acetyl-D-glucosamine | Incomplete glycosylation reaction | May have its own biological activity or interfere with assays | HPLC, LC-MS |
| Diacetylated Byproducts | e.g., Propyl 2-acetamido-6-O-acetyl-2-deoxy-beta-D-glucopyranoside | Side reactions during synthesis | Altered solubility and biological activity | LC-MS, NMR |
| Residual Solvents | e.g., Propanol, Dichloromethane | Incomplete removal after synthesis and purification | Cytotoxicity in cell-based assays | GC-MS |
Conclusion
The purity of this compound is paramount for obtaining reliable and reproducible experimental data. By being aware of the potential impurities and armed with the troubleshooting strategies outlined in this guide, researchers can proactively address challenges and ensure the scientific integrity of their work. Always consider the information provided in the supplier's certificate of analysis, and when in doubt, perform your own analytical verification.
References
- Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins.
- Jadhav, S. B., & Singhal, R. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 42-49.
-
Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]
- Adachi, S., Park, Y. H., & Koma, M. (2011). Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. Japan Journal of Food Engineering, 12(3), 155-160.
- Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
-
University of Wisconsin-Madison. Chemical Shifts. [Link]
- Shapiro, A. B. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?
- Kleban, M., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie-Chemical Monthly, 152(4), 457-466.
- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services Technical Bulletin.
-
ResearchGate. 1 H Nuclear Magnetic Resonance Chemical Shifts (δ, Ppm) for N-Acetyl Glucosaminyl-Muramyl-Dipeptide Protons. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Shodex. Separation of Anomer. [Link]
- McKay, M. J., & Nguyen, H. M. (2014). Palladium(ii)-assisted activation of thioglycosides. Organic & biomolecular chemistry, 12(4), 564–574.
- Chen, C. Y., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. International journal of molecular sciences, 12(9), 5868–5881.
-
Oregon State University. 1H NMR Chemical Shift. [Link]
- Kumar, A., et al. (2016). Glycosylation of Alcohols Including Natural Products with Allyl Glycoside (1a, Synthesized from Glucal 27). The Journal of organic chemistry, 81(17), 7545–7557.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Southern Maine. Enzyme Kinetics: Answers to Problems. [Link]
-
PubChem. 2-acetamido-2-deoxy-beta-D-glucopyranose. [Link]
- Guchhait, G., & Misra, A. K. (2017). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemistry, an Asian journal, 12(21), 2736–2756.
-
Pearson. Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Sharkey, T. D., & Vanderveer, P. J. (1989). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. Plant physiology, 91(2), 679–682.
- Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Deshpande, P. P., et al. (2005). Process for the synthesis of 2-deoxy-D-glucose.
- Czerwicka, M., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules (Basel, Switzerland), 27(3), 841.
- Guchhait, G., & Misra, A. K. (2016). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in chemistry, 4, 29.
-
LearnChemE. enzyme-kinetics-example-problems. [Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Apostolidis, E., & Lee, C. M. (2016). α-Glucosidase inhibiting activity and bioactive compounds of six red wine grape pomace extracts.
- Li, Y., et al. (2023). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Molecules (Basel, Switzerland), 28(14), 5396.
- He, S., et al. (2023). Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. Foods (Basel, Switzerland), 12(11), 2217.
- Sari, D. P., et al. (2022). Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. Journal of Applied Pharmaceutical Science, 12(7), 133-138.
- NurseMinder. (2019, March 26). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing) [Video]. YouTube.
Sources
- 1. α-Glucosidase inhibiting activity and bioactive compounds of six red wine grape pomace extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sequencing Solutions [spdbv.unil.ch]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmasm.com [pharmasm.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dev.usbio.net [dev.usbio.net]
enhancing the yield of glycosylation with Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support center for optimizing glycosylation reactions using Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Propyl β-D-GlcNAc) as a glycosyl acceptor. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their glycosylation experiments. Here, we will delve into the critical parameters, troubleshoot common issues, and provide detailed protocols to ensure successful and reproducible outcomes.
Understanding the Landscape of Your Glycosylation Reaction
The success of a glycosylation reaction hinges on a delicate interplay of various factors. When using Propyl β-D-GlcNAc as your acceptor, it is crucial to consider its nucleophilicity, potential steric hindrance, and the overall reaction equilibrium. The N-acetyl group at the C-2 position of the donor sugar can participate in the reaction, which can sometimes lead to the formation of a stable oxazoline byproduct, thereby reducing the yield of the desired glycoside.[1]
This guide is structured to address the most pressing challenges you might face, from suboptimal reaction conditions to unexpected side products. Our approach is rooted in a deep understanding of glycosylation chemistry, aiming to provide you with not just instructions, but the rationale behind them.
Troubleshooting Guide: Common Issues and Strategic Solutions
Here we address common problems encountered during glycosylation with Propyl β-D-GlcNAc and provide actionable solutions.
Issue 1: Low or No Product Formation
A low yield or complete absence of the desired product is a frequent challenge. This can often be attributed to several factors:
-
Poor Activation of the Glycosyl Donor: The leaving group on your glycosyl donor must be effectively activated to initiate the reaction.
-
Solution:
-
Increase Promoter/Activator Concentration: Gradually increase the equivalents of your Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O).[1]
-
Switch to a Stronger Activator: If a mild activator is being used, consider a more potent one.[1]
-
Verify Activator Quality: Ensure your activator is not degraded. It's best to use a fresh or properly stored batch.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Presence of Water: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor.
Issue 2: Formation of an Oxazoline Byproduct
The N-acetyl group at the C-2 position of many common GlcNAc donors can form a stable 1,2-oxazoline intermediate, which is often unreactive towards the glycosyl acceptor.[1]
-
Solution:
-
Promoter Selection: The choice of promoter can influence the equilibrium between the desired glycosylation and oxazoline formation. Screening different Lewis acids is often beneficial.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the reaction pathway. Less coordinating solvents like dichloromethane (DCM) may be preferable to acetonitrile, which can sometimes promote oxazoline formation.[1]
-
Alternative Protecting Groups: To circumvent this issue, consider using a non-participating protecting group at the C-2 amino position of the donor, such as a phthalimido (Phth) or a trichloroethoxycarbonyl (Troc) group. These can be removed and replaced with an acetyl group later in the synthesis.[1]
-
Issue 3: Multiple Products and Low Selectivity
The formation of multiple products indicates a lack of stereoselectivity or the occurrence of side reactions.
-
Solution:
-
Participating Protecting Groups: To favor the formation of 1,2-trans-glycosides (β-linkages), use a participating protecting group (like acetyl or benzoyl) at the C-2 position of the donor.[2]
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity.[3]
-
Order of Addition: Adding the activator slowly to a mixture of the donor and acceptor at a low temperature can help control the reaction. Pre-activating the donor before adding the acceptor can sometimes lead to decomposition.[2]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of glycosyl donor affect the reaction with Propyl β-D-GlcNAc?
The reactivity of the glycosyl donor is a critical parameter. "Armed" donors, typically with electron-donating protecting groups like benzyl ethers, are more reactive. "Disarmed" donors, with electron-withdrawing groups like acetyl or benzoyl esters, are less reactive but more stable.[2] The choice depends on the nucleophilicity of your acceptor and the desired reactivity.
Q2: What is the ideal solvent for my glycosylation reaction?
Anhydrous dichloromethane (DCM) is a commonly used solvent due to its non-coordinating nature.[1] However, the optimal solvent can be substrate-dependent. Other anhydrous solvents like diethyl ether or toluene can also be considered. It is crucial to avoid protic solvents and to ensure the solvent is thoroughly dried.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the donor and acceptor and the formation of the product.
Q4: What are the best practices for quenching the reaction?
Once the reaction is complete, it should be quenched to neutralize the activator. For acid-catalyzed reactions, adding a few drops of pyridine or triethylamine is a common practice.[1][2] For reactions involving NIS, quenching with a saturated aqueous solution of sodium thiosulfate is effective.[2]
Experimental Protocols
General Protocol for Glycosylation with a Thioglycoside Donor
This protocol provides a general starting point and should be optimized for your specific substrates.
-
Preparation: Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under a high vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., Argon).[2]
-
Reagent Addition: Add the glycosyl donor (e.g., a phenylthioglycoside, 1.2-1.5 equivalents) and your this compound acceptor (1.0 equivalent) to the flask.[2]
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, to achieve a concentration of approximately 0.1 M) via syringe.[2]
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).[2]
-
Activation: In a separate flame-dried flask, prepare a stock solution of the activator (e.g., N-Iodosuccinimide (NIS), 1.5-2.0 equivalents, and a catalytic amount of Triflic acid (TfOH), 0.1-0.2 equivalents) in the same anhydrous solvent.[2]
-
Reaction Initiation: Add the activator solution dropwise to the stirring mixture of donor and acceptor.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine).[2]
-
Work-up and Purification: Dilute the reaction mixture with DCM, filter off the molecular sieves, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Key Parameters on Glycosylation Yield
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Solvent | Technical grade Acetonitrile | Anhydrous Dichloromethane | Minimizes side reactions and hydrolysis of the activated donor.[1] |
| Temperature | Room Temperature | -40°C to Room Temperature | Better control over reaction kinetics and stereoselectivity.[2] |
| Activator | 0.5 eq. TMSOTf | 1.2 eq. TMSOTf | Ensures complete activation of the glycosyl donor.[1] |
| Additives | None | 4Å Molecular Sieves | Scavenges trace amounts of water.[1][2] |
Visualizing the Glycosylation Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: A typical workflow for a glycosylation reaction.
Logical Relationships in Troubleshooting
Understanding the cause-and-effect relationships in troubleshooting is key to resolving experimental issues efficiently.
Caption: Troubleshooting logic for common glycosylation issues.
References
-
Kawakami, H., et al. (2014). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 19(11), 18075-18091. Available at: [Link]
-
Artola, M., et al. (2022). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Chemical Science, 13(15), 4249-4255. Available at: [Link]
Sources
- 1. Synthesis of oligosaccharins: a chemical synthesis of propyl O-beta-D-galactopyranosyl-(1----2)-O-alpha-D-xylopyranosyl-(1----6)- O-beta-D-glucopyranosyl-(1----4)-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fungal Cell Wall Oligosaccharides and Their Ability to Trigger Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Glycosyl Donors: A Comparative Analysis Featuring Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
In the intricate field of glycoscience, the strategic construction of glycosidic linkages is paramount for the synthesis of complex oligosaccharides and glycoconjugates, molecules that are central to numerous biological processes.[1][2][3][4][5][6][7] The choice of the glycosyl donor, the carbohydrate unit bearing a leaving group at the anomeric center, is a critical decision that profoundly influences reaction efficiency, yield, and stereoselectivity.[8][9][10] This guide provides an in-depth comparison of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with other widely used glycosyl donors, offering experimental insights to inform your synthetic strategy.
The Role of the Glycosyl Donor in Glycosylation
A glycosylation reaction involves the coupling of a glycosyl donor with a glycosyl acceptor, a nucleophile (typically an alcohol). The reaction proceeds through the activation of the anomeric leaving group on the donor, leading to the formation of a reactive intermediate, often an oxocarbenium ion, which is then attacked by the acceptor.[11] The success of this process hinges on the delicate balance between the donor's stability for storage and handling, and its reactivity under specific activation conditions.[8][12]
Spotlight on this compound
This compound, a derivative of the ubiquitous N-acetylglucosamine (GlcNAc), presents a unique profile as a glycosyl donor.[13][14][15] GlcNAc is a fundamental component of many biologically significant glycans.[13][16]
Key Structural Features and Their Implications:
-
2-Acetamido Group: The N-acetyl group at the C-2 position is a "participating group." During glycosylation, it can form a transient oxazolinium ion intermediate, which effectively shields the top face (α-face) of the sugar ring.[17] This directs the incoming glycosyl acceptor to attack from the bottom face (β-face), leading to the formation of a 1,2-trans-glycosidic linkage (in this case, a β-linkage).[2] However, the formation of a stable oxazoline byproduct can sometimes be a competing and undesired reaction, which can lower the yield of the desired glycosylation product.[16][17]
-
Propyl Group as a Leaving Group: Alkyl glycosides, such as propyl glycosides, are known for their high stability. They are generally resistant to hydrolysis and can withstand a wide range of reaction conditions used for installing and removing protecting groups on other parts of the molecule.[11] This stability, however, means they are less reactive and require specific, often forceful, activation methods to serve as effective glycosyl donors.
Activation: The activation of stable alkyl glycosides like propyl glycosides is less common than for other donors but can be achieved. Methods often involve harsh conditions or specialized promoters. For instance, approaches using reagents like triflic anhydride in the presence of a Lewis acid can activate the anomeric center.
Comparative Analysis with Mainstream Glycosyl Donors
The selection of a glycosyl donor is a strategic choice based on the target molecule's complexity, the desired stereochemical outcome, and the overall synthetic plan.[8][18] Let's compare the propyl glycoside with more conventional donors.
1. Glycosyl Halides (e.g., Bromides and Chlorides)
-
Reactivity: Highly reactive.[11]
-
Activation: Typically activated by heavy metal salts (e.g., silver or mercury salts).[11] Modern methods also utilize electrochemical approaches.[19]
-
Stereoselectivity: Can be influenced by the solvent and protecting groups. Participating groups at C-2 lead to 1,2-trans products. Non-participating groups often yield a mixture of anomers, though specific conditions can favor one over the other.
-
Advantages: High reactivity allows for glycosylation of less reactive acceptors.
-
Disadvantages: Poor stability (moisture-sensitive), and the use of stoichiometric toxic heavy metal promoters is a significant drawback.
2. Glycosyl Trichloroacetimidates
-
Reactivity: Highly reactive and versatile.
-
Activation: Activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[11]
-
Stereoselectivity: Excellent stereocontrol. The anomeric configuration of the donor often dictates the product's stereochemistry (e.g., α-imidate gives β-glycoside and vice-versa), especially with non-participating groups. Participating groups reliably give 1,2-trans products.
-
Advantages: High yields, excellent stereoselectivity, and catalytic activation.
-
Disadvantages: Can be moisture-sensitive, though generally more stable than glycosyl halides.
3. Thioglycosides (e.g., Thiophenyl or Thioethyl Glycosides)
-
Reactivity: Moderately reactive and highly tunable. Their reactivity can be modulated by the electronic nature of the protecting groups (the "armed-disarmed" principle).[9][10]
-
Activation: Activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH or TMSOTf).[1][20]
-
Stereoselectivity: Similar to other donors, stereoselectivity is directed by the C-2 substituent.
-
Advantages: Highly stable, allowing for extensive protecting group manipulations. Their tunable reactivity is a major advantage for the synthesis of complex oligosaccharides in a convergent manner.
-
Disadvantages: Activation requires stoichiometric amounts of often expensive and reactive promoters.
Table 1: Comparative Overview of Glycosyl Donors
| Feature | Propyl Glycoside | Glycosyl Halide | Glycosyl Trichloroacetimidate | Thioglycoside |
| Stability | Very High | Low | Moderate | High |
| Reactivity | Low | High | High | Moderate (Tunable) |
| Typical Promoter | Strong Lewis/Brønsted Acids | Heavy Metal Salts | Catalytic Lewis Acid (e.g., TMSOTf) | Thiophilic Promoter (e.g., NIS/TfOH) |
| Stereocontrol | Good (with C-2 participation) | Moderate to Good | Excellent | Good |
| Key Advantage | High stability to various reaction conditions | High reactivity | Versatility, high yields, catalytic activation | Stability, tunable reactivity ("armed-disarmed") |
| Key Disadvantage | Requires harsh activation conditions | Instability, toxic promoters | Moisture sensitivity | Stoichiometric and reactive promoters |
Experimental Protocols and Workflows
General Glycosylation Workflow
The following diagram illustrates a generalized workflow for a chemical glycosylation reaction. The specific choice of donor, acceptor, and promoter will dictate the reaction conditions such as temperature and solvent.
Caption: Generalized workflow for a chemical glycosylation reaction.
Decision Framework for Donor Selection
Choosing the right glycosyl donor is a multi-factorial decision. The following diagram outlines a logical process for this selection.
Caption: Decision tree for selecting a suitable glycosyl donor.
Representative Experimental Protocol: Glycosylation using a GlcNAc Donor
The following is a generalized procedure for a glycosylation reaction. Note: This is an illustrative protocol and must be adapted based on the specific donor, acceptor, and available laboratory equipment. Direct glycosylation with N-acetylglucosamine donors can be challenging and low-yielding.[17]
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Activate molecular sieves (4 Å) by heating under vacuum.
-
Reactant Setup: To a flame-dried round-bottom flask, add the GlcNAc donor (1.0 equivalent), the glycosyl acceptor (1.2-1.5 equivalents), and freshly activated molecular sieves.
-
Solvent Addition: Add a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C) using a suitable cooling bath.
-
Promoter Addition: Dissolve the promoter (e.g., TMSOTf, 0.1-0.2 equivalents for an imidate donor) in the dry solvent and add it dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the donor is consumed, quench the reaction by adding a base (e.g., triethylamine or pyridine).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with a suitable solvent (e.g., dichloromethane) and filter through celite to remove molecular sieves. Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice of a glycosyl donor is a critical parameter in the synthesis of complex carbohydrates. This compound stands out for its exceptional stability, making it a valuable building block when extensive manipulations of protecting groups are required on other parts of the molecule before the final glycosylation step. However, this stability comes at the cost of lower reactivity, necessitating more stringent activation conditions compared to more conventional donors.
In contrast, glycosyl trichloroacetimidates and thioglycosides offer a more balanced profile of reactivity and stability, making them the workhorses for many oligosaccharide syntheses.[1] Glycosyl halides, while historically important, are now less frequently used due to their instability and the requirement for stoichiometric, often toxic, promoters.
Ultimately, the optimal donor is context-dependent. For a linear synthesis where the anomeric center is activated early, a more reactive donor might be preferable. For a convergent strategy, where a stable, fully protected fragment is needed for a late-stage coupling, the robustness of a propyl or thioglycoside donor is a significant asset. As the field of glycoscience continues to advance, the development of new, more efficient, and stereoselective activation methods will undoubtedly expand the utility of stable donors like this compound.
References
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Comparison of glycosyl donors: a supramer approach - PMC. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Comparison of glycosyl donor activation temperatures to relative... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Nickelaelectro-Catalyzed Glycosyl-Donor Activation Enabling α‑C‑Alkenyl Glycoside Assembly - PMC. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
- Enabling technologies applied to glycosylation | Carbohydrate ChemistryChemical and Biological Approaches Volume 46. (n.d.). Books.
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Carbohydrate Chemistry Part 5. Chemical Glycosylation. (2020, April 9). YouTube. Retrieved January 14, 2026, from [Link]
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Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover | Organic Letters. (2021, December 21). ACS Publications. Retrieved January 14, 2026, from [Link]
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Proposed reaction mechanism for alkyl C-glycosylation via C–O bond homolysis. (n.d.). Retrieved January 14, 2026, from [Link]
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Chemical O‐Glycosylations: An Overview - PMC. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Advances in glycoside and oligosaccharide synthesis. (2023, October 13). Chemical Society Reviews (RSC Publishing). Retrieved January 14, 2026, from [Link]
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Comparison of thioglycoside glycosyl donor relative reactivity values... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Use of Ionically Tagged Glycosyl Donors in the Synthesis of Oligosaccharide Libraries. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations | Journal of the American Chemical Society. (2019, September 24). Retrieved January 14, 2026, from [Link]
-
Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It? | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology. (2024, October 7).
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
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Cellular synthesis of oligosaccharide using saccharide primer - Glycoscience Protocols (GlycoPODv2). (2021, October 15). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. (2021, February 1). NIH. Retrieved January 14, 2026, from [Link]
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PMC. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
On the reactivity and selectivity of donor glycosides in glycochemistry and glycobiology: trapped covalent intermediates. (n.d.). Chemical Science (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Metabolic Control of Glycosylation Forms for Establishing Glycan-Dependent Protein Interaction Networks. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Protein Glycosylation Investigated by Mass Spectrometry: An Overview. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Restoring protein glycosylation with GlycoShape - PMC. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
GLOBAL AND SITE-SPECIFIC ANALYSIS OF PROTEIN GLYCOSYLATION IN COMPLEX BIOLOGICAL SYSTEMS WITH MASS SPECTROMETRY. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH 4. (2022, September 14). MDPI. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Alkyl 2-Acetamido-2-deoxy-beta-D-glucopyranosides: A Comparative Analysis of Propyl, Methyl, and Ethyl Aglycones
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and drug discovery, the selection of appropriate chemical probes, substrates, and inhibitors is paramount to experimental success. Among the vast arsenal of available tools, N-acetyl-beta-D-glucosaminide derivatives stand out for their utility in studying carbohydrate-active enzymes, particularly glycosidases. While seemingly subtle, the nature of the aglycone—the non-sugar moiety attached to the anomeric carbon—can profoundly influence the molecule's physicochemical properties and biological activity.
This guide provides an in-depth, objective comparison of three closely related N-acetyl-beta-D-glucosaminides: propyl, methyl, and ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. Moving beyond a simple cataloging of specifications, we will delve into the causal relationships between their structures and their performance in common research applications, supported by established biochemical principles and illustrative experimental data.
The Critical Role of the Aglycone: More Than Just a Handle
The core structure of these molecules is the N-acetyl-beta-D-glucosamine (GlcNAc) monosaccharide, a fundamental building block in numerous biological structures, including bacterial cell walls and eukaryotic glycans.[1] The attachment of a simple alkyl group (propyl, methyl, or ethyl) at the anomeric position via an O-glycosidic bond yields a stable glycoside.[2] This aglycone, while not the primary recognition element for many GlcNAc-processing enzymes, plays a crucial role in modulating the molecule's overall behavior.
The primary differentiator among these three compounds is the length and, consequently, the hydrophobicity of the alkyl chain. This seemingly minor variation has significant implications for:
-
Solubility: The balance between the hydrophilic sugar headgroup and the hydrophobic alkyl tail dictates solubility in both aqueous and organic solvents.
-
Enzyme-Substrate/Inhibitor Interactions: The alkyl group can engage in hydrophobic interactions within the active site of an enzyme, influencing binding affinity and specificity.[3][4]
-
Membrane Permeability: For studies involving live cells, the hydrophobicity of the aglycone can affect the molecule's ability to cross cell membranes.
The following sections will explore these aspects in detail, providing a framework for selecting the optimal N-acetylglucosaminide for your specific research needs.
Physicochemical Properties: A Comparative Overview
A molecule's utility in a biological experiment is fundamentally governed by its physical and chemical properties. The table below summarizes the key physicochemical parameters for propyl, methyl, and ethyl N-acetyl-beta-D-glucosaminides.
| Property | Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside |
| CAS Number | 22256-76-4 | 13241-70-0 | 70832-36-9[5] |
| Molecular Formula | C₉H₁₇NO₆ | C₁₀H₁₉NO₆ | C₁₁H₂₁NO₆[5] |
| Molecular Weight | 235.23 g/mol | 249.26 g/mol | 263.29 g/mol [5] |
| Predicted LogP | -2.3 | -1.8 | -1.3 |
| Solubility | High aqueous solubility | Good aqueous solubility | Moderate aqueous solubility; Soluble in DMSO, Methanol[6] |
| Melting Point | ~190-192 °C | ~175-177 °C | ~167-168 °C[7] |
Expert Insights: The trend in these properties directly correlates with the increasing length of the alkyl chain. The predicted LogP (a measure of lipophilicity) increases from methyl to propyl, indicating a progressive increase in hydrophobicity. This, in turn, influences solubility. While all three are soluble in water to varying degrees due to the polar sugar moiety, the propyl derivative exhibits enhanced solubility in organic solvents like DMSO and methanol, a critical consideration for stock solution preparation and certain assay conditions. The decreasing melting point with increasing chain length is also a typical trend for homologous series of organic compounds.
Performance in Biological Systems: The Impact of Alkyl Chain Length
The true differentiation between these glycosides becomes apparent when considering their interactions with biological systems, particularly enzymes. The length of the alkyl aglycone can significantly impact binding affinity and, consequently, their efficacy as substrates or inhibitors.
Structure-Activity Relationships: A Causal Explanation
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity.[8][9] For alkyl glycosides, a key SAR principle is the influence of the aglycone's hydrophobicity on enzyme binding.[7][10][11]
Many glycosidases have active sites that, in addition to the specific recognition sites for the sugar moiety, contain hydrophobic pockets or surfaces. An alkyl aglycone can productively occupy these hydrophobic regions, leading to a more favorable binding energy and, therefore, higher affinity.
The general trend observed is that for a homologous series of short-chain alkyl glycosides, increasing the chain length from methyl to propyl often leads to enhanced binding, up to an optimal length. Beyond this optimum, steric hindrance can occur, leading to a decrease in affinity.[5]
Caption: Increasing alkyl chain length enhances hydrophobic interactions.
Application as Glycosidase Inhibitors: A Hypothetical Case Study
Let's consider a hypothetical scenario where these three compounds are evaluated as competitive inhibitors of a β-N-acetylhexosaminidase. Based on the principles of SAR, we would anticipate the following trend in their inhibitory potency (Ki values):
Propyl > Ethyl > Methyl
The propyl derivative, with its longer alkyl chain, would be expected to form more extensive hydrophobic interactions within the enzyme's active site, leading to a lower Ki value (stronger inhibition). The methyl derivative, with the smallest hydrophobic contribution, would likely be the weakest inhibitor of the three.
This principle is supported by studies on other glycosidase inhibitors where increasing alkyl chain length leads to enhanced inhibitory activity.[5]
Experimental Protocol: Comparative Inhibition Assay of β-N-Acetylhexosaminidase
To empirically determine the relative inhibitory potency of propyl, methyl, and ethyl N-acetylglucosaminides, a robust and reproducible enzymatic assay is required. The following protocol describes a colorimetric assay for β-N-acetylhexosaminidase activity, which can be adapted for inhibitor screening.
Principle
This assay is based on the hydrolysis of the chromogenic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) by β-N-acetylhexosaminidase. The enzymatic cleavage releases p-nitrophenol, which, at an alkaline pH, develops a yellow color that can be quantified spectrophotometrically at 405 nm. The presence of a competitive inhibitor will reduce the rate of p-nitrophenol formation.
Materials and Reagents
-
β-N-Acetylhexosaminidase (from a suitable source, e.g., Jack bean)
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
This compound
-
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
-
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
-
Citrate-phosphate buffer (McIlvaine buffer), pH 4.5
-
Stop solution: 0.4 M Glycine-NaOH, pH 10.7
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Assay Workflow
Caption: Workflow for comparative inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of pNP-GlcNAc in citrate-phosphate buffer.
-
Prepare 100 mM stock solutions of propyl, methyl, and ethyl N-acetylglucosaminide in the appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration in the assay is low and consistent across all wells).
-
Prepare a working solution of β-N-acetylhexosaminidase in citrate-phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution (or buffer for the no-inhibitor control).
-
Add 20 µL of the β-N-acetylhexosaminidase working solution to all wells.
-
Include a substrate blank containing 40 µL of buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 10 mM pNP-GlcNAc solution to all wells (except the substrate blank, to which 20 µL of buffer is added). The final volume in each well is 60 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
-
Measurement:
-
Stop the reaction by adding 150 µL of the 0.4 M Glycine-NaOH stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value for each compound.
-
For a more rigorous comparison, perform kinetic analyses by varying the substrate concentration at fixed inhibitor concentrations to determine the inhibition constant (Ki).
-
Conclusion and Recommendations
The choice between propyl, methyl, and ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is not arbitrary but a critical experimental design decision. This guide has illuminated the key differences in their physicochemical properties and their anticipated performance in biological assays, rooted in the principles of structure-activity relationships.
Summary of Recommendations:
-
For applications requiring maximal hydrophobic interaction and potentially higher binding affinity (e.g., potent enzyme inhibition), this compound is the recommended starting point. Its longer alkyl chain is more likely to engage with hydrophobic pockets in an enzyme's active site.
-
For studies where high aqueous solubility is paramount and minimal hydrophobic interaction is desired, Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is the most suitable choice.
-
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside offers a balanced profile of moderate hydrophobicity and good aqueous solubility, making it a versatile intermediate choice.
Ultimately, the optimal compound for a given application should be determined empirically. The provided experimental protocol offers a robust framework for conducting such a comparative analysis in your own laboratory. By understanding the causal relationships between the subtle structural differences of these molecules and their functional consequences, researchers can make more informed decisions, leading to more precise and impactful scientific outcomes.
References
-
The effect of alkyl chain length on inhibitory activities against GAA... - ResearchGate. Available from: [Link]
-
NebuChem™ Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside - 辰辉创聚生物. Available from: [Link]
-
Structure Activity Relationships - Drug Design Org. Available from: [Link]
-
Glycosidic bond - Wikipedia. Available from: [Link]
-
Alkyl melibioside and alkyl cellobioside surfactants: effect of sugar headgroup and alkyl chain length on performance - Semantic Scholar. Available from: [Link]
-
Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors - PubMed. Available from: [Link]
-
N-Acetylglucosamine: Production and Applications - PMC - NIH. Available from: [Link]
-
Probing steric and hydrophobic effects on enzyme-substrate interactions by protein engineering - PubMed. Available from: [Link]
-
Probing enzymic transition state hydrophobicities - PubMed. Available from: [Link]
-
On Exploring Structure Activity Relationships - PMC - NIH. Available from: [Link]
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A Senior Application Scientist's Guide to Utilizing Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a Reference Standard in Chromatography
Introduction: The Bedrock of Analytical Confidence
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the backbone of quality control, impurity profiling, and quantitative analysis. The accuracy of these methods is fundamentally anchored to the quality of the reference standards used.[1] A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which a sample is measured.[1] Its role is not merely comparative; it is the linchpin in ensuring method accuracy, precision, and reproducibility, forming a critical component of regulatory submissions and product quality assurance.
This guide provides an in-depth technical evaluation of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of N-acetylglucosamine, as a reference standard. We will explore its physicochemical properties, compare its performance against common alternatives, and provide robust experimental protocols to demonstrate its application and validation in chromatographic assays.
Physicochemical Profile of the Reference Standard
Understanding the fundamental properties of a reference standard is the first step in its effective application. This compound (Propyl-GlcNAc) is a glycoside of N-acetylglucosamine, a key monosaccharide in various biological structures.[2][3] The propyl group provides a distinct hydrophobic character compared to its parent monosaccharide, which significantly influences its chromatographic behavior.
| Property | Value | Source |
| CAS Number | 70832-36-9 | [4][5] |
| Molecular Formula | C₁₁H₂₁NO₆ | [5][6] |
| Molecular Weight | 263.29 g/mol | [5][6] |
| Appearance | White Crystalline Solid | [7] |
| Melting Point | 186-189 °C (decomposes) | [4] |
| Solubility | Soluble in Water and DMSO | [7] |
The presence of the propyl aglycone makes this compound an ideal reference standard for the analysis of other short-chain alkyl glycosides or when a derivative with enhanced retention in reversed-phase chromatography is required.
Comparative Analysis: Selecting the Appropriate Standard
The choice of a reference standard is a critical decision based on the specific analytical goal. While N-Acetyl-D-glucosamine (GlcNAc) itself is a primary choice, Propyl-GlcNAc and other derivatives offer distinct advantages in certain scenarios.
| Feature | This compound | N-Acetyl-D-glucosamine (GlcNAc) | Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
| Chromatographic Use Case | Ideal for quantifying other propyl-glycosides or when enhanced reversed-phase retention is needed. | Direct quantification of the parent monosaccharide; often used in hydrophilic interaction liquid chromatography (HILIC). | Analysis of compounds with aromatic moieties; provides strong UV absorbance and longer retention than Propyl-GlcNAc.[8] |
| Reversed-Phase HPLC Retention | Moderate | Very Low (requires HILIC or derivatization) | High |
| UV Detectability (Low λ) | Low (end-group absorbance only) | Very Low | High (due to phenyl group) |
| Structural Similarity to Analyte | High, if the analyte is a propyl-glycoside. This helps mimic chromatographic behavior and matrix effects. | High, if the analyte is GlcNAc itself. | High, if the analyte is an aromatic glycoside. |
| Derivatization for GC | Required (e.g., trimethylsilylation) to increase volatility.[9][10] | Required.[9][10] | Required. |
Expert Insight: The fundamental principle in selecting a reference standard is to choose a compound that behaves as similarly as possible to the analyte of interest. For quantifying a series of alkyl glycoside drug candidates, using Propyl-GlcNAc provides a more representative standard than the parent sugar, GlcNAc. The alkyl chain better mimics the analyte's interaction with the stationary phase in reversed-phase HPLC, leading to more robust and accurate quantification.
Experimental Protocols: Application and Validation
The true measure of a reference standard is its performance in a validated analytical method. Here, we provide detailed protocols for its use.
Protocol 1: Quantification of a Related Glycoside using HPLC-UV
This protocol describes a reversed-phase HPLC method for the quantification of a hypothetical analyte, "Analyte-X," using Propyl-GlcNAc as an external reference standard. The method is adapted from established principles for analyzing glucosamine derivatives.[11][12]
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 75:25 v/v).[12]
-
Filter through a 0.45 µm membrane filter and degas thoroughly.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of ~1 mg/mL.
-
Perform serial dilutions with the Diluent to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare the sample containing Analyte-X in the Diluent to an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Inject the calibration standards to generate a linear regression curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify Analyte-X in the sample using the calibration curve.
-
Workflow for HPLC Quantification
Caption: Workflow for quantitative analysis using an external standard.
Protocol 2: Chromatographic Method Validation
To ensure a method is fit for its intended purpose, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[14]
Validation Parameters:
-
Specificity: Demonstrate that the peak for Propyl-GlcNAc is well-resolved from other components in the matrix.
-
Linearity:
-
Analyze the prepared calibration standards (e.g., 5 levels) in triplicate.
-
Plot the average peak area against concentration and perform a linear regression.
-
The correlation coefficient (R²) should be >0.999.[12]
-
-
Accuracy (% Recovery):
-
Spike a blank matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Analyze these samples and calculate the percentage recovery. Acceptance criteria are typically 98-102%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
The relative standard deviation (RSD) for both should typically be <2%.[15]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
Method Validation Conceptual Framework
Caption: Key parameters for analytical method validation.
Conclusion and Recommendations
This compound is a valuable and highly suitable reference standard for specific applications in chromatography. Its utility shines brightest when analyzing other short-chain alkyl glycosides, where its structural similarity provides a distinct advantage over the more polar, parent monosaccharide, N-acetylglucosamine.
Key Takeaways for the Practicing Scientist:
-
Context is Key: The selection of a reference standard is not a one-size-fits-all decision. Choose Propyl-GlcNAc when its physicochemical properties, particularly its moderate hydrophobicity, closely match those of your analyte.
-
Purity is Non-Negotiable: Always source reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis detailing purity, identity, and characterization data.[1]
-
Validation is Mandatory: The protocols provided herein serve as a template. Every chromatographic method must be rigorously validated under your specific laboratory conditions to ensure the data generated is reliable, accurate, and defensible.[14][16]
By judiciously selecting high-quality reference standards like this compound and embedding them within robustly validated methods, researchers and drug development professionals can build a foundation of analytical excellence, ensuring the quality and safety of novel therapeutics.
References
-
Carbohydrate analysis by gas-liquid chromatography. (2021). National Center for Biotechnology Information. [Link]
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Mono- and disaccharides (GC-MS). MASONACO. [Link]
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General Concepts Related to Monosaccharide Analysis. Glycopedia. [Link]
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Monosaccharide Analysis by Gas Chromatography (GC). ResearchGate. [Link]
-
LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies. [Link]
-
Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. (2020). National Center for Biotechnology Information. [Link]
-
Determination of some cardiac glycosides by high-performance liquid chromatography. ResearchGate. [Link]
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Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]
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Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks. [Link]
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Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection. PubMed. [Link]
-
Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. (2020). ACS Publications. [Link]
-
Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC. (2015). PubMed. [Link]
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This compound. PubChem. [Link]
-
Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). (2023). ResearchGate. [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2016). Semantic Scholar. [Link]
-
Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. (1975). PubMed. [Link]
-
Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. (2016). National Center for Biotechnology Information. [Link]
-
Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk. ResearchGate. [Link]
-
Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. ScienceDirect. [Link]
-
Validation of Chromatographic Methods. U.S. Food & Drug Administration. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (2020). MDPI. [Link]
-
Principles of Structural Analysis and Sequencing of Glycans. National Center for Biotechnology Information. [Link]
-
Synthesis of Benzyl 2-acetamido-3-O- And -6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-alpha -D-galactopyranoside. (1983). National Center for Biotechnology Information. [Link]
-
PROPYL-2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GALACTOPYRANOSIDE. SpectraBase. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside using 1H and 13C NMR Analysis
For researchers and professionals in drug development and carbohydrate chemistry, the unambiguous structural confirmation of synthesized glycosides is a non-negotiable cornerstone of scientific rigor. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a derivative of the ubiquitous N-acetylglucosamine (GlcNAc), serves as a valuable building block in the synthesis of more complex glycoconjugates and probes for studying carbohydrate-protein interactions. Its precise structure, particularly the stereochemistry of the glycosidic linkage, dictates its biological activity. This guide provides an in-depth analysis of the use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound, comparing its efficacy against other common analytical techniques.
The Decisive Power of NMR in Glycoside Characterization
While several analytical methods can provide structural information, NMR spectroscopy stands unparalleled in its ability to deliver a complete, atom-by-atom picture of a molecule's architecture in solution.[1] For a molecule like Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, NMR is indispensable for confirming three critical features: the integrity of the pyranose ring, the presence and location of the acetamido and propyl groups, and, most importantly, the β-configuration of the anomeric center (C-1).
The determination of the anomeric configuration is crucial, as the α and β anomers can have vastly different biological properties. This is definitively established by the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2). A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration. A smaller coupling constant (around 3-4 Hz) would suggest a cis relationship, indicative of an α-anomer.
In-Depth 1H and 13C NMR Spectral Analysis
A thorough structural validation relies on the complete assignment of all proton and carbon signals. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Predicted 1H and 13C NMR Data for Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Table 1: 1H NMR (400 MHz, D₂O) Chemical Shift (δ) and Coupling Constant (J) Data
| Proton | N-Acetyl-β-D-glucosamine (Experimental)[2] | Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Predicted) | Multiplicity | J (Hz) |
| H-1 | ~4.7 ppm | ~4.5 ppm | d | ~8.5 |
| H-2 | ~3.7 ppm | ~3.8 ppm | dd | ~8.5, 10.5 |
| H-3 | ~3.5 ppm | ~3.5 ppm | t | ~9.5 |
| H-4 | ~3.4 ppm | ~3.4 ppm | t | ~9.5 |
| H-5 | ~3.4 ppm | ~3.4 ppm | m | - |
| H-6a, H-6b | ~3.8-3.9 ppm | ~3.8-3.9 ppm | m | - |
| -OCH₂- | N/A | ~3.5 and 3.9 ppm | m | - |
| -CH₂-CH₃ | N/A | ~1.6 ppm | sextet | ~7.0 |
| -CH₃ (propyl) | N/A | ~0.9 ppm | t | ~7.4 |
| -NHCOCH₃ | ~2.04 ppm | ~2.05 ppm | s | - |
Table 2: 13C NMR (100 MHz, D₂O) Chemical Shift (δ) Data
| Carbon | N-Acetyl-β-D-glucosamine (Experimental)[3] | Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Predicted) |
| C-1 | ~97.6 ppm | ~102 ppm |
| C-2 | ~59.4 ppm | ~56.5 ppm |
| C-3 | ~76.6 ppm | ~74.8 ppm |
| C-4 | ~72.8 ppm | ~70.7 ppm |
| C-5 | ~78.7 ppm | ~76.8 ppm |
| C-6 | ~63.4 ppm | ~61.5 ppm |
| -OCH₂- | N/A | ~70 ppm |
| -CH₂-CH₃ | N/A | ~23 ppm |
| -CH₃ (propyl) | N/A | ~10 ppm |
| -NHCOCH₃ | ~177.5 ppm | ~175.0 ppm |
| -NHCOCH₃ | ~24.9 ppm | ~23.1 ppm |
Causality behind predicted shifts: The formation of the glycosidic bond with the electron-donating propyl group is expected to deshield the anomeric carbon (C-1), shifting it downfield, while the anomeric proton (H-1) will be shielded and move slightly upfield. The signals of the propyl group are predicted based on standard alkyl chain chemical shifts.
Experimental Protocols for Structural Validation
The following is a comprehensive workflow for the unambiguous structural determination of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified product and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as it will exchange with the hydroxyl and amide protons, simplifying the spectrum.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure optimal signal dispersion.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of all proton signals, their integrations, multiplicities, and coupling constants.
-
1D ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks will appear between coupled protons, allowing for the tracing of the proton connectivity throughout the pyranose ring and the propyl chain.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the carbonyl carbon of the acetyl group) and for confirming the connectivity between the propyl group and the anomeric carbon of the sugar.
Data Interpretation Workflow
The following diagram illustrates the logical flow for assigning the NMR spectra:
Comparative Analysis with Other Techniques
While NMR is the gold standard for complete structural elucidation, other techniques provide complementary and often faster, more sensitive analyses.
Mass Spectrometry (MS)
Mass spectrometry is an excellent technique for confirming the molecular weight of the product.[4] When coupled with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 264.15 would be expected. Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns, such as the loss of the propyl group or cleavage of the glycosidic bond, providing further structural evidence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of key functional groups. The spectrum of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside would be expected to show characteristic absorption bands for:
-
O-H stretching: A broad band around 3300-3500 cm⁻¹
-
N-H stretching: A band around 3280 cm⁻¹
-
C-H stretching (alkyl): Bands in the 2850-2960 cm⁻¹ region
-
Amide I (C=O stretching): A strong band around 1650 cm⁻¹
-
Amide II (N-H bending): A band around 1550 cm⁻¹
-
C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region
Table 3: Comparison of Analytical Techniques for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Complete 3D structure, stereochemistry, connectivity | Molecular weight, elemental composition, fragmentation | Presence of functional groups |
| Strengths | Unambiguous stereochemical determination; detailed connectivity | High sensitivity (sub-picomole); rapid analysis | Fast, inexpensive, good for functional group identification |
| Weaknesses | Lower sensitivity (requires mg of sample); longer acquisition time | Does not provide stereochemical information; isomers are often indistinguishable | Provides limited information on overall structure and connectivity |
| Application to this Product | Essential for confirming the β-anomeric linkage | Confirms molecular formula C₁₁H₂₁NO₆ | Confirms presence of hydroxyl, amide, and alkyl groups |
The following diagram illustrates the complementary nature of these techniques in the structural validation process.
Conclusion
For the complete and unambiguous structural validation of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, 1H and 13C NMR spectroscopy, particularly a suite of 2D experiments, is the definitive and indispensable tool. The ability to determine the anomeric configuration via the H-1/H-2 coupling constant and to trace the full connectivity of the molecule provides a level of certainty that other techniques cannot match. While Mass Spectrometry and FTIR are valuable, rapid, and sensitive methods for confirming molecular weight and the presence of functional groups, they serve as complementary techniques to the comprehensive structural picture painted by NMR. Adhering to the detailed NMR analysis workflow outlined in this guide ensures the highest level of scientific integrity for researchers and drug development professionals working with this and related glycoside products.
References
-
PubChem. N-ACETYL-beta-D-GLUCOSAMINE. National Center for Biotechnology Information. [Link]
-
Biological Magnetic Resonance Bank. bmse000231: N-Acetyl-D-glucosamine. [Link]
-
Lee, F., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 5828-5840. [Link]
-
Dais, P., & Perlin, A. S. (1985). 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme. Carbohydrate Research, 139, 35-46. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0001367). [Link]
-
Lee, F. C., et al. (2011). Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin. International journal of molecular sciences, 12(9), 5828–5840. [Link]
-
Sághy, E., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(11), 3331. [Link]
-
Uematsu, R., et al. (2025). Complete assignment of 1H and 13C NMR signals of monoglucosylated high-mannose type glycan attached to asparagine. Carbohydrate Research, 552, 109468. [Link]
-
Davis, J. T., et al. (1994). 1H NMR studies on an Asn-linked glycopeptide. GlcNAc-1 C2-N2 bond is rigid in H2O. The Journal of biological chemistry, 269(5), 3331–3338. [Link]
-
PubChem. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. National Center for Biotechnology Information. [Link]
-
Uematsu, R., et al. (2025). Complete assignment of 1H and 13C NMR signals of monoglucosylated high-mannose type glycan attached to asparagine. ResearchGate. [Link]
-
PubChem. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine. National Center for Biotechnology Information. [Link]
-
NICODOM Ltd. IS NIR Spectra. [Link]
-
NebuChem. NebuChem™ Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. [Link]
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- 2. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Mass Spectrometry for Confirming the Identity of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Derivatives
In the landscape of drug development and glycobiology, the unambiguous structural confirmation of carbohydrate derivatives is paramount. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and its analogues are crucial building blocks for synthesizing complex glycans and glycoconjugates, which play significant roles in various biological processes.[1] Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation of these compounds, offering unparalleled sensitivity and specificity.[2] This guide provides an in-depth comparison of mass spectrometry techniques for the definitive identification of this compound derivatives, grounded in experimental data and field-proven insights.
The Analytical Challenge: Subtleties of Glycosidic Structures
Carbohydrates present a unique analytical challenge due to their isomeric complexity. Variations in stereochemistry, linkage positions, and branching can result in a vast number of isomers with identical masses, making their differentiation by mass alone a formidable task.[3][4][5] For this compound derivatives, key identification challenges include:
-
Stereoisomers: Differentiating between glucose, galactose, and mannose derivatives, which have the same mass and often produce similar fragmentation patterns.[6][7]
-
Anomeric Configuration: Distinguishing between α and β anomers at the glycosidic linkage.
-
Positional Isomers: Identifying the attachment points of various functional groups on the pyranose ring.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of glycosides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization methods employed for carbohydrate analysis.[5][8]
| Ionization Technique | Strengths for Glycoside Analysis | Limitations |
| Electrospray Ionization (ESI) | - Excellent for analyzing polar, non-volatile compounds in solution.[8][9] - Easily coupled with liquid chromatography (LC) for isomer separation.[1][10] - Tends to produce protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+.[11] | - Susceptible to ion suppression from salts and other matrix components. - Can produce complex spectra with multiple charge states. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - High throughput and tolerance to buffers and salts.[12][13] - Primarily produces singly charged ions, simplifying spectral interpretation.[14] - Well-suited for analyzing complex mixtures and for imaging applications.[13] | - Co-crystallization with a matrix is required.[15][16] - Can induce in-source fragmentation. |
Expert Insight: For this compound derivatives, which are often synthesized and purified using chromatographic methods, ESI coupled with LC (LC-ESI-MS) is generally the preferred approach. This combination allows for the separation of isomers prior to MS analysis, which is crucial for unambiguous identification.[1][10] MALDI-TOF MS is a powerful alternative for rapid screening of reaction products or for the analysis of derivatized samples where chromatographic separation is not required.[15]
Deciphering Structure through Fragmentation: A Guide to Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation for glycosides. By isolating the precursor ion and subjecting it to fragmentation, a characteristic fingerprint of product ions is generated. Collision-induced dissociation (CID) is the most widely used fragmentation technique.[4]
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_LC" { label="Liquid Chromatography"; bgcolor="#E8F0FE"; "LC_Separation" [label="Isomer Separation"]; }
subgraph "cluster_MS1" { label="MS1 Analysis"; bgcolor="#E6F4EA"; "Ionization" [label="ESI or MALDI"]; "Precursor_Selection" [label="Precursor Ion Selection\n(e.g., [M+H]+, [M+Na]+)"]; }
subgraph "cluster_MS2" { label="MS2 Analysis (Tandem MS)"; bgcolor="#FCE8E6"; "Fragmentation" [label="Collision-Induced Dissociation (CID)"]; "Fragment_Detection" [label="Product Ion Detection"]; }
subgraph "cluster_Data" { label="Data Analysis"; bgcolor="#FEF7E0"; "Structure_Elucidation" [label="Structural Elucidation"]; }
"LC_Separation" -> "Ionization" [label="Eluent"]; "Ionization" -> "Precursor_Selection" [label="Ions"]; "Precursor_Selection" -> "Fragmentation" [label="Isolated Precursor"]; "Fragmentation" -> "Fragment_Detection" [label="Product Ions"]; "Fragment_Detection" -> "Structure_Elucidation" [label="MS/MS Spectrum"]; } digraph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_LC" { label="Liquid Chromatography"; bgcolor="#E8F0FE"; "LC_Separation" [label="Isomer Separation"]; }
subgraph "cluster_MS1" { label="MS1 Analysis"; bgcolor="#E6F4EA"; "Ionization" [label="ESI or MALDI"]; "Precursor_Selection" [label="Precursor Ion Selection\n(e.g., [M+H]+, [M+Na]+)"]; }
subgraph "cluster_MS2" { label="MS2 Analysis (Tandem MS)"; bgcolor="#FCE8E6"; "Fragmentation" [label="Collision-Induced Dissociation (CID)"]; "Fragment_Detection" [label="Product Ion Detection"]; }
subgraph "cluster_Data" { label="Data Analysis"; bgcolor="#FEF7E0"; "Structure_Elucidation" [label="Structural Elucidation"]; }
"LC_Separation" -> "Ionization" [label="Eluent"]; "Ionization" -> "Precursor_Selection" [label="Ions"]; "Precursor_Selection" -> "Fragmentation" [label="Isolated Precursor"]; "Fragmentation" -> "Fragment_Detection" [label="Product Ions"]; "Fragment_Detection" -> "Structure_Elucidation" [label="MS/MS Spectrum"]; } Caption: General workflow for LC-MS/MS analysis of glycosides.
The fragmentation of protonated N-acetylhexosamines typically proceeds through two primary pathways following the initial loss of a water molecule.[17] Key fragment ions for this compound would include:
-
Y-type ions: Resulting from glycosidic bond cleavage, leading to the loss of the propyl group.
-
B-type ions: Representing the intact propyl-glycoside after the loss of the sugar ring.
-
Cross-ring cleavage ions: These fragments provide valuable information about the structure of the sugar ring itself.[18][19]
Trustworthiness through Self-Validation: To ensure the reliability of structural assignments, it is crucial to incorporate self-validating steps into the experimental protocol. This can be achieved by:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental composition and confirming the identity of precursor and fragment ions.[20]
-
Isotopic Labeling: The use of stable isotopes (e.g., 13C, 15N) can help to track specific atoms through the fragmentation process, aiding in the elucidation of fragmentation pathways.
-
Comparison to Standards: Whenever possible, the MS/MS spectra of unknown compounds should be compared to those of authentic standards.
Experimental Protocols
Protocol 1: LC-ESI-HRMS/MS for Unambiguous Identification
This protocol outlines a robust method for the separation and identification of this compound derivatives.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 95% B to 40% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 150-1000.
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense ions from the MS1 scan for MS/MS.
-
Collision Energy: Use a stepped normalized collision energy (e.g., 15, 25, 35) to obtain a rich fragmentation spectrum.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to allow for the detection of lower abundance species.
-
-
-
Data Analysis:
-
Extract the accurate masses of the precursor and product ions.
-
Use software to predict the elemental composition of the ions.
-
Compare the fragmentation pattern to known fragmentation pathways for N-acetylhexosamines.[17]
-
Protocol 2: Rapid Screening by MALDI-TOF MS
This protocol is suitable for the rapid analysis of a large number of samples, such as in a high-throughput screening setting.
-
Sample Preparation:
-
Mix the sample solution (1 µL) with an equal volume of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) on a MALDI target plate.
-
Allow the spot to air dry.
-
-
Mass Spectrometry:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser Intensity: Optimize the laser intensity to obtain good signal-to-noise without excessive fragmentation.
-
Mass Range: m/z 100-800.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M+K]+).
-
If in-source decay or post-source decay is observed, analyze the fragment ions for structural information.
-
Conclusion
The definitive identification of this compound derivatives is readily achievable through the strategic application of modern mass spectrometry techniques. The combination of liquid chromatography for isomer separation and high-resolution tandem mass spectrometry for structural elucidation provides the highest level of confidence.[21] By carefully selecting the ionization and fragmentation methods and incorporating self-validating measures, researchers can ensure the accuracy and reliability of their structural assignments, thereby accelerating progress in the fields of glycobiology and drug development.
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Toward Closing the Gap between Hexoses and N-Acetlyhexosamines: Experimental and Computational Studies on the Collision-Induced Dissociation of Hexosamines. PubMed. [Link]
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Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. [Link]
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Glycan/Carbohydrate Structure Elucidation. Laboratory for Cellular Metabolism and Engineering. [Link]
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The collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides. SpringerLink. [Link]
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Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. NIH. [Link]
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LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies. [Link]
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Structural Analysis of Carbohydrates by Mass Spectrometry. CORE. [Link]
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MALDI-TOF MS analysis of food flavonol glycosides. PubMed. [Link]
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Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. ACS Publications. [Link]
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Identification of intact glycopeptides by liquid chromatography/tandem mass spectrometry followed by database search. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]
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MALDI-2 for the Enhanced Analysis of N-Linked Glycans by Mass Spectrometry Imaging. PMC - PubMed Central. [Link]
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Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. PMC - NIH. [Link]
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A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. ACS Publications. [Link]
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Simplifying the exoglycosidase digestion/MALDI-MS procedures for sequencing N-linked carbohydrate side chains. PubMed. [Link]
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Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]
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MALDI-TOF MS Analysis of Food Flavonol Glycosides. ACS Publications. [Link]
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Chapter 10: MALDI Mass Spectrometry Imaging and Glycomics. Books - The Royal Society of Chemistry. [Link]
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N-Acetylglucosamine and Immunoglobulin Strengthen Gut Barrier Integrity via Complementary Microbiome Modulation. MDPI. [Link]
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Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. eScholarship.org. [Link]
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Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. ResearchGate. [Link]
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Mass Spectrometry of Glycoproteins : Methods and Protocols. edited by Arnaud Delobel. [Link]
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ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Rasayan Journal of Chemistry. [Link]
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Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. [Link]
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Article. Semantic Scholar. [Link]
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Study of the Fragmentation of D-Glucose and Alkylmonoglycosides in the Presence of Sodium Ions in an Ion-Trap Mass Spectrometer. Request PDF - ResearchGate. [Link]
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ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH. [Link]
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ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]
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UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts. NIH. [Link]
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A Comparative Guide to the Efficacy of Glycosidase Inhibitors: Evaluating Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in the Context of Established O-GlcNAcase Inhibitors
This guide provides a comprehensive analysis of glycosidase inhibitors, with a primary focus on the enzymes regulating O-GlcNAcylation. While direct experimental data on the inhibitory activity of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is not extensively available in peer-reviewed literature, its structural similarity to N-acetyl-D-glucosamine (GlcNAc) suggests a potential role as a competitive inhibitor. This document will, therefore, situate this compound within the broader landscape of well-characterized O-GlcNAcase (OGA) inhibitors, providing a framework for its potential evaluation. We will delve into the comparative efficacy of established inhibitors, supported by experimental data, and outline the methodologies required to assess novel candidates like this compound.
The Critical Role of O-GlcNAcylation in Cellular Signaling
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is governed by the concerted action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][3] This "O-GlcNAc cycling" acts as a nutrient sensor and plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[3][4]
Dysregulation of O-GlcNAc homeostasis has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[3][4] For instance, a reciprocal relationship has been observed between the phosphorylation of the tau protein and its O-GlcNAcylation.[5] Pathological hyperphosphorylation of tau is a hallmark of Alzheimer's disease, and enhancing O-GlcNAcylation through OGA inhibition has emerged as a promising therapeutic strategy to mitigate this.[2][5]
Figure 1: The O-GlcNAc cycling pathway and its influence on cellular processes.
Quantitative Comparison of Leading OGA Inhibitors
The efficacy of an OGA inhibitor is primarily determined by its inhibitory constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[4] Another critical parameter is selectivity, particularly against the functionally related lysosomal β-hexosaminidases, to minimize off-target effects.[4]
Below is a comparative summary of prominent OGA inhibitors. This compound is included as a candidate for evaluation, with its performance metrics currently undetermined.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold) vs. β-hexosaminidase |
| This compound | Predicted: OGA | Undetermined | Undetermined | Undetermined |
| Thiamet-G | Human OGA | 20-21[4][5][6] | - | >35,000[4] |
| PUGNAc | Human OGA | - | 36[4] | Modest[4] |
| NAG-thiazoline | Human OGA | 70[4] | - | 1[4] |
| ASN90 | Human OGA | - | 10.2[4][7] | High[4][7] |
Note: Kᵢ and IC₅₀ values can vary based on experimental conditions. The data presented here are compiled from the cited literature for comparative purposes.
Analysis of Comparative Efficacy:
-
Thiamet-G stands out for its high potency (Kᵢ of ~21 nM) and exceptional selectivity (>35,000-fold) over β-hexosaminidases.[4][5][6] This makes it a widely used tool compound in research to study the effects of O-GlcNAc elevation in cellular and animal models.[3][6][8]
-
ASN90 demonstrates very high potency with an IC₅₀ of 10.2 nM and is also highly selective.[4][7] It has shown therapeutic potential in preclinical models for both tau and α-synuclein pathologies.[7]
-
PUGNAc , an earlier generation inhibitor, is potent but exhibits only modest selectivity, which can lead to off-target effects on lysosomal hexosaminidases.[3][4]
-
NAG-thiazoline is a potent competitive inhibitor that acts as a transition state analogue but shows no selectivity against β-hexosaminidase.[4]
For This compound , its potential as a competitive inhibitor stems from its N-acetyl-D-glucosamine core, which is the substrate recognized by OGA. The propyl group at the anomeric position would prevent its hydrolysis, potentially allowing it to occupy the active site. However, its affinity (Kᵢ) and selectivity would need to be determined experimentally.
Experimental Protocol: In Vitro OGA Inhibition Assay
To evaluate the inhibitory potential of a novel compound like this compound, a robust in vitro enzymatic assay is essential. The following protocol describes a typical fluorogenic assay to determine the IC₅₀ of a test compound against human OGA.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Thiamet-G).
-
Enzyme and Substrate Preparation: Dilute the hOGA and the fluorogenic substrate in the assay buffer to their optimal working concentrations. These concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Kₘ for the substrate.
-
Assay Reaction:
-
Add 20 µL of each inhibitor dilution (or control) to the wells of the 96-well plate.
-
Add 20 µL of the diluted hOGA solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 365 nm, emission at 445 nm) over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 2: Workflow for the in vitro OGA inhibition assay.
Concluding Remarks and Future Directions
The inhibition of OGA is a validated and actively pursued strategy for therapeutic intervention in a range of diseases, most notably tauopathies.[2] While compounds like Thiamet-G and ASN90 have set high benchmarks for potency and selectivity, the search for novel chemical scaffolds continues.
This compound, based on its chemical structure, warrants investigation as a potential OGA inhibitor.[9][10] The experimental framework provided in this guide offers a clear path for its evaluation. Key next steps would involve not only determining its IC₅₀ against OGA but also assessing its selectivity against β-hexosaminidases and its cell permeability to gauge its potential for in vivo applications. Should it demonstrate promising activity, further structure-activity relationship (SAR) studies could optimize its potency and drug-like properties. This systematic approach is crucial for the development of the next generation of glycosidase inhibitors for research and therapeutic use.
References
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A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Alectos Therapeutics. [Link]
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Thiamet G as a Potential Treatment for Polycystic Kidney Disease. PMC - NIH.[Link]
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Thiamme2-G, a Novel O-GlcNAcase Inhibitor, Reduces Tau Hyperphosphorylation and Rescues Cognitive Impairment in Mice. PubMed.[Link]
-
An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS Omega - ACS Publications.[Link]
-
O-GlcNAc transferase inhibitors: current tools and future challenges. PubMed.[Link]
-
O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. PubMed.[Link]
-
Comparisons of the Efficacy of Alpha Glucosidase Inhibitors on Type 2 Diabetes Patients between Asian and Caucasian. PMC - NIH.[Link]
-
O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. PMC - PubMed Central.[Link]
-
Comparative Cholinesterase, α-Glucosidase Inhibitory, Antioxidant, Molecular Docking, and Kinetic Studies on Potent Succinimide Derivatives. PMC - NIH.[Link]
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Comparisons of the efficacy of alpha glucosidase inhibitors on type 2 diabetes patients between Asian and Caucasian. PubMed.[Link]
-
Glycosidase inhibitors: update and perspectives on practical use. Oxford Academic.[Link]
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A Senior Application Scientist's Comparative Guide to the Kinetic Analysis of O-GlcNAcase: Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside vs. Reporter-Linked Substrates
For researchers, scientists, and drug development professionals investigating the intricate world of O-GlcNAcylation, the kinetic characterization of O-GlcNAcase (OGA) is paramount. This enzyme, responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins, is a key therapeutic target in various diseases, including neurodegenerative disorders and cancer. The choice of substrate for in vitro kinetic assays is a critical decision that dictates the experimental workflow, sensitivity, and physiological relevance of the obtained data.
This guide provides an in-depth comparison of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a simple alkyl glycoside, with the commonly used chromogenic and fluorogenic reporter substrates, p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) and 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc). We will delve into the mechanistic underpinnings of OGA catalysis, provide detailed experimental protocols, and present a comparative analysis of the kinetic data these substrates yield.
The Catalytic Heart of O-GlcNAcase: A Substrate-Assisted Mechanism
O-GlcNAcase, a member of the GH84 family of glycoside hydrolases, employs a substrate-assisted catalytic mechanism.[1][2] This mechanism involves the neighboring group participation of the N-acetyl group at the C2 position of the GlcNAc moiety. The 2-acetamido group acts as an intramolecular nucleophile, attacking the anomeric carbon and leading to the formation of a transient oxazoline intermediate. This is followed by the hydrolysis of the intermediate by a water molecule, resulting in the release of N-acetylglucosamine with retention of the anomeric configuration.[3][4] Understanding this mechanism is crucial as it underscores the importance of the GlcNAc moiety for substrate recognition and catalysis by OGA.[5]
A Comparative Overview of OGA Substrates
The ideal substrate for kinetic analysis should be specific, sensitive, and allow for accurate determination of kinetic parameters. Here, we compare three substrates that represent different approaches to assaying OGA activity.
| Substrate | Assay Principle | Advantages | Disadvantages |
| This compound | Indirect detection of product formation (GlcNAc or propyl-GlcNAc) or substrate depletion via HPLC or Mass Spectrometry. | - Closer structural mimic of the aglycone portion of natural substrates.- Avoids potential steric hindrance or altered kinetics from bulky reporter groups. | - Requires more complex and time-consuming detection methods.- Lower throughput compared to continuous assays.- Specific kinetic data is not readily available in the literature. |
| p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | Chromogenic. Enzymatic cleavage releases p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.[6] | - Simple, continuous or endpoint assay.- Widely available and cost-effective.- High-throughput compatible. | - Lower sensitivity compared to fluorogenic substrates.- The bulky phenyl group may influence enzyme kinetics.- Requires a pH shift to stop the reaction and develop the color. |
| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc) | Fluorogenic. Enzymatic cleavage releases 4-methylumbelliferone, which is highly fluorescent at alkaline pH.[7] | - High sensitivity, allowing for the use of lower enzyme concentrations.- Continuous or endpoint assay.- High-throughput compatible. | - The bulky fluorophore may affect kinetic parameters.- Potential for interference from fluorescent compounds in the sample. |
Quantitative Comparison of Kinetic Parameters
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | Human OGA | ~0.2 - 1.0 | N/A | N/A | [7] |
| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc) | Full-length Human OGA | 0.26 | N/A | 3.51 x 103 | [2] |
Note: The Km for pNP-GlcNAc can vary depending on assay conditions. kcat values are often not reported in studies using artificial substrates, with the catalytic efficiency (kcat/Km) being the more commonly compared parameter.
Experimental Protocols
As a Senior Application Scientist, I emphasize the importance of robust and reproducible protocols. The following are detailed methodologies for the kinetic analysis of OGA using the discussed substrates.
Protocol 1: Kinetic Analysis of OGA with this compound using HPLC
This protocol outlines a method for determining OGA kinetics by quantifying the formation of N-acetylglucosamine (GlcNAc) over time.
Rationale for Experimental Choices:
-
Buffer: A neutral pH buffer (e.g., HEPES or Tris) is chosen to mimic physiological conditions where OGA is most active.
-
DTT: Dithiothreitol is included to maintain a reducing environment, which can be important for enzyme stability.
-
BSA: Bovine serum albumin is a common additive in enzyme assays to prevent non-specific adsorption of the enzyme to reaction tubes.
-
Quenching: The reaction is stopped by the addition of a strong acid or organic solvent, which denatures the enzyme.
-
Detection: HPLC with a suitable column (e.g., an amino-based column) allows for the separation and quantification of the GlcNAc product.
Workflow Diagram:
Caption: Workflow for a continuous chromogenic OGA assay using pNP-GlcNAc.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Citrate, pH 4.5. (Note: While OGA has a neutral pH optimum, chromogenic assays with pNP-GlcNAc are often performed at a slightly acidic pH to ensure the p-nitrophenol product is protonated and colorless until the reaction is stopped with a basic solution for endpoint assays. For a continuous assay at neutral pH, a correction for the partial ionization of p-nitrophenol may be necessary).
-
Substrate Stock: 10 mM pNP-GlcNAc in Assay Buffer.
-
Enzyme Stock: Purified human OGA.
-
-
Enzyme Reaction and Detection:
-
In a 96-well plate, add varying concentrations of pNP-GlcNAc to the wells.
-
Add a constant amount of OGA to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity for each substrate concentration from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of p-nitrophenolate under the assay conditions.
-
Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten equation to obtain Km and Vmax.
-
Protocol 3: Endpoint Fluorogenic Assay with 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
This protocol details a highly sensitive endpoint assay for OGA activity.
Workflow Diagram:
Caption: Workflow for an endpoint fluorogenic OGA assay using 4MU-GlcNAc.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Substrate Stock: 1 mM 4MU-GlcNAc in Assay Buffer.
-
Enzyme Stock: Purified human OGA.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5.
-
-
Enzyme Reaction:
-
In a 96-well black plate, add varying concentrations of 4MU-GlcNAc.
-
Add a constant amount of OGA to each well to start the reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 15 minutes).
-
Stop the reaction by adding the Stop Solution to each well. This also deprotonates the 4-methylumbelliferone, making it fluorescent.
-
-
Detection and Analysis:
-
Read the fluorescence in a microplate fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Create a standard curve with 4-methylumbelliferone to convert fluorescence units to the amount of product formed.
-
Calculate the reaction velocity for each substrate concentration.
-
Plot the velocities against substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Concluding Remarks for the Discerning Researcher
The selection of a substrate for OGA kinetic analysis is a balance between physiological relevance, throughput, and sensitivity.
-
This compound offers the advantage of being a closer mimic to the aglycone portion of natural substrates, devoid of potentially interfering reporter groups. However, the lack of a direct and continuous detection method makes its use more labor-intensive and less amenable to high-throughput screening. The absence of readily available kinetic data necessitates that researchers determine these parameters de novo, for which we have provided a detailed HPLC-based protocol.
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide serves as a reliable and cost-effective workhorse for many labs. Its primary limitation is its relatively lower sensitivity compared to fluorogenic alternatives.
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide provides the highest sensitivity, making it ideal for studies with limited enzyme quantities or for detecting low levels of activity.
For initial characterization and high-throughput screening of OGA inhibitors, the chromogenic and fluorogenic substrates are excellent choices. However, for detailed mechanistic studies or to validate hits from screens, using a substrate like this compound, which more closely resembles the natural substrate context, can provide valuable, complementary data. Ultimately, a multi-faceted approach, potentially employing more than one substrate, will yield the most comprehensive understanding of O-GlcNAcase kinetics and inhibition.
References
-
Macauley, M. S., Whitworth, G. E., Debowski, A. W., Chin, D., & Vocadlo, D. J. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of Biological Chemistry, 280(27), 25313–25322. [Link]
-
Shen, L., Li, J., Huang, C., Zhang, L., Lin, L., Li, Z., Zhang, F., & Wang, P. (2010). Expression and characterization of three O-GlcNAcase isoforms. Biochemistry (Moscow), 75(7), 933–940. [Link]
-
Rao, F. V., & Bond, M. R. (2011). The O-GlcNAc modification. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
BMR O-GlcNAcase (OGA) Assay Kit. (n.d.). Biomedical Research Service Center. Retrieved from [Link]
-
Schimpl, M., Rush, C. L., & van Aalten, D. M. F. (2012). Human OGA binds substrates in a conserved peptide recognition groove. Biochemical Journal, 447(1), 81–89. [Link]
-
Slawson, C., & Hart, G. W. (2013). Regulating the regulators: mechanisms of substrate selection of the O-GlcNAc cycling enzymes OGT and OGA. Glycobiology, 23(6), 632–642. [Link]
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Enfanos. (n.d.). HexA & Total Hex Duplex Kit. Retrieved from [Link]
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Spacil, Z., Wang, D., Scott, C. R., Turecek, F., & Gelb, M. H. (2012). Tandem Mass Spectrometric Enzyme assay for simultaneous detection of Tay-Sachs and Sandhoff diseases in Dried Blood Spots for Newborn Screening. Analytical Chemistry, 84(11), 4822–4828. [Link]
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Ma, J., & Hart, G. W. (2014). O-GlcNAc profiling: from proteins to proteomes. Clinical Proteomics, 11(1), 8. [Link]
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Wang, Z., Udeshi, N. D., Slawson, C., Compton, P. D., Shabanowitz, J., Hart, G. W., & Hunt, D. F. (2010). Identification of protein O-GlcNAcylation sites using electron transfer dissociation mass spectrometry on native peptides. Proceedings of the National Academy of Sciences, 107(4), 1319–1324. [Link]
-
Wikipedia contributors. (2023, December 12). O-GlcNAc. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]
-
Shen, L., et al. (2012). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 287(19), 15395–15408. [Link]
-
Biomedical Research Service. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit. Retrieved from [Link]
-
Leaback, D. H., & Walker, P. G. (1961). The fluorimetric assay of N-acetyl-β-glucosaminidase. Biochemical Journal, 78(1), 151–156. [Link]
-
Anderluh, M., & Pieters, R. J. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1056. [Link]
-
Yang, Y. R., & Kim, Y. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Journal of visualized experiments : JoVE, (126), 55951. [Link]
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Macauley, M. S., & Vocadlo, D. J. (2010). O-GlcNAc processing enzymes: catalytic mechanisms, substrate specificity, and enzyme regulation. Glycobiology, 20(8), 947–959. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable and reproducible experimental data are built. This is particularly true for complex molecules like Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a synthetic monosaccharide with potential applications in glycobiology and drug discovery. This guide provides an in-depth, experience-driven comparison of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with other analytical techniques, all grounded in authoritative scientific principles.
The Criticality of Purity for this compound
This compound is a derivative of N-acetylglucosamine (GlcNAc), a fundamental building block of many biopolymers. Its synthesis involves the formation of a glycosidic bond between the anomeric carbon of GlcNAc and a propyl group. The stereochemistry of this linkage (β-anomer) is crucial for its biological activity and recognition by enzymes. Even minor impurities, such as the α-anomer, unreacted starting materials, or side-products from the synthesis, can lead to erroneous experimental results, misinterpretation of biological data, and potential safety concerns in therapeutic applications. Therefore, a robust and reliable analytical method to assess its purity is paramount.
HPLC: The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of glycosides due to its high sensitivity, resolution, and versatility.[1] For a polar molecule like this compound, two primary HPLC modes are particularly relevant: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
The Rationale for Method Selection: Reversed-Phase vs. HILIC
Reversed-phase HPLC, traditionally the workhorse of pharmaceutical analysis, separates molecules based on their hydrophobicity. While our target compound is polar, the presence of the propyl group provides sufficient hydrophobicity to be retained on a C18 or a more polar-endcapped reversed-phase column.
HILIC, on the other hand, is specifically designed for the separation of highly polar compounds.[2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.
For this compound, a well-optimized RP-HPLC method often provides a good balance of resolution, robustness, and ease of use. However, for baseline separation of the α- and β-anomers, which differ only in the stereochemistry at the anomeric carbon, a normal-phase or HILIC method might be necessary.[5][6][7]
Experimental Protocol: A Self-Validating HPLC Method
The following protocol is a robust starting point for the purity assessment of this compound, adapted from established methods for similar compounds.[8] The self-validating nature of this protocol lies in the systematic evaluation of potential impurities alongside the main compound.
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for a good balance of retention and selectivity for this class of compounds.
Mobile Phase and Gradient
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (pH 6.0)
-
Gradient: A gradient elution is often necessary to separate the main peak from potential impurities with different polarities. A typical gradient might start with a high percentage of acetonitrile and gradually increase the aqueous component.
Detection
-
Wavelength: The acetamido group in the molecule provides a chromophore that allows for UV detection at low wavelengths, typically around 190-210 nm.[9][10][11] A wavelength of 194 nm is a good starting point.[8]
Sample Preparation
-
Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Identification and Quantification of Impurities
The trustworthiness of a purity assessment lies in the ability to identify and quantify potential impurities. Based on the synthesis of N-acetylglucosamine derivatives, the following impurities should be considered:[12][13][14]
-
α-anomer: The stereoisomer with the propyl group in the axial position.
-
Unreacted N-acetylglucosamine: The starting material for the glycosylation reaction.
-
Di-acetylated products: Over-acetylation can lead to impurities like α-N,6-diacetylglucosamine.
-
Products of propanol side-reactions: Depending on the reaction conditions, side-products involving propanol may form.
By running standards of these potential impurities (if available) or by using hyphenated techniques like LC-MS, the peaks in the chromatogram can be identified and their percentage area can be calculated to determine the purity of the main compound.
Data Presentation: A Comparative Overview
The following table presents hypothetical data from an HPLC analysis, illustrating how the purity of a synthesized batch of this compound might be assessed.
| Compound | Retention Time (min) | Peak Area | % Area |
| Unreacted N-acetylglucosamine | 3.5 | 5,000 | 0.5 |
| Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 8.2 | 980,000 | 98.0 |
| Propyl 2-acetamido-2-deoxy-α-D-glucopyranoside | 9.1 | 10,000 | 1.0 |
| Unknown Impurity 1 | 12.4 | 5,000 | 0.5 |
| Total | 1,000,000 | 100.0 |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for quantitative purity assessment, other techniques provide valuable complementary information.
| Technique | Advantages | Disadvantages |
| HPLC-UV | High sensitivity, high resolution, quantitative, robust.[1] | May require chromophores for detection, less structural information than MS or NMR. |
| LC-MS | Provides molecular weight information for peak identification, high sensitivity.[1] | More complex instrumentation, quantification can be more challenging than UV. |
| NMR Spectroscopy | Provides detailed structural information, can identify and quantify anomers and other isomers.[1] | Lower sensitivity than HPLC, requires higher sample concentrations, complex mixtures can be difficult to analyze. |
| HPTLC | High throughput, cost-effective for screening multiple samples.[15] | Lower resolution and sensitivity than HPLC, primarily semi-quantitative. |
Logical Framework for Method Selection
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of synthesized this compound is a critical step in ensuring the validity and reproducibility of research and development activities. While HPLC stands out as the primary tool for quantitative analysis, a comprehensive understanding of its principles, coupled with a strategic use of complementary techniques like LC-MS and NMR, provides the most robust and reliable approach. By carefully considering the potential impurities arising from the synthetic route and employing a well-validated analytical method, researchers can have the utmost confidence in the quality of their synthesized material, paving the way for groundbreaking discoveries in the field of glycoscience.
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Czichocki, G., Fiedler, H., Haage, K., & Weidner, S. (2002). Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography. Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Chimenti, P., Cacchione, D., Orefice, T., & Chimenti, I. (2015). Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection. Journal of Pharmaceutical and Biomedical Analysis, 107, 280–285. [Link]
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SIELC Technologies. (n.d.). LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. Retrieved January 14, 2026, from [Link]
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Evdokimova, O. A. (2023). Modern methods for identification and quantification of cardiac glycosides. Pharmacy & Pharmacology, 11(4), 379-390. [Link]
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Nishihara, S., Angata, K., & Aoki-Kinoshita, K. F. (Eds.). (2021). Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC). In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
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Nishihara, S., Angata, K., & Aoki-Kinoshita, K. F. (Eds.). (2021). Figure 2: [Typical high-performance liquid chromatography (HPLC)...]. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
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Kim, H. J., Lee, J. H., & Kim, J. H. (2015). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. International Journal of Analytical Chemistry, 2015, 892486. [Link]
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Kim, Y. S., Lee, S. J., Choi, J. Y., Kim, Y. H., Desta, K. T., Piao, Z., ... & Shin, S. C. (2016). Determination of process-related impurities in N-acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification. Archives of Pharmacal Research, 39(7), 937–945. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory. This guide provides a detailed protocol for the proper disposal of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 70832-36-9), a compound frequently used in glycobiology and related fields. By understanding the chemical nature of this substance and adhering to established best practices, researchers can ensure the safety of their personnel and the protection of the environment.
The fundamental principle governing the disposal of any chemical is a thorough understanding of its properties and associated hazards. This compound is a derivative of N-acetylglucosamine.[1] Safety data sheets for this compound and its close analogs consistently indicate that it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, the absence of a hazardous classification does not permit indiscriminate disposal. All laboratory chemicals, regardless of their hazard level, require a structured and informed disposal process.
I. Core Principles of Chemical Waste Management
The disposal of any laboratory chemical should be approached with a systematic process that prioritizes safety and regulatory compliance. This involves a multi-step approach that begins with waste identification and ends with documented, compliant disposal. The U.S. Environmental Protection Agency (EPA) advocates for a waste management hierarchy that serves as a guiding principle for this process.[3]
Operational and Disposal Plan
Step 1: Hazard Assessment and Waste Identification
Before initiating any disposal procedure, it is imperative to confirm the identity and hazard profile of the waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. For this compound, the SDS will confirm its non-hazardous nature.[2][4]
-
Identify Contaminants: The waste stream containing this compound must be assessed for the presence of any hazardous contaminants. If the compound has been mixed with solvents, other reagents, or biological materials, the disposal protocol must be adjusted to account for the most hazardous component in the mixture.[5][6]
Step 2: Waste Minimization
In line with the EPA's guidelines, the first step in responsible waste management is to minimize the amount of waste generated.[3][7]
-
Prudent Purchasing: Order only the quantity of this compound that is realistically needed for your experimental work.[7]
-
Accurate Weighing: Employ precise weighing techniques to avoid unnecessary excess.
-
Small-Scale Experimentation: Whenever feasible, design experiments on a smaller scale to reduce the volume of waste produced.[7]
Step 3: Segregation and Collection of Non-Hazardous Solid Waste
Proper segregation is crucial to prevent accidental mixing of incompatible materials and to ensure that waste is disposed of in the most appropriate and cost-effective manner.[5][8]
-
Designated Waste Container: Use a clearly labeled, dedicated container for the collection of solid, non-hazardous chemical waste, including this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6][8]
-
Labeling: The waste container must be labeled with the words "Non-Hazardous Waste" and a list of its contents. In this case, the label should clearly state "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6][7] The container should be kept closed except when adding waste.[6][7]
Step 4: Disposal Pathway for Non-Hazardous Solid Chemical Waste
As a non-hazardous solid, this compound has a more straightforward disposal pathway than its hazardous counterparts. However, institutional and local regulations must always be followed.
-
Institutional Environmental Health and Safety (EHS) Consultation: Your institution's EHS department is the ultimate authority on waste disposal procedures. They will provide specific guidance on how to dispose of non-hazardous chemical waste at your facility.
-
Waste Pickup: Schedule a pickup of the non-hazardous waste container with your EHS department or their designated waste disposal contractor.[7]
-
Landfill Disposal: In most cases, non-hazardous solid chemical waste is disposed of in a designated sanitary landfill.[3][9] It is crucial that this is done through the proper institutional channels to ensure compliance with all regulations.
Important Note on Drain Disposal: While some non-hazardous, water-soluble chemicals may be approved for drain disposal in small quantities, this practice is highly regulated and generally discouraged.[10] Do not dispose of this compound down the drain unless you have explicit permission from your institution's EHS department. Unauthorized drain disposal can have negative impacts on aquatic ecosystems and wastewater treatment facilities.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 70832-36-9 | [1][11][12] |
| Molecular Formula | C11H21NO6 | [1][11] |
| Molecular Weight | 263.29 g/mol | [1][11][12] |
| Appearance | White Crystalline Solid | [11] |
| Melting Point | 186-189 °C (decomposes) | [11] |
| Solubility | Soluble in Water, DMSO, Methanol | [11] |
| GHS Hazard Classification | Not a dangerous substance | [2][11] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a thorough understanding of its properties and the implementation of appropriate safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for safely handling Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound is a glycoside derivative used in various research applications.[1] While not classified as acutely toxic, a review of its Safety Data Sheet (SDS) reveals several key hazards that dictate our PPE strategy.[2] According to GHS classifications, this compound:
-
Is harmful if swallowed (Acute toxicity, oral, Category 4).[2]
-
Causes skin irritation (Category 2).[2]
-
Causes serious eye irritation (Category 2A).[2]
-
May cause respiratory irritation (Category 3), particularly in its powdered form.[2]
The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach.[2][3] Therefore, our primary objective is to establish effective barriers to prevent accidental ingestion, skin contact, eye exposure, and inhalation of dust or aerosols.
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all scenario; it is dictated by the nature of the work being performed. However, a baseline of protection is non-negotiable.
Given the risk of serious eye irritation, robust eye protection is mandatory.[2] Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes are essential to protect against airborne particles and accidental splashes.[4]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during solution preparation or transfer), a full-face shield should be worn in addition to safety goggles.[2][5] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
To prevent skin irritation from direct contact, comprehensive body protection is required.[2]
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile or neoprene gloves are suitable for handling this compound.[4] It is critical to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using proper technique, and hands should be washed thoroughly.[6]
-
Lab Coat/Gown: A long-sleeved lab coat is a standard requirement to protect the skin and personal clothing from contamination.[4]
-
Enhanced Protection: For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron or a complete protective suit.[2][4]
The potential for respiratory tract irritation, especially when handling the compound as a fine powder, necessitates respiratory protection.[2]
-
Handling Solids: When weighing or otherwise handling the solid form where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[2]
-
General Use: All handling of the powdered form should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available, a higher level of respiratory protection, such as a half-mask respirator with appropriate cartridges, should be utilized.[2]
Operational PPE Plan: Matching Protection to the Procedure
The level of PPE should be escalated based on the specific laboratory task. The following table provides a clear, risk-based approach to PPE selection.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing Solid Compound | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat | N95 Particulate Respirator (or work in fume hood) | High risk of generating and inhaling airborne particles that can cause respiratory and eye irritation.[2] |
| Preparing Stock Solutions | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat & Chemical Apron | Work in a certified chemical fume hood | High risk of splashes causing serious eye and skin irritation.[2] The use of a fume hood contains vapors and aerosols. |
| Performing Reactions/Assays | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not required if solutions are handled in a closed system or fume hood | Lower risk of splashes and aerosol generation compared to initial solution preparation. |
| Handling Small Spills | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat | N95 Particulate Respirator | Prevents exposure during cleanup of potentially airborne powder.[8] |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
-
Lab Coat/Gown: Put on the lab coat and ensure it is fully buttoned.
-
Respiratory Protection: If required, put on and fit-check your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Gloves: Remove gloves first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat/Gown: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Disposal and Decontamination
Proper disposal is a final, critical step in the safety workflow.
-
Solid Waste: All disposable PPE (gloves, masks) and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a suitable, closed container labeled for chemical waste.[6]
-
Chemical Disposal: Unused this compound and its solutions must be disposed of through a licensed professional waste disposal service.[2] Do not let the product enter drains or sewer systems.[2][6]
-
Contaminated Packaging: Dispose of the original packaging as you would the unused product.[2]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on the physical form of the compound and the experimental procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
